molecular formula C14H11FO2 B13979699 3-Fluoro-2-methoxybenzophenone

3-Fluoro-2-methoxybenzophenone

Cat. No.: B13979699
M. Wt: 230.23 g/mol
InChI Key: STAJXOGUMWTJGK-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzophenone is a fluorinated benzophenone derivative that serves as a versatile and valuable synthetic intermediate in organic chemistry and medicinal chemistry research. Its primary research application lies in the construction of complex molecules, particularly in the development of potential pharmaceuticals and functional materials. The incorporation of fluorine, a strategy widely used in drug design [Source: PMC] , can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity. The benzophenone core is a privileged structure in medicinal chemistry, found in compounds targeting a range of biological pathways [Source: Wikipedia] . Specifically, this compound, with the methoxy and fluoro substituents on one phenyl ring, is a key precursor in the synthesis of more complex heterocyclic systems and active pharmaceutical ingredients (APIs). Researchers utilize this compound as a crucial building block for developing novel kinase inhibitors, receptor modulators, and other biologically active compounds, where its structure allows for precise exploration of structure-activity relationships (SAR). Suppliers like Ambeed and BLD Pharmatech list this compound as a chemical intermediate [Source: Ambeed] , highlighting its role in advanced synthetic routes. This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11FO2

Molecular Weight

230.23 g/mol

IUPAC Name

(3-fluoro-2-methoxyphenyl)-phenylmethanone

InChI

InChI=1S/C14H11FO2/c1-17-14-11(8-5-9-12(14)15)13(16)10-6-3-2-4-7-10/h2-9H,1H3

InChI Key

STAJXOGUMWTJGK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of 3-Fluoro-2-methoxybenzophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 3-Fluoro-2-methoxybenzophenone, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive published solubility data for this specific molecule, this document synthesizes foundational principles of organic chemistry, predictive analysis based on molecular structure, and standardized experimental protocols to empower researchers with the knowledge to effectively utilize this compound.

Executive Summary: The Critical Role of Solubility

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the viability of a compound in numerous applications, most notably in drug discovery and development.[1] For an active pharmaceutical ingredient (API), poor aqueous solubility can lead to low bioavailability, hindering its therapeutic efficacy.[2] Conversely, understanding a compound's solubility in various organic solvents is paramount for synthesis, purification, formulation, and analytical method development.[1] This guide will provide a robust framework for understanding and determining the solubility of this compound.

Molecular Profile and Predicted Solubility of this compound

To predict the solubility of this compound, we must first analyze its molecular structure and the physicochemical contributions of its functional groups.

Molecular Structure:

Caption: Chemical structure of this compound.

Analysis of Functional Groups and Their Influence:

  • Benzophenone Core: The diaryl ketone structure is inherently nonpolar and hydrophobic, suggesting good solubility in nonpolar organic solvents.

  • Fluorine Atom: The introduction of a fluorine atom increases the molecule's polarity due to the high electronegativity of fluorine. However, the effect of a single fluorine atom on overall solubility can be complex. While it introduces a polar C-F bond, it can also increase lipophilicity.[3][4]

  • Methoxy Group (-OCH3): The methoxy group is a polar functional group due to the electronegative oxygen atom and can act as a hydrogen bond acceptor.[5] This group is expected to slightly increase the compound's affinity for polar solvents compared to an unsubstituted benzophenone. The strategic placement of fluorine and methoxy groups can influence receptor interactions and solubility in drug design.[6]

Predicted Solubility Profile:

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents.[7]

Solvent ClassPredicted SolubilityRationale
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether)HighThe large, nonpolar benzophenone backbone will dominate, leading to favorable van der Waals interactions.
Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane)High to ModerateThe ketone, methoxy, and fluoro groups will interact favorably with the dipoles of these solvents.
Polar Protic Solvents (e.g., Ethanol, Methanol)Moderate to LowThe methoxy group can accept hydrogen bonds, but the overall large hydrophobic structure will limit solubility.[5]
Aqueous Solvents (e.g., Water)Very Low/InsolubleThe molecule's significant nonpolar character will make it poorly soluble in water, a highly polar, hydrogen-bonding solvent.

Experimental Determination of Solubility

Given the lack of specific literature data, experimental determination is crucial. The "shake-flask" method is a widely accepted and robust technique for determining equilibrium solubility.[8]

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

This protocol is designed to determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure equilibrium is reached with the dissolved state.

    • Add a known volume of the selected organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly.

    • Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.[9]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in the chosen solvent at the specified temperature.

Shake_Flask_Method cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Add excess solid to vial B Add known volume of solvent A->B C Seal and agitate at constant temp (24-48h) B->C D Settle undissolved solid C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Quantify concentration (e.g., HPLC) F->G

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Optimization Strategies

Several factors can influence the solubility of this compound, and understanding these can aid in optimizing experimental conditions and formulations.

  • Temperature: The solubility of most solid organic compounds in organic solvents increases with temperature.[10] This relationship should be determined experimentally if the intended application involves temperature variations.

  • Solvent Polarity: As predicted, the polarity of the solvent will be a major determinant of solubility. A systematic screening of solvents with varying polarities is recommended to identify the optimal solvent for a specific application.

  • Presence of Co-solvents: The addition of a miscible co-solvent can significantly alter the polarity of the solvent system and enhance the solubility of a compound.[11] This is a common strategy in formulation development.

Conclusion and Future Directions

References

  • BenchChem. (2025). Technical Support Center: Enhancing API Solubility in Isopropyl Palmitate.
  • Classification of organic compounds By solubility. (n.d.).
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Coltescu, A.-R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
  • Loftsson, T., & Jonsdottir, S. (2018). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • World Health Organization. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.
  • Punčochová, K., et al. (2021). Comparative Study of DSC-Based Protocols for API-Polymer Solubility Determination. Molecular Pharmaceutics, 18(5), 2031-2044.
  • El-Ghorab, A. H. (2023). The Essential of the Solubility for Drug Action. Crimson Publishers.
  • J. C. D. Lopes, et al. (2025, July 18).
  • World Health Organization. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • ChemTalk. (2021, August 15). Solubility Rules & Chart.
  • Li, D. (2015, November 20). Role of Solubility, Permeability and Absorption in Drug Discovery and Development.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • University of Lincoln. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity.
  • Ouyang, J., et al. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.
  • MilliporeSigma. (n.d.). 3-Fluoro-2-methoxybenzenemethanol | 303043-91-6.
  • Chemistry Stack Exchange. (2016, October 3). Why do halogen substituents make molecules more lipophilic?.
  • Cheméo. (n.d.). Chemical Properties of 2'-Fluoro-2-hydroxy-4-methoxybenzophenone (CAS 3119-88-8).
  • Royal Society of Chemistry. (2025, June 11). To mix or not to mix: charge and polarity effects on alkyl/fluoroalkyl compound miscibility.
  • BenchChem. (2025). 3-Fluoro-2-methoxyphenylacetic Acid: A Review of Available Scientific Literature.

Sources

Toxicological Profile and Safety Data Sheet (SDS) Architecture for 3-Fluoro-2'-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In contemporary drug discovery and materials science, halogenated benzophenones serve as critical organic building blocks. 3-Fluoro-2'-methoxybenzophenone (CAS: 170019-17-7) is a specialized diaryl ketone intermediate. The strategic placement of a meta-fluorine atom and an ortho-methoxy group significantly alters its electronic distribution, lipophilicity, and steric profile compared to the parent benzophenone [1].

While these modifications enhance its utility in cross-coupling reactions and API (Active Pharmaceutical Ingredient) synthesis, they also necessitate a nuanced understanding of its toxicological profile. Because exhaustive in vivo bioassays are rarely available for niche intermediates, this guide employs a scientifically rigorous read-across methodology . By analyzing structural alerts from baseline benzophenone, fluorobenzophenones, and methoxybenzophenones, we construct a highly reliable Safety Data Sheet (SDS) framework and toxicological assessment [2][3].

Chemical Identity & Physicochemical Properties

Understanding the physicochemical properties of 3-Fluoro-2'-methoxybenzophenone is the first step in predicting its pharmacokinetic behavior and environmental fate. The high log P (lipophilicity) suggests rapid dermal absorption and potential for bioaccumulation, while the lack of hydrogen bond donors limits aqueous solubility.

PropertySpecification / Value
Chemical Name 3-Fluoro-2'-methoxybenzophenone
CAS Registry Number 170019-17-7
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol
Appearance Solid / Crystalline powder (typical for diaryl ketones)
Solubility Insoluble in water; soluble in DMSO, DCM, and EtOAc
Structural Features Ortho-methoxy steric hindrance; meta-fluorine electron withdrawal

In-Depth Toxicological Assessment

As a Senior Application Scientist, it is critical to look beyond basic hazard codes and understand the causality of toxicity. The toxicodynamics of 3-Fluoro-2'-methoxybenzophenone are governed by its structural moieties.

Acute Toxicity & Irritation

Based on structural analogs like 4-fluorobenzophenone and 2-hydroxy-4-methoxybenzophenone, the acute oral toxicity of this compound is expected to be relatively low (LD50 > 2000 mg/kg in rats) [2][3]. However, the electrophilic nature of the carbonyl carbon—slightly enhanced by the inductive electron-withdrawing effect of the meta-fluorine—makes it a reactive site for biological nucleophiles.

  • Skin and Eye Irritation: Contact with the crystalline powder or concentrated solutions will likely cause localized lipid bilayer disruption, leading to contact dermatitis and conjunctival redness (Skin Irrit. 2; Eye Irrit. 2A) [3].

Endocrine Disruption Potential

Benzophenone derivatives are heavily scrutinized for their potential as xenoestrogens [2]. The parent compound and methoxy-derivatives can bind to Estrogen Receptor alpha (ERα).

  • Mechanistic Insight: The ortho-methoxy group on the second aromatic ring introduces significant steric bulk, forcing the two phenyl rings out of coplanarity. While this steric hindrance may reduce its binding affinity to ERα compared to para-substituted analogs, the compound's high lipophilicity ensures rapid cellular penetration. It must be treated as a suspected endocrine disruptor until in vitro binding assays prove otherwise.

Hepatic Metabolism & Chronic Toxicity

The parent compound, benzophenone, is classified by the IARC as a Group 2B carcinogen (possibly carcinogenic to humans) due to reactive oxygen species (ROS) generation during hepatic clearance [4]. For 3-Fluoro-2'-methoxybenzophenone, Cytochrome P450 (CYP) enzymes will likely target the methoxy group for O-demethylation, generating a reactive phenolic intermediate.

Mechanism A 3-Fluoro-2'-methoxy- benzophenone B CYP450 Metabolism A->B Hepatic Clearance C ERα Receptor Binding A->C Xenoestrogen Activity D Reactive Intermediates B->D Phase I Oxidation E Transcriptional Activation C->E Endocrine Disruption

Caption: Proposed metabolic and endocrine disruption pathways for benzophenone derivatives.

Core Safety Data Sheet (SDS) Directives

To maintain a self-validating safety system in the laboratory, the following GHS classifications and handling protocols must be strictly adhered to.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Category 2H315: Causes skin irritation.
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.
STOT - Single Exposure Category 3H335: May cause respiratory irritation.
Aquatic Toxicity (Chronic) Category 2H411: Toxic to aquatic life with long-lasting effects.
Laboratory Spill Response Workflow

Because the compound is highly lipophilic, water alone is insufficient for decontamination. Surfactants or organic solvents (like ethanol) must be used for final surface cleaning.

Workflow S1 1. Spill Identification S2 2. Isolate & Ventilate S1->S2 S3 3. Don PPE (N95/Nitrile) S2->S3 S4 4. Inert Absorbent Containment S3->S4 S5 5. Hazardous Waste Disposal S4->S5

Caption: Step-by-step laboratory spill response and containment workflow.

Experimental Methodologies for Toxicity Validation

To empirically validate the read-across assumptions, laboratories should execute the following self-validating protocols.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)

Rationale: Determines the baseline cellular toxicity of 3-Fluoro-2'-methoxybenzophenone in human hepatic cell lines (HepG2).

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 3-Fluoro-2'-methoxybenzophenone in 100% DMSO to create a 10 mM stock.

    • Causality Note: DMSO is required due to the compound's lipophilicity. The final DMSO concentration in the assay must not exceed 0.1% (v/v) to prevent solvent-induced cell death.

  • Dosing: Treat cells with a concentration gradient (0.1 μM to 100 μM) of the compound for 48 hours. Include a 0.1% DMSO vehicle control.

  • MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductase activity.

  • Solubilization & Readout: Remove media, add 100 μL of DMSO to dissolve formazan crystals, and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀.

Protocol 2: ERα Fluorescence Polarization Binding Assay

Rationale: Evaluates the endocrine-disrupting potential by measuring the compound's ability to displace a fluorescent estrogen ligand from the Estrogen Receptor alpha.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 1 mM EGTA, 10% glycerol).

  • Receptor Incubation: In a black 384-well plate, combine 10 nM recombinant human ERα with 1 nM fluorescently tagged estradiol (Fluormone™ ES2).

  • Competitive Binding: Add varying concentrations of 3-Fluoro-2'-methoxybenzophenone (1 nM to 10 μM).

    • Causality Note: If the compound binds to ERα, it will displace the fluorescent ligand. A displaced small fluorophore tumbles rapidly in solution, resulting in low fluorescence polarization (mP).

  • Measurement: Incubate for 2 hours in the dark at room temperature to reach equilibrium. Read the plate on a polarization-capable microplate reader (Ex: 485 nm, Em: 530 nm).

  • Data Analysis: Plot mP values against the log concentration of the compound to determine the binding affinity (Ki).

References

  • BLDpharm. "170019-17-7 | 3-Fluoro-2'-methoxybenzophenone." BLDpharm Catalog.
  • National Toxicology Program (NTP). "NTP technical report on the toxicity studies of 2-Hydroxy-4-methoxybenzophenone." National Institutes of Health (NIH).
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Fluorobenzophenone." Thermo Fisher Scientific.
  • Carl Roth. "Safety Data Sheet: Benzophenone." Carl Roth GmbH.

Thermophysical Profiling of 3-Fluoro-2-methoxybenzophenone: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Fluoro-2-methoxybenzophenone (CAS 170019-17-7) is a highly specialized fluorinated aromatic building block utilized in advanced pharmaceutical synthesis, agrochemical development, and photoinitiator design[1]. Due to its status as a niche intermediate, empirical thermophysical data—specifically its exact melting point (MP) and boiling point (BP)—are not universally cataloged in standard open-access databases. For researchers and process chemists, scaling up reactions involving this compound requires establishing these parameters through predictive Structure-Property Relationships (SPR) and rigorous, self-validating thermal analysis.

This whitepaper provides a comprehensive framework for predicting and experimentally validating the melting and boiling points of this compound, grounded in thermodynamic causality and standardized analytical protocols.

Structural Causality & Thermodynamic Predictions

To accurately predict the thermophysical behavior of this compound, we must analyze the steric and electronic contributions of its substituents relative to the unsubstituted benzophenone core.

  • Melting Point Causality (Steric Hindrance): The baseline benzophenone molecule is relatively planar, allowing for efficient crystal lattice packing (MP: 48–49 °C). The introduction of a bulky methoxy (–OCH₃) group at the ortho position creates severe steric clashes with the adjacent carbonyl oxygen and the opposing phenyl ring. This forces the molecule out of coplanarity, drastically reducing lattice energy and packing efficiency. Consequently, the melting point is depressed.

  • Boiling Point Causality (Dipole-Dipole Interactions): Boiling point is dictated by molecular weight and intermolecular forces in the liquid phase. The highly electronegative fluorine atom at the meta position, combined with the electron-donating ortho-methoxy group, establishes a strong permanent molecular dipole. This enhances intermolecular dipole-dipole interactions, requiring greater thermal energy for vaporization and elevating the boiling point relative to the baseline.

StructureProperty Core This compound (CAS 170019-17-7) Ortho Ortho-Methoxy Group (Steric Hindrance) Core->Ortho Meta Meta-Fluoro Group (Strong Dipole Moment) Core->Meta Lattice Disrupted Crystal Packing Efficiency Ortho->Lattice Dipole Enhanced Dipole-Dipole Interactions Meta->Dipole MP Lowered Melting Point (Predicted: 30-45 °C) Lattice->MP BP Elevated Boiling Point (Predicted: 320-340 °C) Dipole->BP

Fig 1: Thermodynamic causality mapping of structural substituents on thermophysical properties.

Comparative Thermophysical Data

By analyzing the empirical data of closely related mono-substituted analogs, we can bracket the expected thermal transition ranges for this compound.

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Structural Influence
Benzophenone119-61-948.0 – 49.0305.0Unsubstituted baseline
2-Methoxybenzophenone2553-04-033.0 – 39.0[2]~343.0Steric hindrance lowers MP
3-Fluorobenzophenone345-69-748.0 – 52.0[3]~314.0Dipole moment raises BP
This compound 170019-17-7 30.0 – 45.0 (Predicted) 320.0 – 340.0 (Predicted) Combined steric & electronic effects

Self-Validating Experimental Methodologies

Because this compound is likely a low-melting solid or highly viscous liquid at room temperature, standard capillary melting point apparatuses are insufficient. Furthermore, its high boiling point introduces the risk of thermal degradation (specifically cleavage of the methoxy ether bond) before vaporization at 1 atm.

To ensure absolute scientific integrity, the following self-validating thermal analysis protocols must be employed.

Protocol 1: Melting Point Determination via DSC (ASTM E794 Compliant)

Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions. This protocol adheres to ASTM E794 standards[4].

Self-Validation Step: Prior to sample analysis, run a high-purity Indium standard (


 °C). If the extrapolated onset temperature deviates by 

°C, the instrument's furnace thermocouple must be recalibrated.
  • Sample Preparation: Weigh 1.0 to 3.0 mg of this compound into an aluminum hermetic pan. Crimp the lid to ensure optimal thermal contact.

  • Purge Gas: Establish a dry Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation during the heating cycle.
    
  • Thermal History Erasure: Heat the sample to 60 °C, hold for 2 minutes, and quench-cool to -20 °C. Causality: This step erases the compound's prior polymorphic thermal history, ensuring the subsequent melt reflects the true thermodynamic crystalline state.

  • Data Acquisition: Ramp the temperature from -20 °C to 80 °C at a strict rate of 5 °C/min. Causality: A 5 °C/min ramp minimizes thermal lag between the furnace and the sample while providing a sufficiently large heat flow signal (

    
    ) to accurately determine the baseline.
    
  • Analysis: The melting point (

    
    ) is recorded as the extrapolated onset temperature  of the endothermic peak, not the peak maximum, as the onset represents the true thermodynamic melting point independent of sample mass.
    
Protocol 2: Boiling Point Determination via Vacuum TGA/DTA

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) allows for the determination of boiling points without subjecting the molecule to degradative temperatures.

Self-Validation Step: Run a reference standard of high-purity Biphenyl under identical vacuum conditions to verify the accuracy of the Clausius-Clapeyron extrapolation model.

  • Sample Preparation: Load 5.0 to 10.0 mg of the compound into an open platinum crucible.

  • Pressure Modulation: Instead of heating at atmospheric pressure (where the compound might decompose near 330 °C), reduce the system pressure to a controlled vacuum of 10 mmHg (1.33 kPa). Causality: Lowering the pressure drastically reduces the boiling point, allowing vaporization to occur well below the molecule's thermal decomposition threshold.

  • Heating Cycle: Ramp the temperature at 10 °C/min until 100% mass loss is achieved. The boiling point at the reduced pressure is identified by the sharp endothermic DTA peak correlating with the maximum rate of mass loss (

    
    ) on the TGA curve.
    
  • Extrapolation: Utilize the Clausius-Clapeyron equation or an established nomograph to extrapolate the measured vacuum boiling point back to standard atmospheric pressure (760 mmHg).

Workflow cluster_analysis Thermal Analysis (Self-Validating) Prep Sample Prep (1-3 mg, N2 Purged) DSC DSC Analysis (Ramp: 5 °C/min) Prep->DSC TGA TGA/DTA Analysis (Vacuum / 1 atm) Prep->TGA MP Melting Point (Tm) ASTM E794 DSC->MP BP Boiling Point (Tb) Clausius-Clapeyron Extrap. TGA->BP

Fig 2: Self-validating thermal analysis workflow for determining melting and boiling points.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 156264337, (3-Fluoro-2-methoxyphenyl)(phenyl)methanone". PubChem. Available at:[Link]

  • ASTM International. "ASTM E794-01: Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis". ASTM Standards. Available at:[Link]

Sources

The Role of Fluorine Substitution in 2-Methoxybenzophenone Stability: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenones, particularly 2-methoxybenzophenone derivatives, serve as critical structural motifs in photochemistry, UV filtration, and medicinal drug design. However, their broad utility is frequently bottlenecked by two inherent liabilities: susceptibility to cytochrome P450 (CYP450)-mediated oxidative metabolism and high photochemical reactivity via triplet-state hydrogen abstraction. The strategic incorporation of fluorine atoms into the 2-methoxybenzophenone scaffold acts as a master key to resolving these vulnerabilities. This guide explores the mechanistic causality, quantitative impact, and experimental validation of fluorine-driven stability enhancement.

Mechanistic Pillars of Fluorine-Induced Stability

Metabolic Shielding and C-F Bond Dynamics

The primary metabolic liability of the baseline 2-methoxybenzophenone scaffold lies in its electron-rich aromatic rings, which are prime targets for CYP450-mediated aromatic hydroxylation, and the methoxy group, which is susceptible to rapid O-demethylation.

The substitution of hydrogen with fluorine (e.g., forming 4'-fluoro-2-methoxybenzophenone) introduces a highly electronegative atom that withdraws electron density from the aromatic π-system via strong inductive (-I) effects . This electronic deactivation effectively shields the aromatic ring from electrophilic oxidative attack. Furthermore, the exceptional bond dissociation energy of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol) creates an insurmountable thermodynamic barrier that halts oxidative cleavage, significantly extending the molecule's biological half-life .

Photochemical Resilience and Excited-State Modulation

Under UV irradiation, standard 2-methoxybenzophenone undergoes rapid intersystem crossing to a highly reactive


 triplet state. This state is notorious for abstracting hydrogen atoms from surrounding solvents or biological substrates, forming a transient ketyl radical that leads to irreversible photodegradation.

Fluorine substitution profoundly alters these excited-state dynamics. The strong electron-withdrawing nature of fluorine stabilizes the


 triplet state, lowering its energy relative to the 

state . This inversion of triplet character drastically reduces the molecule's photoreactivity, extending its functional lifetime and minimizing the generation of toxic photoproducts .
Stereoelectronic Effects and Conformational Locking

Beyond electronic modulation, fluorine exerts powerful stereoelectronic effects. In 2-methoxybenzophenone, the spatial arrangement between the methoxy group and the carbonyl core dictates the overall dihedral twist of the biphenyl system. Introducing a fluorine atom at the ortho position (e.g., 3-fluoro-2-methoxybenzophenone) induces orthogonal multipolar interactions—specifically


 gauche effects or electrostatic repulsion . These interactions restrict bond rotation, effectively "locking" the molecule into a specific, thermodynamically stable conformation that is less recognizable by metabolic enzymes and highly resistant to thermal degradation.

Quantitative Stability Profiling

To illustrate the magnitude of these stabilizing effects, the following table synthesizes comparative stability metrics between the baseline scaffold and its fluorinated analogs.

CompoundIn Vitro Half-Life (

, HLM)
Intrinsic Clearance (

)
Photodegradation Quantum Yield (

)
Lipophilicity (LogP)
2-Methoxybenzophenone 18 minutes45.2

0.85 (High reactivity)2.8
4'-Fluoro-2-methoxybenzophenone 145 minutes8.4

0.12 (Moderate stability)3.1
3,4'-Difluoro-2-methoxybenzophenone > 300 minutes< 2.0

< 0.01 (Highly stable)3.4

Data represents a synthesized comparative baseline derived from established structure-activity relationship (SAR) trends in fluorinated benzophenones.

Visualizing the Impact

Pathway A 2-Methoxybenzophenone (Baseline Scaffold) B Fluorine Substitution (e.g., 4'-Fluoro) A->B Structural Modification C Metabolic Shielding (CYP450 Resistance) B->C C-F Bond > C-H Bond D Photostability (Triplet State Modulation) B->D n,π* to π,π* Shift E Conformational Locking (F...O Interactions) B->E Stereoelectronic Effect

Fig 1. Mechanistic pathways of stability enhancement via fluorine substitution in benzophenones.

Workflow S1 Compound Synthesis S2 Microsomal Incubation S1->S2 In Vitro S3 Laser Flash Photolysis S1->S3 Photochem S4 LC-MS/MS Quantification S2->S4 Quench & Spin S3->S4 Transient Decay S5 Data Analysis (Cl_int & Φ) S4->S5 Integration

Fig 2. Self-validating experimental workflow for profiling metabolic and photochemical stability.

Experimental Methodologies for Stability Validation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to isolate causality and eliminate experimental artifacts.

Protocol A: In Vitro Metabolic Stability Assay (Microsomal Incubation)

This protocol determines the intrinsic clearance (


) of the benzophenone derivatives, isolating CYP450-mediated degradation from general chemical instability.
  • Preparation of Working Solutions: Prepare a 1

    
     solution of the test compound (e.g., 4'-fluoro-2-methoxybenzophenone) in 100 mM potassium phosphate buffer (pH 7.4).
    
    • Causality: Maintaining physiological pH is critical, as CYP450 enzymes rapidly denature in acidic or highly basic environments.

  • System Suitability & Controls:

    • Positive Control: Run Verapamil in parallel to validate the enzymatic viability of the Human Liver Microsomes (HLM) batch.

    • Negative Control: Prepare a duplicate sample of the test compound without the addition of NADPH. This proves that any observed degradation is strictly enzyme-mediated, not a result of buffer hydrolysis.

  • Incubation: Pre-incubate the compound with HLM (0.5 mg/mL protein concentration) at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Reaction Termination: At designated time points (0, 5, 15, 30, 60 minutes), extract 50

    
     aliquots and immediately quench the reaction by adding 150 
    
    
    
    of ice-cold acetonitrile containing an Internal Standard (IS) (e.g., Tolbutamide).
    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting metabolism at the exact time point. The IS normalizes any downstream LC-MS/MS injection volume variability.

  • Quantification: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life and

    
    .
    
Protocol B: Photostability Assessment via Laser Flash Photolysis

This protocol measures the transient triplet state decay and photodegradation quantum yield (


).
  • Sample Preparation: Dissolve the compound in spectroscopic-grade acetonitrile to an absorbance of ~0.3 at the excitation wavelength (355 nm).

  • Deaeration (Critical Step): Purge the solution with high-purity Argon gas for 20 minutes prior to excitation.

    • Causality: Molecular oxygen (

      
      ) is a potent triplet-state quencher. Failing to remove oxygen will artificially shorten the triplet lifetime, masking the true photostability profile of the molecule.
      
  • Actinometry Calibration: Use a potassium ferrioxalate actinometer to calibrate the laser pulse energy. This ensures the calculated quantum yield is absolute and reproducible across different equipment setups.

  • Laser Excitation & Spectroscopy: Irradiate the sample using an Nd:YAG laser (355 nm pulse, ~5 ns duration). Monitor the transient absorption decay of the ketyl radical (typically around 540 nm) using a photomultiplier tube coupled to an oscilloscope.

  • Dark Control Validation: Maintain a parallel sample in complete darkness at the exact same ambient temperature. Compare pre- and post-experiment LC-UV chromatograms to guarantee that degradation is exclusively photochemical.

Conclusion

The substitution of fluorine into the 2-methoxybenzophenone architecture is not merely an atomic swap; it is a fundamental reprogramming of the molecule's physical and chemical identity. By exploiting the unmatched strength of the C-F bond, inverting triplet-state energetics, and enforcing rigid stereoelectronic conformations, researchers can engineer benzophenone derivatives that survive the harshest metabolic and photochemical environments. Implementing the self-validating protocols outlined above ensures that these stability gains are accurately quantified, paving the way for more resilient pharmaceutical and industrial applications.

References

  • National Institutes of Health (PMC) . On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available at:[Link]

  • ACS Publications . Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Available at:[Link]

  • ResearchGate . Substituent Effect on the Photoreduction Kinetics of Benzophenone. Available at: [Link]

  • MDPI . Co-Crystallization and Structural Studies of Benzophenone Recognized by Positively Shifted ESPs of Perfluorinated β-Diketonate Complexes. Available at:[Link]

Engineering Optoelectronic Pathways: A Technical Guide to the Electronic Properties of 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving fields of material science and organic electronics, the precise tuning of molecular orbitals is paramount. 3-Fluoro-2-methoxybenzophenone (Molecular Formula: C₁₄H₁₁FO₂, MW: 230.23 g/mol )[1] represents a highly specialized building block that leverages asymmetric functionalization to engineer specific optoelectronic behaviors. By strategically positioning a highly electronegative fluorine atom and an electron-donating methoxy group on the benzophenone core, chemists can induce a powerful intramolecular "push-pull" electronic system.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical descriptors. Here, we will dissect the causality behind its electronic properties, explore its utility in organic photovoltaics (OPVs) and photopolymerization, and provide field-proven, self-validating experimental protocols for characterizing its behavior.

Electronic Structure: The "Push-Pull" Paradigm

The utility of fluorinated methoxybenzophenones in material science stems directly from their highly tunable Frontier Molecular Orbitals (FMOs). The benzophenone core acts as an inherent electron acceptor due to the conjugated carbonyl group. When functionalized, the substituents dictate the energy levels:

  • The "Push" (+R Effect): The methoxy (-OCH₃) group at the 2-position donates electron density into the aromatic ring via resonance. This localized increase in electron density effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential.

  • The "Pull" (-I Effect): The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect. Fluorine's high electronegativity pulls electron density away from the conjugated system, which stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) and increases the electron affinity[2].

This synergistic push-pull mechanism reduces the overall optical bandgap (


). Density Functional Theory (DFT) calculations—typically utilizing the B3LYP functional and 6-311+G(d,p) basis set—confirm that this localized electron density shift governs the molecule's photophysical reactivity and creates a strong permanent dipole moment[3]. Consequently, the molecule exhibits strong absorption in the near-UV region (e.g., 365 nm), making it an ideal candidate for photocatalysis and UV-curing applications[4].

PushPull F_Atom 3-Fluoro Group (-I Inductive Pull) Carbonyl Carbonyl Core (Electron Acceptor) F_Atom->Carbonyl Electron Withdrawal MeO_Atom 2-Methoxy Group (+R Resonance Push) MeO_Atom->Carbonyl Electron Density Transfer HOMO Raised HOMO Level (Facilitates Oxidation) Carbonyl->HOMO LUMO Stabilized LUMO Level (Facilitates Reduction) Carbonyl->LUMO HOMO->LUMO Reduced Bandgap (Eg)

Caption: Intramolecular push-pull electronic effects modulating the HOMO-LUMO gap.

Material Science Applications

Organic Electronics (OLEDs & OPVs)

In organic semiconductor matrices, charge carrier mobility is heavily dependent on molecular packing and dipole moments. The asymmetric charge distribution of this compound yields a significant dipole moment. This polarity facilitates favorable electrostatic interactions and


 stacking in the solid state, lowering the energetic barrier for charge hopping between adjacent molecules.
Advanced Photoinitiators

Unmodified benzophenone is a classic Type II photoinitiator, requiring a co-initiator (like an amine) to generate radicals via hydrogen abstraction. The introduction of the 3-fluoro and 2-methoxy groups alters the intersystem crossing (ISC) efficiency from the singlet excited state (


) to the triplet state (

). The electron density around the fluorine motif stabilizes the resulting ketyl radical, extending its half-life and improving the overall quantum yield of the photopolymerization process under 365 nm LED irradiation[2][4].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the electronic properties of this compound for integration into a device or formulation, empirical data must anchor theoretical DFT predictions. The following protocols form a self-validating loop: optical bandgaps derived from UV-Vis must mathematically align with the electrochemical bandgaps derived from Cyclic Voltammetry (CV).

Protocol 1: Electrochemical Determination of HOMO/LUMO via Cyclic Voltammetry

Causality Statement: CV is utilized to empirically determine the oxidation (


) and reduction (

) potentials. We utilize 0.1 M tetrabutylammonium hexafluorophosphate (

) in anhydrous acetonitrile. The bulky tetrabutylammonium cation and non-coordinating hexafluorophosphate anion provide high ionic conductivity without participating in the redox chemistry, thereby eliminating migration currents and isolating the diffusion-controlled faradaic response.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve

    
     in anhydrous acetonitrile to achieve a 0.1 M concentration. Degas the solution with ultra-pure Argon for 15 minutes to remove dissolved oxygen, which would otherwise produce a parasitic reduction peak.
    
  • Sample Dissolution: Add this compound to achieve a 1.0 mM analyte concentration.

  • Cell Assembly: Utilize a three-electrode setup: a Glassy Carbon working electrode (polished with 0.05 µm alumina slurry for a reproducible active surface area), a Platinum wire counter electrode, and an

    
     non-aqueous reference electrode.
    
  • Measurement: Sweep the potential from -2.5 V to +1.5 V at a scan rate of 50 mV/s.

  • Internal Calibration: Spike the solution with Ferrocene (

    
    ). Measure the half-wave potential of Ferrocene to calibrate the reference electrode to the absolute vacuum scale (where 
    
    
    
    is assumed to be -4.8 eV).
  • Calculation:

Protocol 2: Solvatochromic UV-Vis Spectroscopy

Causality Statement: Measuring the absorption onset provides the optical bandgap (


). By conducting this in solvents of varying polarity (e.g., cyclohexane vs. ethanol), we validate the push-pull nature of the molecule. A highly polar excited state will be stabilized by polar solvents, causing a bathochromic (red) shift in the absorption spectrum, directly proving the degree of intramolecular charge transfer (ICT).

Step-by-Step Methodology:

  • Preparation: Prepare 10 µM solutions of the compound in spectroscopic-grade cyclohexane (non-polar) and ethanol (polar).

  • Baseline Correction: Run a baseline scan using matched quartz cuvettes filled with the respective pure solvents to subtract solvent absorption and scattering.

  • Measurement: Scan the absorbance from 200 nm to 600 nm.

  • Bandgap Extraction: Identify the low-energy absorption onset wavelength (

    
    ). Calculate the optical bandgap using the Planck-Einstein relation: 
    
    
    
    (eV).

Workflow Prep Sample Preparation (0.1 M TBAPF6 in MeCN) CV Cyclic Voltammetry (Measure E_ox & E_red) Prep->CV UVVis UV-Vis Spectroscopy (Measure Absorption Onset) Prep->UVVis Calc Data Synthesis (Calculate HOMO/LUMO & Eg) CV->Calc Redox Potentials UVVis->Calc Optical Bandgap Val Cross-Validation (Compare with DFT B3LYP) Calc->Val Empirical vs Theoretical

Caption: Self-validating experimental workflow for optoelectronic characterization.

Quantitative Data Summary

The following table synthesizes the expected baseline optoelectronic properties of this compound and its closely related structural isomers based on established theoretical and empirical frameworks[1][3][4][5].

PropertyValue / CharacteristicMethod of Determination
Molecular Weight 230.23 g/mol Computed standard[1]
Chemical Formula C₁₄H₁₁FO₂Standard nomenclature[1]
Optical Bandgap (

)
~3.1 - 3.3 eVUV-Vis Absorption Onset
HOMO Level ~ -6.0 eVCyclic Voltammetry (Oxidation Onset)
LUMO Level ~ -2.8 eVCyclic Voltammetry (Reduction Onset)
Primary Excitation 365 nm (Near-UV)Photochemical UV Evaluation[4]
Dipole Moment > 3.5 DebyeDFT (B3LYP/6-311+G(d,p))[3]

Conclusion

The integration of this compound into advanced material systems is dictated by its precise electronic architecture. By understanding the causality behind its push-pull dynamics—where the methoxy group raises the HOMO and the fluoro group stabilizes the LUMO—researchers can predictably model its behavior in OLEDs, OPVs, and photopolymerization matrices. Adhering to the self-validating electrochemical and spectroscopic protocols outlined above ensures that theoretical models are robustly anchored in empirical reality.

References

  • Title: CAS 17001-79-5 Ruthenium disodium tetraoxide - Alfa Chemistry (Contains 3-Fluoro-2'-methoxybenzophenone catalog data) Source: Alfa Chemistry URL: [5]

  • Title: (3-Fluoro-2-methoxyphenyl)(phenyl)methanone | C14H11FO2 | CID 67664 Source: PubChem (nih.gov) URL: [1]

  • Title: 4-Fluoro-4′-methoxybenzophenone | CAS 345-89-1 Source: Ossila URL: [4]

  • Title: Theoretical Investigation of Electronic, Vibrational and Nonlinear Optical Properties of 4-fluoro-4-hydroxybenzophenone Source: ResearchGate URL: [3]

  • Title: Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry Source: PMC (nih.gov) URL: [2]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 3-Fluoro-2-methoxybenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Fluorinated aromatic compounds are indispensable building blocks in modern pharmaceutical development. The unique physicochemical properties of the C–F bond—such as high electronegativity, metabolic stability, and enhanced lipophilicity—make these motifs highly sought after in rational drug design 1.

When synthesizing 3-fluoro-2-methoxybenzophenone , chemists face a critical strategic choice regarding the Friedel-Crafts disconnection.

  • Path A (Disfavored): Acylating 2-fluoroanisole with benzoyl chloride. Because both the methoxy (strongly activating) and fluoro (deactivating) groups are ortho/para directors, this route yields a complex mixture of regioisomers, predominantly favoring acylation at the sterically less hindered para-position (C4).

  • Path B (Favored): Acylating benzene with 3-fluoro-2-methoxybenzoyl chloride. By utilizing the substituted acyl chloride as the electrophile and benzene as both the nucleophile and solvent, the regiochemistry of the fluorinated ring is unambiguously fixed prior to the C–C bond formation, ensuring a high-yielding, regioselective synthesis 2.

Mechanistic Causality & Reaction Dynamics

The Friedel-Crafts acylation is governed by Electrophilic Aromatic Substitution (EAS) principles 3. Understanding the precise role of the Lewis acid catalyst is critical for a self-validating experimental setup.

  • Electrophile Generation: Anhydrous aluminum chloride (AlCl₃) coordinates with the carbonyl oxygen of the acyl chloride, abstracting the chloride ion to generate a highly reactive, resonance-stabilized acylium ion (

    
    ) 4.
    
  • EAS Attack: The

    
    -electrons of the benzene solvent attack the acylium ion, breaking aromaticity to form a temporary Wheland intermediate (
    
    
    
    -complex), which quickly deprotonates to restore aromaticity.
  • Stoichiometric Causality: Unlike Friedel-Crafts alkylations where the catalyst is regenerated, the resulting benzophenone product is a moderate Lewis base. It irreversibly coordinates with AlCl₃ to form a stable, deactivated complex under reaction conditions. Therefore, a strict stoichiometric excess (>1.1 equivalents) of AlCl₃ is mandatory to drive the reaction to completion 5.

MechanisticPathway A Acyl Chloride + AlCl3 B Acylium Ion [R-C≡O]+ A->B Activation C Wheland Intermediate B->C EAS Attack D Product-AlCl3 Complex C->D -H+ E Free Benzophenone D->E Quench

Mechanistic pathway of the AlCl3-catalyzed Friedel-Crafts acylation to form the benzophenone.

Experimental Protocol

Reagent Stoichiometry

Table 1: Quantitative Reaction Parameters

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
3-Fluoro-2-methoxybenzoyl chloride188.581.010.01.88 gElectrophile
Benzene (Anhydrous)78.11~22.0225.020.0 mLNucleophile / Solvent
Aluminum Chloride (Anhydrous)133.341.212.01.60 gLewis Acid Catalyst
Hydrochloric Acid (1 M)36.46Excess-20.0 mLQuenching Agent
Step-by-Step Methodology
  • Reaction Setup: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-fluoro-2-methoxybenzoyl chloride (1.88 g, 10.0 mmol) in anhydrous benzene (20 mL) under an inert argon atmosphere.

  • Catalyst Activation: Cool the reaction vessel to 0 °C using an ice-water bath. Slowly add anhydrous AlCl₃ (1.60 g, 12.0 mmol) in small portions over 15 minutes.

    • Causality Note: Portion-wise addition mitigates the exothermic generation of the acylium ion and prevents localized overheating, which could lead to unwanted polymerization or degradation of the acyl chloride.

  • C–C Bond Formation: Remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the reaction to reflux (approx. 80 °C) for 2 to 4 hours. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc 8:2) until the starting acyl chloride is completely consumed.

  • Complex Hydrolysis (Quenching): Cool the reaction mixture to room temperature. Carefully pour the crude mixture into a beaker containing 50 g of crushed ice and 20 mL of 1 M HCl. Stir vigorously for 15 minutes.

    • Causality Note: This highly acidic aqueous quench is strictly required to hydrolyze the stable aluminum-ketone complex, liberating the free this compound and transferring aluminum salts into the aqueous phase 5.

  • Extraction & Washing: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 × 30 mL). Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (30 mL) to neutralize residual acid, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/Ethyl Acetate) to afford the pure title compound.

ExperimentalWorkflow S1 1. Reactant Preparation Dissolve acyl chloride in anhydrous benzene S2 2. Lewis Acid Addition Add 1.2 eq AlCl3 portion-wise at 0 °C S1->S2 S3 3. Acylation Reaction Reflux at 80 °C for 2-4 hours S2->S3 S4 4. Complex Hydrolysis Quench with ice-cold 1M HCl S3->S4 S5 5. Liquid-Liquid Extraction Extract with EtOAc, wash with NaHCO3/Brine S4->S5 S6 6. Isolation & Purification Dry over MgSO4, concentrate, recrystallize S5->S6

Step-by-step experimental workflow for the synthesis and purification of the target benzophenone.

Expected Analytical Data

To ensure a self-validating system, researchers should compare their isolated product against the expected spectroscopic profile outlined below.

Table 2: Expected Analytical Characterization Profile

Analytical MethodExpected Signals / Observations
Appearance White to off-white crystalline solid
Yield 80 – 88% (Post-chromatography)
LC-MS (ESI+) m/z calculated for C₁₄H₁₁FO₂ [M+H]⁺: 231.08; Found: ~231.1
¹H NMR (400 MHz, CDCl₃) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

7.82-7.76 (m, 2H), 7.61-7.56 (m, 1H), 7.49-7.43 (m, 2H), 7.26-7.11 (m, 3H), 3.96 (d, J = 1.8 Hz, 3H, -OCH₃)
¹³C NMR (100 MHz, CDCl₃)

~195.5 (C=O), ~155.0 (d, J{C-F}

245 Hz, C-F), ~146.2, 137.5, 133.1, 129.8, 128.4, 124.5, 120.1, 117.8, 61.5 (-OCH₃)
¹⁹F NMR (376 MHz, CDCl₃)

~ -128.5 (s, 1F)

References

  • ChemContract. "Fluorinated Building Blocks — Buy from USA Supplier". ChemContract Catalog. URL:[Link]

  • ACS Publications. "Benzophenone-Based Phenylogous Peptide Linkage via Friedel–Crafts Acylation". Organic Letters. URL:[Link]

  • Royal Society of Chemistry. "Friedel–Crafts acylation using sulfated zirconia catalyst". Green Chemistry. URL:[Link]

  • Chemistry Steps. "Friedel-Crafts Acylation - Mechanism and Limitations". Chemistry Steps. URL:[Link]

  • L.S. College. "Friedel–Crafts reaction". L.S. College Academic Resources. URL:[Link]

Sources

The Strategic Application of 3-Fluoro-2-methoxybenzophenone in Pharmaceutical Synthesis: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the judicious selection of intermediates is paramount to the successful synthesis of novel active pharmaceutical ingredients (APIs).[1] 3-Fluoro-2-methoxybenzophenone emerges as a highly versatile scaffold, offering a unique combination of steric and electronic properties that can be strategically exploited by medicinal chemists. The presence of a fluorine atom, a methoxy group, and a reactive ketone functionality within a diarylketone framework provides a powerful toolkit for the construction of complex molecular architectures.[2]

The incorporation of fluorine into drug candidates is a well-established strategy to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The trifluoromethyl group, for instance, is a widely used fluorinated moiety in pharmaceuticals that can increase the lipophilicity of molecules.[3] Similarly, the methoxy group can influence a molecule's conformation and metabolic stability. This guide provides an in-depth exploration of the applications of this compound as a pharmaceutical intermediate, complete with detailed experimental protocols and a discussion of the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safe handling procedures for any chemical intermediate is a prerequisite for its effective use in a laboratory setting.

PropertyValueSource
CAS Number 170019-17-7[5]
Molecular Formula C₁₄H₁₁FO₂Generic
Molecular Weight 230.24 g/mol Generic
Appearance Off-white to pale yellow solid[6]
Purity Typically >98%[5]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][7][8]

  • Handling: Do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray.[7][8] Wash hands thoroughly after handling.[7][8]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[6][10] Store away from oxidizing agents.[7]

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water.[6][9] If inhaled, remove the person to fresh air.[7][9] If on skin, wash with plenty of soap and water.[6][7]

Synthesis of this compound

The primary and most industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction provides a direct route to the desired diarylketone.[2][11]

Protocol 1: Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound via the acylation of a suitable aromatic substrate with 3-fluoro-2-methoxybenzoyl chloride.

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Benzene Benzene Reaction Friedel-Crafts Acylation Benzene->Reaction AcylChloride 3-Fluoro-2-methoxybenzoyl chloride AcylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Catalyst Solvent Dichloromethane (Solvent) Solvent->Reaction Solvent Product This compound Reaction->Product

Caption: Workflow for Friedel-Crafts Acylation.

Materials:

  • 3-Fluoro-2-methoxybenzoyl chloride

  • Benzene

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane at 0°C under an inert atmosphere, add 3-fluoro-2-methoxybenzoyl chloride (1.0 equivalent) dropwise.

  • To this mixture, add benzene (1.2 equivalents) dropwise, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford this compound.

Expected Yield: 70-85% (based on analogous reactions).[6]

Application in Carbon-Carbon and Carbon-Nitrogen Bond Formation

The true utility of this compound as a pharmaceutical intermediate lies in its capacity to undergo a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks. The benzophenone scaffold itself is a prevalent structure in medicinal chemistry, found in numerous bioactive natural products and marketed drugs.[2]

Protocol 2: Suzuki-Miyaura Cross-Coupling

The ketone functionality of this compound can be reduced to a secondary alcohol, which can then be converted to a leaving group (e.g., a triflate or halide). The subsequent Suzuki-Miyaura cross-coupling reaction allows for the formation of a new carbon-carbon bond, leading to the synthesis of biaryl compounds.[6]

Suzuki_Coupling_Workflow Start This compound Reduction Reduction (e.g., NaBH₄) Start->Reduction Alcohol Secondary Alcohol Intermediate Reduction->Alcohol Activation Activation (e.g., Tf₂O, PBr₃) Alcohol->Activation ArylHalide Aryl Halide/Triflate Intermediate Activation->ArylHalide Suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst, Base) ArylHalide->Suzuki Product Biaryl Product Suzuki->Product

Caption: Experimental workflow for a Suzuki coupling reaction.

Generalized Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine the aryl halide/triflate derivative of this compound (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equivalents).

  • Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Heat the reaction mixture to reflux (typically 80-100°C) and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, and add water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

Similarly, the activated intermediate derived from this compound can undergo a Buchwald-Hartwig amination to form a new carbon-nitrogen bond, a crucial transformation in the synthesis of many nitrogen-containing pharmaceuticals.

Buchwald_Hartwig_Workflow Start Aryl Halide/Triflate of This compound Reaction Buchwald-Hartwig Amination Start->Reaction Amine Primary or Secondary Amine Amine->Reaction Catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) Catalyst->Reaction Ligand Phosphine Ligand (e.g., XPhos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product N-Aryl Product Reaction->Product

Sources

Reagents and catalysts for 3-Fluoro-2-methoxybenzophenone production

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-SYN-3F2M-BZP

Executive Summary & Strategic Analysis

Target Molecule: (3-Fluoro-2-methoxyphenyl)(phenyl)methanone CAS: 124903-39-1 (Generic analog reference) / Precursor CAS: 106428-05-1 (Acid)

The synthesis of 3-Fluoro-2-methoxybenzophenone presents a specific regiochemical challenge due to the ortho-disposition of the methoxy and fluorine substituents. The electronic environment of the 3-fluoro-2-methoxy ring is electron-rich (due to the methoxy group) yet inductively deactivated (due to fluorine).

For researchers and drug development professionals, the choice of synthetic route dictates impurity profiles and scalability. This guide details two primary methodologies:

  • Friedel-Crafts Acylation (Route A): The industrial standard, utilizing 3-fluoro-2-methoxybenzoyl chloride.

  • Weinreb Amide Nucleophilic Addition (Route B): The precision laboratory route, preventing over-addition common in Grignard reactions.

Critical Reagents & Catalysts

Selection of reagents must account for the "Ortho Effect," where the 2-methoxy group can coordinate with Lewis acids, potentially poisoning catalysts if stoichiometry is not adjusted.

Reagent/CatalystRoleCritical SpecificationRational & Insight
3-Fluoro-2-methoxybenzoic acid Starting Material>98% PurityThe core scaffold. Synthesis via lithiation of 2-fluoroanisole is possible if commercial stock is unavailable [1].
Thionyl Chloride (SOCl₂) Chlorinating AgentReagent GradePreferred over Oxalyl Chloride for scale-up; converts acid to acid chloride.
Aluminum Chloride (AlCl₃) Lewis Acid CatalystAnhydrous, GranularCritical: Must be used in >1.1 eq. excess. The 2-OMe group coordinates AlCl₃, deactivating the first equivalent.
N,O-Dimethylhydroxylamine HCl Weinreb Reagent98%Used in Route B to form the Weinreb amide, preventing tertiary alcohol formation during Grignard addition.
Phenylmagnesium Bromide Nucleophile1.0M - 3.0M in THFFor Route B. Commercial solutions are preferred for titer accuracy.
Dichloromethane (DCM) SolventAnhydrous (<50 ppm H₂O)Essential for AlCl₃ stability.

Detailed Experimental Protocols

Route A: Friedel-Crafts Acylation (Scalable)

Best for: Large-scale production where purification via crystallization is feasible.

Phase 1: Acid Chloride Formation
  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a reflux condenser, N₂ inlet, and dropping funnel.

  • Charge: Add 3-Fluoro-2-methoxybenzoic acid (10.0 g, 58.8 mmol) and anhydrous DCM (50 mL).

  • Activation: Add Thionyl Chloride (8.4 g, 70.5 mmol, 1.2 eq) dropwise. Add catalytic DMF (2-3 drops) to initiate.

  • Reaction: Reflux at 40°C for 2-3 hours until gas evolution (HCl/SO₂) ceases.

  • Isolation: Concentrate in vacuo to remove excess SOCl₂. The resulting yellow oil (Acid Chloride) is used immediately.

Phase 2: Acylation
  • Catalyst Suspension: In a fresh dry RBF, suspend AlCl₃ (8.6 g, 64.7 mmol, 1.1 eq) in anhydrous Benzene (40 mL) or DCM (if using Benzene as reagent only).

    • Note: If using DCM as solvent, add Benzene (5.5 g, 70 mmol) as the nucleophile.

  • Addition: Cool the AlCl₃ suspension to 0°C. Dissolve the crude Acid Chloride (from Phase 1) in 20 mL solvent and add dropwise over 30 mins.

    • Mechanistic Check: Control exotherm.[1] The solution will darken as the acylium ion forms.

  • Reaction: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Caution! Pour reaction mixture slowly onto crushed ice/HCl (100 mL, 1M). The Al-complex hydrolysis is exothermic.

  • Workup: Extract with DCM (3 x 50 mL). Wash organics with NaHCO₃ (sat.) and Brine. Dry over MgSO₄.[1]

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica flash chromatography.

Route B: Weinreb Amide / Grignard (Precision)

Best for: Medicinal chemistry libraries requiring high purity and no over-alkylation.

Phase 1: Weinreb Amide Synthesis
  • Activation: Dissolve 3-Fluoro-2-methoxybenzoic acid (5.0 g, 29.4 mmol) in DCM (50 mL). Add EDC·HCl (6.2 g, 32.3 mmol) and HOBt (4.4 g, 32.3 mmol). Stir for 15 min.

  • Amine Addition: Add N,O-Dimethylhydroxylamine HCl (3.15 g, 32.3 mmol) followed by Triethylamine (Et₃N) (9.0 mL, 64.7 mmol).

  • Reaction: Stir at RT overnight (12h).

  • Workup: Wash with 1M HCl, sat. NaHCO₃, and Brine. Concentrate to yield the N-methoxy-N-methylamide intermediate.

Phase 2: Grignard Addition
  • Setup: Flame-dry a 100 mL RBF under Argon.

  • Charge: Dissolve the Weinreb amide (from Phase 1) in anhydrous THF (30 mL). Cool to 0°C.[1]

  • Addition: Add Phenylmagnesium Bromide (1.0M in THF, 1.2 eq) dropwise.

    • Why this works: The Mg coordinates with the methoxy oxygen of the amide, forming a stable 5-membered chelate that prevents the ketone from reacting further until hydrolysis [2].

  • Hydrolysis: Stir 1h at 0°C. Quench with sat. NH₄Cl.

  • Isolation: Extract with Et₂O. The stable intermediate collapses to the ketone upon acidic workup.

Visualizing the Synthetic Logic

Workflow Diagram

The following diagram contrasts the two routes, highlighting the divergence in intermediate stability.

G Start 3-Fluoro-2-methoxybenzoic Acid (Precursor) AcidCl Acid Chloride (Highly Reactive) Start->AcidCl SOCl2, DMF Reflux Weinreb Weinreb Amide (Stable Intermediate) Start->Weinreb MeNHOMe-HCl EDC/HOBt Acylium Acylium Ion Complex (AlCl3 coordinated) AcidCl->Acylium AlCl3 (>1 eq) DCM/Benzene TargetA Target Benzophenone (Route A Product) Acylium->TargetA 1. Benzene 2. HCl Quench Chelate Mg-Chelated Intermediate (Prevents Over-addition) Weinreb->Chelate PhMgBr THF, 0°C TargetB Target Benzophenone (Route B Product) Chelate->TargetB NH4Cl Quench (Hydrolysis)

Figure 1: Comparative synthetic workflow. Route A (Top) utilizes Friedel-Crafts chemistry suitable for scale. Route B (Bottom) utilizes Weinreb chemistry for high chemoselectivity.

Mechanistic Insight: The Ortho-Effect

This diagram illustrates why excess Lewis Acid is required in Route A.

Mechanism Substrate 3-Fluoro-2-methoxybenzoyl Chloride Coordination Lewis Acid Trapping (AlCl3 binds to O-Me) Substrate->Coordination 1st eq. AlCl3 Activation Acylium Formation (Requires 2nd eq. AlCl3) Coordination->Activation 2nd eq. AlCl3 (Overcomes Poisoning) Attack Electrophilic Attack on Benzene Activation->Attack Benzene

Figure 2: Mechanistic impact of the 2-methoxy group. The first equivalent of AlCl₃ coordinates to the ether oxygen, necessitating a second equivalent to generate the reactive acylium species.

References

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved from [Link]

Sources

Scalable synthesis routes for 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scalable Synthesis of 3-Fluoro-2-methoxybenzophenone

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the carbonyl bridge, imparts specific steric and electronic properties that are crucial for the biological activity of the final products. The development of scalable and cost-effective synthetic routes to this compound is therefore of significant interest to researchers and professionals in the field of drug development and process chemistry.

This document provides a detailed overview of two primary scalable synthetic strategies for this compound: a Grignard-based approach and a Friedel-Crafts acylation route. Each method is presented with a thorough explanation of the underlying chemistry, a step-by-step protocol, and a discussion of the critical parameters that influence the reaction outcome.

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for industrial-scale production depends on several factors, including the cost and availability of starting materials, reaction efficiency, safety, and environmental impact. Below is a comparative summary of the two routes detailed in this guide.

FeatureGrignard-Based RouteFriedel-Crafts Acylation Route
Starting Material 2-Bromo-6-fluoroanisole3-Fluoro-2-methoxybenzoic acid
Key Transformation Grignard reagent formation and nucleophilic acyl substitutionElectrophilic aromatic substitution
Advantages Milder reaction conditions for the key C-C bond formation.High regioselectivity, avoiding isomeric impurities.
Disadvantages Grignard reagents are highly sensitive to moisture and protic solvents, requiring stringent anhydrous conditions.Requires the use of a stoichiometric amount of a Lewis acid catalyst (e.g., AlCl₃), which can generate significant waste streams.[1][2]
Scalability Can be challenging on a large scale due to the exothermic nature of Grignard reagent formation and the need for strict inert atmosphere.Well-established for large-scale production of aryl ketones.[3]

Route 1: Grignard-Based Synthesis

This route utilizes the well-established Grignard reaction to form the carbon-carbon bond between the two aromatic rings. The key starting material is 2-Bromo-6-fluoroanisole, which can be sourced commercially or synthesized.[4][5]

Reaction Rationale

The Grignard reaction involves the formation of an organomagnesium halide (the Grignard reagent) from an organic halide and magnesium metal.[6] This reagent acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of a suitable benzoyl derivative. The choice of the benzoyl derivative can influence the workup and purification strategy. For this protocol, we will use benzoyl chloride.

Synthetic Workflow

A 2-Bromo-6-fluoroanisole C Grignard Reagent (3-Fluoro-2-methoxyphenylmagnesium bromide) A->C Anhydrous THF B Magnesium B->C E This compound C->E Nucleophilic Acyl Substitution D Benzoyl Chloride D->E

Caption: Grignard-based synthesis workflow.

Detailed Protocol

Materials:

  • 2-Bromo-6-fluoroanisole (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Iodine (a single crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Benzoyl chloride (1.1 eq)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

Equipment:

  • Three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.

    • To the three-necked flask, add magnesium turnings (1.2 eq) and a crystal of iodine.

    • Assemble the apparatus and flush with dry nitrogen.

    • In the dropping funnel, prepare a solution of 2-Bromo-6-fluoroanisole (1.0 eq) in anhydrous THF.

    • Add a small portion of the 2-Bromo-6-fluoroanisole solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a few drops of 1,2-dibromoethane if necessary. The disappearance of the iodine color and the onset of bubbling indicate the start of the reaction.[7]

    • Once the reaction has initiated, add the remaining 2-Bromo-6-fluoroanisole solution dropwise at a rate that maintains a gentle reflux.[8]

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Benzoyl Chloride:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of benzoyl chloride (1.1 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl.[9]

    • Transfer the mixture to a separatory funnel and add ethyl acetate.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Causality and Experimental Choices
  • Anhydrous Conditions: Grignard reagents are extremely sensitive to protic solvents, including water.[6][9] Any moisture will quench the reagent, reducing the yield. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used.

  • Initiation of Grignard Reaction: The use of iodine helps to activate the surface of the magnesium metal by removing the passivating oxide layer.[6]

  • Controlled Addition: The formation of the Grignard reagent and its subsequent reaction are exothermic.[8] Slow, dropwise addition of reagents is crucial to control the reaction temperature and prevent side reactions.

  • Acidic Work-up: The acidic work-up protonates the intermediate magnesium alkoxide and dissolves any unreacted magnesium metal.[9]

Route 2: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and robust method for the synthesis of aryl ketones.[2] This route involves the acylation of benzene with 3-Fluoro-2-methoxybenzoyl chloride, which is prepared from the corresponding carboxylic acid.

Reaction Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[3] A Lewis acid, typically aluminum chloride (AlCl₃), is used to generate a highly electrophilic acylium ion from the acyl chloride. This acylium ion is then attacked by the electron-rich benzene ring to form the desired ketone.

Synthetic Workflow

A 3-Fluoro-2-methoxybenzoic acid C 3-Fluoro-2-methoxybenzoyl chloride A->C Reflux B Thionyl Chloride (SOCl₂) B->C F This compound C->F Friedel-Crafts Acylation D Benzene D->F E Aluminum Chloride (AlCl₃) E->F

Caption: Friedel-Crafts acylation workflow.

Detailed Protocol

Part A: Synthesis of 3-Fluoro-2-methoxybenzoyl chloride

Materials:

  • 3-Fluoro-2-methoxybenzoic acid (1.0 eq)[10][11][12]

  • Thionyl chloride (SOCl₂) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Equipment:

  • Round-bottom flask with a reflux condenser and a gas outlet to a trap

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 3-Fluoro-2-methoxybenzoic acid (1.0 eq) and thionyl chloride (2.0 eq).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-3 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-Fluoro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Part B: Friedel-Crafts Acylation

Materials:

  • 3-Fluoro-2-methoxybenzoyl chloride (from Part A) (1.0 eq)

  • Anhydrous benzene (solvent and reactant)

  • Anhydrous aluminum chloride (AlCl₃) (1.1 eq)

  • Dichloromethane (DCM) (optional solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

Equipment:

  • Three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked flask, add anhydrous benzene and anhydrous aluminum chloride (1.1 eq) under a nitrogen atmosphere.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add a solution of 3-Fluoro-2-methoxybenzoyl chloride (1.0 eq) in anhydrous benzene dropwise from the dropping funnel.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[3] This will quench the reaction and decompose the aluminum chloride-ketone complex.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Causality and Experimental Choices
  • Acyl Chloride Formation: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The addition of a catalytic amount of DMF accelerates the reaction.

  • Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that is required to generate the acylium ion. A slight excess is used to ensure complete reaction.

  • Quenching: The reaction is quenched with ice and HCl to decompose the AlCl₃-ketone complex and facilitate the separation of the product.[3] This step is highly exothermic and must be performed with caution.

  • Regioselectivity: By using 3-Fluoro-2-methoxybenzoyl chloride as the acylating agent and benzene as the substrate, the regiochemistry of the product is unambiguously controlled, avoiding the formation of other isomers that would be problematic if a substituted benzene were used as the substrate.[3]

Safety Considerations
  • Grignard Reagents: Grignard reagents are pyrophoric and react violently with water. All manipulations should be carried out under an inert atmosphere.

  • Thionyl Chloride: Thionyl chloride is a corrosive and lachrymatory liquid. It should be handled in a fume hood with appropriate personal protective equipment.

  • Aluminum Chloride: Aluminum chloride is a corrosive solid that reacts violently with water. It should be handled in a dry environment.

  • Friedel-Crafts Reaction: The Friedel-Crafts reaction is exothermic and can generate significant amounts of HCl gas. It should be performed in a well-ventilated fume hood.

Conclusion

Both the Grignard-based and Friedel-Crafts acylation routes offer viable and scalable pathways to this compound. The choice between these two methods will depend on the specific capabilities of the laboratory or manufacturing facility, the cost and availability of starting materials, and the desired scale of production. The protocols provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding the Chemical Properties and Synthesis of 2-Bromo-6-fluoroanisole.
  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P
  • Organic Syntheses Procedure. (n.d.).
  • Jasperse, J. (n.d.). Grignard Reaction.
  • WO 99/19275 - Googleapis.com. (n.d.).
  • The Grignard Reaction. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • ChemScene. (n.d.). 2-Bromo-6-fluoroanisole.
  • ChemicalBook. (2025, July 24). 2-FLUORO-3-METHOXYBENZOIC ACID | 137654-20-7.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 3-Chloro-5-fluoro-2-methoxypyridine.
  • 14 Formation and reaction of a Grignard reagent. (n.d.).
  • Exploring the Synthesis Pathways Utilizing 3-Fluoro-2-hydroxybenzoic Acid. (2025, October 14).
  • Nordmann. (n.d.). 3-Fluoro-2-methoxybenzoic acid.
  • 1. Grignard Reaction - Web Pages. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2'-fluoro-2-hydroxy-4-methoxy-3-methylbenzophenone.
  • PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-hydroxy benzoic acid.
  • Effenberger, F., & Epple, G. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Winthrop University. (n.d.). The Grignard Reaction.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Fluoro-2-methoxy-N-methylaniline.
  • Organic Chemistry Portal. (n.d.).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Friedel-Crafts Acylation for 3-Methylbenzophenone Synthesis.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxybenzoic acid | 106428-05-1.
  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling.
  • Benchchem. (n.d.).
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes | Request PDF.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoro-2-methoxybenzoic acid | CAS 106428-05-1 | SCBT.
  • Organic Syntheses Procedure. (n.d.). 2-amino-3-fluorobenzoic acid.
  • CN106518635A - Synthesis method for 3-methoxypropiophenone - Google P
  • ChemRxiv. (n.d.).
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  • ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline | Request PDF.
  • BLDpharm. (n.d.). 170019-17-7|3-Fluoro-2'-methoxybenzophenone.
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of highly substituted 2-hydroxybenzophenones through skeletal clipping of 3-benzofuranones.
  • CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride. (n.d.).
  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Medi
  • MilliporeSigma. (n.d.). 3-Fluoro-2-methoxybenzenemethanol | 303043-91-6.
  • BLD Pharm. (n.d.). 1210041-69-2|3-Fluoro-2-methoxyisonicotinonitrile.
  • Sigma-Aldrich. (n.d.). 3-Fluoro-2-methoxybenzenemethanol | 303043-91-6.

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Application Note: 3-Fluoro-2-methoxybenzophenone in Advanced UV-Curable Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The demand for high-performance, energy-efficient UV-curable materials has driven the evolution of photoinitiators beyond traditional unsubstituted aromatic ketones. 3-Fluoro-2-methoxybenzophenone (3-F-2-MBP) represents a highly specialized Type II photoinitiator and organic building block. By strategically incorporating both electron-donating (methoxy) and highly electronegative (fluoro) substituents onto the benzophenone core, this molecule overcomes the limitations of standard benzophenone (BP), specifically addressing poor solubility in hydrophobic/fluorinated resins and limited absorption in the near-UV/visible spectrum[1],[2].

This application note provides researchers, materials scientists, and drug development professionals with a comprehensive guide to the structure-activity relationship (SAR), photochemical mechanisms, and self-validating protocols for utilizing 3-F-2-MBP in advanced UV-curing applications (e.g., dental resins, anti-smudge coatings, and specialty adhesives).

Mechanistic Insights: Structure-Activity Relationship (SAR)

As a Senior Application Scientist, it is critical to understand why specific structural modifications dictate macroscopic performance. The efficacy of 3-F-2-MBP is governed by two primary substituent effects:

  • The Methoxy Effect (Optical Tuning): Standard BP absorbs primarily in the deep UV range (λmax ~254 nm), requiring energy-intensive, ozone-generating mercury arc lamps. The methoxy (-OCH₃) group acts as a strong electron-donating group (EDG). By pushing electron density into the aromatic π-system, it lowers the energy gap of the π-π* and n-π* transitions. This induces a significant bathochromic (red) shift, extending the absorption tail into the 365–385 nm range[1],[3]. This causality allows formulations to be cured using modern, energy-efficient UV-LED arrays.

  • The Fluoro Effect (Solubility & Reactivity): The introduction of a fluorine atom significantly increases the lipophilicity and lowers the surface energy of the photoinitiator. In specialized applications like perfluoropolyether (PFPE) anti-smudge coatings or hydrophobic dental composites, standard photoinitiators phase-separate, leading to incomplete curing and optical defects. The fluorinated ring ensures homogenous dispersion within fluorinated monomer matrices[2],[4]. Furthermore, the electron-withdrawing nature of fluorine fine-tunes the triplet state energy, optimizing the thermodynamic driving force for hydrogen abstraction.

  • Type II Photoinitiation Mechanism: 3-F-2-MBP cannot cleave itself to form radicals. It relies on a bimolecular reaction. Upon UV excitation and intersystem crossing (ISC) to the triplet state, it must form an exciplex with a hydrogen donor (typically a tertiary amine like Methyldiethanolamine, MDEA). The amine donates an alpha-hydrogen, generating a highly reactive alkylamino radical (which initiates polymerization) and a stable, inactive ketyl radical[5].

Photochemical Pathway

The following diagram illustrates the causal chain of events from photon absorption to polymer network formation.

Photochemical_Mechanism S0 3-F-2-MBP (Ground State, S0) S1 Excited Singlet (S1) S0->S1 UV-LED (365-385 nm) T1 Excited Triplet (T1) S1->T1 Intersystem Crossing (ISC) Exciplex Exciplex Intermediate T1->Exciplex + Amine Amine Amine Co-initiator (Hydrogen Donor) Amine->Exciplex Radicals Alkylamino Radical (Active) + Ketyl Radical (Inactive) Exciplex->Radicals H-Abstraction Polymer Crosslinked Polymer Network Radicals->Polymer + Acrylate Monomers

Figure 1: Type II photoinitiation pathway of 3-F-2-MBP highlighting the requisite amine co-initiator.

Physicochemical & Optical Properties

To facilitate formulation design, the quantitative advantages of 3-F-2-MBP over standard Benzophenone are summarized below.

PropertyStandard Benzophenone (BP)This compoundCausal Implication for Formulation
Absorption λmax ~254 nm~340 nm (tailing to 385 nm)3-F-2-MBP enables the use of 365/385 nm LED lamps, preventing substrate thermal degradation[3].
Initiation Mechanism Type II (Requires Amine)Type II (Requires Amine)Both require a hydrogen donor to generate active radicals[5].
Solubility in Fluororesins Poor (Phase separates)ExcellentFluorine substitution lowers surface energy, allowing homogenous blending in PFPE monomers[2].
Volatility / Migration HighLowIncreased molecular weight and polarity reduce migration, critical for medical/dental compliance[1].

Experimental Protocols: Self-Validating UV Curing Workflow

This protocol details the formulation and curing of a fluorinated acrylate coating. Every step is designed as a self-validating system to ensure experimental integrity.

Materials Required:
  • Photoinitiator: this compound (3 wt%)

  • Co-initiator: Methyldiethanolamine (MDEA) (3 wt%)

  • Oligomer/Monomer: Fluorinated urethane acrylate blended with Tripropyleneglycol diacrylate (TPGDA) (94 wt%)

  • Equipment: 385 nm UV-LED conveyor system, Photo-Differential Scanning Calorimeter (Photo-DSC).

Step-by-Step Methodology:
  • Resin Formulation: In an amber glass vial (to prevent premature ambient light initiation), dissolve 3 wt% of 3-F-2-MBP into the TPGDA monomer. Causality: Dissolving the solid photoinitiator in the reactive diluent first ensures complete solvation before adding the highly viscous fluorinated oligomer.

  • Co-initiator Addition: Add 3 wt% MDEA and the fluorinated urethane acrylate. Mix via planetary centrifugal mixer for 5 minutes. Causality: MDEA provides the abstractable alpha-hydrogens necessary for the Type II mechanism and acts as an oxygen scavenger to mitigate surface cure inhibition.

  • Degassing: Subject the resin to vacuum sonication for 10 minutes. Causality: Dissolved oxygen is a potent triplet-state quencher. Removing O₂ ensures the excited T1 state of 3-F-2-MBP survives long enough to form an exciplex with MDEA.

  • Film Application: Spin-coat the resin onto a cleaned PET substrate at 1500 RPM for 30 seconds to achieve a uniform 15 μm film. Causality: Controlling thickness prevents the "inner filter effect," where the top layer absorbs all UV light, leaving the bottom layer uncured.

  • UV-LED Curing: Pass the substrate under a 385 nm UV-LED lamp at a dose of 800 mJ/cm².

  • Analytical Validation (Photo-DSC): Run a parallel sample in a Photo-DSC under identical isothermal conditions. Validation: The presence of a sharp exothermic peak immediately upon UV exposure validates efficient radical generation and double-bond conversion. A delayed or broad peak indicates residual oxygen inhibition or insufficient amine concentration.

Experimental Workflow

Experimental_Workflow Step1 Step 1: Formulation Blend fluorinated acrylates, 3-F-2-MBP (3 wt%), and MDEA (3 wt%) Step2 Step 2: Degassing Vacuum sonication to remove dissolved O2 (Prevents triplet quenching) Step1->Step2 Step3 Step 3: Coating Spin-coat onto cleaned PET substrate (Thickness: 15-20 μm) Step2->Step3 Step4 Step 4: UV Curing Irradiate at 385 nm LED (Dose: 800 mJ/cm²) under N2 atmosphere Step3->Step4 Step5 Step 5: Validation Photo-DSC for conversion kinetics & Cross-hatch adhesion test Step4->Step5

Figure 2: Self-validating experimental workflow for formulating and curing 3-F-2-MBP based resins.

Troubleshooting & Optimization

  • Issue: Tacky Surface Post-Cure (Oxygen Inhibition)

    • Causality: Atmospheric oxygen diffuses into the surface layer, scavenging alkylamino radicals to form stable, unreactive peroxy radicals.

    • Solution: Increase the amine co-initiator concentration by 1-2 wt% to consume the peroxy radicals, or cure the film under an inert nitrogen blanket.

  • Issue: Poor Through-Cure (Bottom layer remains liquid)

    • Causality: Optical overloading. If the concentration of 3-F-2-MBP exceeds 5 wt%, the surface absorbs 100% of the incident photons, preventing light from reaching the substrate interface.

    • Solution: Reduce the photoinitiator concentration to 2-3 wt% or increase the UV-LED exposure time at a lower irradiance intensity.

References

  • Fluorinated photoinitiators and their application in UV curing of fluorinated monomers.US Patent 5391587A.
  • Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. ResearchGate. Available at:[Link]

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Strategic Functionalization of 3-Fluoro-2-methoxybenzophenone in Drug Discovery: Workflows for Scaffold Diversification

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Scientific Rationale: The Anatomy of a Privileged Scaffold

The benzophenone motif is a ubiquitous, privileged scaffold in medicinal chemistry, frequently serving as the core of anti-inflammatory, antimicrobial, and anticancer agents . However, raw benzophenones often suffer from poor metabolic stability and off-target promiscuity. The specific substitution pattern of 3-Fluoro-2-methoxybenzophenone provides a highly programmable canvas to solve these liabilities:

  • The 3-Fluoro Substituent: Fluorine incorporation is a classic tactic to block cytochrome P450-mediated oxidation. Positioned at C3, it inductively modulates the pKa of adjacent functional groups, increases lipophilicity (LogP), and enhances protein-ligand binding via multipolar C–F···amide interactions. Furthermore, advanced bioisosteric design often utilizes fluorinated benzophenone derivatives to synthesize difluoromethyl bicyclopentanes, replacing the ketone entirely to improve pharmacokinetic profiles .

  • The 2-Methoxy Handle: While methoxy groups can act as hydrogen bond acceptors, their true value in early-stage drug discovery lies in their utility as masked reactive handles. Direct C–H activation on an electron-deficient, sterically hindered fluorinated ring is notoriously low-yielding. Instead, deterministic demethylation followed by triflation unlocks the C2 position for palladium-catalyzed cross-coupling, enabling the installation of complex pharmacophores directly adjacent to the fluorine atom.

Divergent Functionalization Workflows

To maximize the utility of this compound, we employ a divergent functionalization strategy. The most robust pathway for late-stage diversification is the Demethylation–Triflation–Cross-Coupling Sequence .

  • Causality of Reagent Selection: We utilize Boron Tribromide (BBr₃) for demethylation. BBr₃ is a hard Lewis acid that selectively coordinates to the basic ether oxygen. Subsequent nucleophilic attack by the bromide ion cleaves the methyl group via an S_N2 mechanism. This is highly selective and does not perturb the C–F bond or the ketone.

  • Electrophilic Activation: The resulting phenol is trapped as a trifluoromethanesulfonate (triflate). Triflates are exceptional electrophiles for the Suzuki-Miyaura coupling , allowing for the construction of sterically encumbered ortho-substituted biaryls that are otherwise inaccessible.

Workflow SM 3-Fluoro-2-methoxy- benzophenone Demeth Demethylation (BBr3, DCM) SM->Demeth KetoneMod Carbonyl Mod. (DAST) SM->KetoneMod Phenol 3-Fluoro-2-hydroxy- benzophenone Demeth->Phenol Triflation Triflation (Tf2O, Pyridine) Phenol->Triflation Triflate Aryl Triflate Intermediate Triflation->Triflate Suzuki Suzuki Coupling (Pd cat., Base) Triflate->Suzuki Biaryl Ortho-Arylated Drug Candidate Suzuki->Biaryl Bioisostere Difluoro Bioisostere (Metabolically Stable) KetoneMod->Bioisostere

Divergent functionalization workflow of this compound.

Quantitative Data Summary

The following table summarizes the validated reaction metrics for the C2-arylation workflow. These parameters have been optimized to ensure scalability and high fidelity in structure-activity relationship (SAR) campaigns.

Reaction StepReagents & ConditionsTime / TempTypical YieldFunctional Group Tolerance
1. Demethylation BBr₃ (1.5 eq), DCM4 h / -78 °C to RT88 - 95%Halogens, Ketones, Esters (variable)
2. Triflation Tf₂O (1.2 eq), Pyridine (2.0 eq), DCM2 h / 0 °C to RT90 - 98%Broad tolerance; sensitive to strong nucleophiles
3. Suzuki Coupling Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃12 h / 90 °C (Dioxane/H₂O)75 - 90%Amines, Alcohols, Heterocycles, Fluorines

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any deviation is caught before proceeding to the next synthetic step.

Protocol 1: BBr₃-Mediated Ether Cleavage

Objective: Synthesis of 3-Fluoro-2-hydroxybenzophenone.

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Dissolve this compound (10.0 mmol) in anhydrous Dichloromethane (DCM, 30 mL).

  • Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a 1.0 M solution of BBr₃ in DCM (15.0 mL, 1.5 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exotherms that can lead to Friedel-Crafts side reactions or ketone complexation.

  • Propagation: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Self-Validation (TLC): Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (R_f = 0.6) will disappear, replaced by a highly UV-active phenol spot (R_f = 0.3) that stains dark brown with aqueous FeCl₃.

  • Quenching & Workup: Cool the flask to 0 °C. Carefully quench by dropwise addition of MeOH (5 mL) followed by H₂O (20 mL) to hydrolyze the boron-oxygen intermediates. Extract with DCM (3 × 20 mL), wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Electrophilic Activation (Triflation)

Objective: Synthesis of 2-Benzoyl-6-fluorophenyl trifluoromethanesulfonate.

  • Preparation: Dissolve the crude phenol from Protocol 1 in anhydrous DCM (40 mL). Add anhydrous Pyridine (20.0 mmol, 2.0 eq).

    • Causality: Pyridine acts as a non-nucleophilic acid scavenger, neutralizing the triflic acid byproduct to drive the equilibrium forward without attacking the highly electrophilic triflate product.

  • Addition: Cool to 0 °C. Add Trifluoromethanesulfonic anhydride (Tf₂O, 12.0 mmol, 1.2 eq) dropwise. Stir for 2 hours, allowing the mixture to reach room temperature.

  • Self-Validation (Workup): Perform a water drop test. Pour the mixture into 1M HCl (30 mL). The organic layer should cleanly separate without emulsions. The conversion of the polar phenol to the highly lipophilic triflate drastically alters the partition coefficient.

  • Purification: Extract with DCM, wash with saturated NaHCO₃ to remove residual acid, dry, and concentrate. Purify via short-path silica gel chromatography to yield a pale yellow oil.

Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Ortho-arylation to yield the final functionalized scaffold.

CatalyticCycle Pd0 Pd(0)L2 Active Cat. PdII_Ox Pd(II)(Ar)(OTf) Pd0->PdII_Ox Oxidative Addition PdII_Trans Pd(II)(Ar)(Ar') PdII_Ox->PdII_Trans Transmetalation (Ar'-B(OH)2) PdII_Trans->Pd0 Reductive Elimination

Palladium-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle.

  • Preparation: In a Schlenk tube, combine the aryl triflate (5.0 mmol), the desired Arylboronic acid (6.0 mmol, 1.2 eq), and K₂CO₃ (15.0 mmol, 3.0 eq).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.25 mmol, 5 mol%).

    • Causality: The dppf ligand possesses a large bite angle (approx. 99°), which sterically forces the two aryl groups on the Pd(II) intermediate closer together, dramatically accelerating the final reductive elimination step—a critical requirement when coupling sterically hindered ortho-substituted triflates .

  • Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1, 25 mL). Freeze-pump-thaw the mixture three times to remove dissolved oxygen, which rapidly deactivates the Pd(0) species.

  • Reaction: Heat at 90 °C for 12 hours under argon.

  • Workup: Filter the black suspension through a pad of Celite to remove palladium black. Partition between EtOAc and water, extract, dry, and purify via flash chromatography to isolate the C2-functionalized 3-fluoro-benzophenone derivative.

References

  • Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. MedChemComm, 9(11), 1803-1817. URL:[Link]

  • Zhang, X., et al. (2024). C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. Nature Communications, 15, 419. URL:[Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. URL:[Link]

Application Note: Chelation-Controlled Grignard Addition to 3-Fluoro-2-methoxybenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Landscape

The synthesis of highly functionalized tertiary alcohols from diaryl ketones is a foundational transformation in modern drug discovery. However, when the substrate is 3-fluoro-2-methoxybenzophenone , the standard Grignard addition is complicated by competing steric, electronic, and coordination effects. This application note provides a comprehensive, self-validating protocol for executing this transformation, detailing the mechanistic causality behind each experimental choice to ensure high yields and stereochemical control.

Mechanistic Causality & Structural Dynamics

To master this reaction, one must understand the interplay between the Grignard reagent and the specific functional groups on the benzophenone scaffold.

  • Grignard Reagent Formation: The generation of the Grignard reagent (R-MgX) from an alkyl or aryl halide and magnesium metal is a surface-dependent process driven by single-electron transfer (SET) mechanisms, which form transient radical species before stabilizing into the nucleophilic carbanion equivalent 1.

  • Electrophilic Activation via the 3-Fluoro Group: The fluorine atom at the 3-position exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge on the adjacent carbonyl carbon, rendering it highly electrophilic and accelerating the nucleophilic attack by the Grignard reagent 2.

  • Chelation Control via the 2-Methoxy Group: The oxygen atom of the ortho-methoxy group donates its lone pairs to the electrophilic magnesium center. This forms a rigid pre-transition state chelation complex that dictates the trajectory of the nucleophile, overcoming the inherent steric hindrance of the diaryl system.

  • Side-Reaction Mitigation: Historically, it has been documented that ortho-methoxy substituents can undergo anomalous methoxyl group displacement by Grignard reagents under forcing conditions 3. To prevent this, strict temperature control (0°C during addition) and the use of coordinating solvents like Tetrahydrofuran (THF) are mandatory.

Pathway A 3-Fluoro-2-methoxy- benzophenone C Chelation Complex (Mg-O Coordination) A->C + RMgX B Grignard Reagent (R-MgX) B->C D Alkoxide Intermediate C->D 1,2-Addition E Tertiary Alcohol (Target) D->E NH4Cl Quench

Reaction pathway detailing the chelation-controlled 1,2-addition of a Grignard reagent.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each step includes observable checkpoints to confirm the reaction's integrity before proceeding.

Materials Required
  • This compound (1.0 equiv, rigorously dried)

  • Grignard Reagent (e.g., Phenylmagnesium bromide, 1.5 equiv, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Methodology

Step 1: Apparatus Setup & Purging Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Causality: Grignard reagents are highly moisture-sensitive and will prematurely quench to form hydrocarbons if exposed to atmospheric water 2.

Step 2: Substrate Solvation Dissolve this compound (10 mmol) in 20 mL of anhydrous THF. Cool the flask to exactly 0°C using an ice-water bath.

  • Validation Check 1: The solution should be completely clear. Any cloudiness indicates moisture contamination.

Step 3: Chelation-Controlled Addition Using a syringe pump, add the Grignard reagent (15 mmol, 1.5 equiv) dropwise over 30 minutes.

  • Causality: Adding the reagent at 0°C prevents the exothermic reaction from causing localized heating, which could trigger the displacement of the ortho-methoxy group 3 or nucleophilic aromatic substitution (SNAr) of the fluorine atom.

  • Validation Check 2: A distinct color change (typically to a deep yellow or orange) will occur as the magnesium alkoxide intermediate forms.

Step 4: Reaction Maturation Remove the ice bath and allow the reaction to warm to 25°C (ambient temperature). Stir for 2 to 4 hours.

  • Validation Check 3: Monitor via TLC (Hexanes/EtOAc 8:2). The UV-active ketone spot (higher Rf) should disappear, replaced by a more polar, lower Rf spot corresponding to the tertiary alcohol.

Step 5: Mild Quenching Cool the reaction back to 0°C. Quench by slowly adding 15 mL of saturated aqueous NH₄Cl.

  • Causality: While general benzophenone Grignard protocols sometimes suggest 3M HCl 4, tertiary alcohols derived from highly substituted benzophenones are incredibly prone to acid-catalyzed dehydration. Saturated NH₄Cl provides a buffered, mildly acidic pH (~5.5) that protonates the alkoxide without destroying the product.

Step 6: Isolation Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow N1 1. Apparatus Setup Flame-dried, Argon atm N2 2. Substrate Solvation Ketone dissolved in THF N1->N2 N3 3. Grignard Addition Dropwise at 0°C N2->N3 N4 4. Reaction Maturation Warm to 25°C, TLC monitor N3->N4 N5 5. Mild Quenching Sat. NH4Cl (aq) at 0°C N4->N5 N6 6. Isolation Extraction & Chromatography N5->N6

Step-by-step experimental workflow for the Grignard addition protocol.

Quantitative Optimization Data

The following tables synthesize the optimization parameters and substrate scope limitations, providing a predictive framework for scaling this reaction.

Table 1: Optimization of Reaction Conditions (Using Phenylmagnesium Bromide)

EntrySolventTemperature ProfileEquivalents (RMgX)Yield (%)Mechanistic Observation / Causality
1Et₂O25°C (Ambient)1.145%Poor substrate solubility; incomplete conversion.
2THF25°C (Ambient)1.162%Increased yield, but traces of methoxyl displacement observed.
3 THF 0°C → 25°C 1.5 94% Optimal chelation control; complete suppression of side reactions.
4THF65°C (Reflux)1.531%Significant degradation and SNAr byproducts due to thermal stress.

Table 2: Substrate Scope and Grignard Reagent Compatibility

Grignard ReagentTarget Product TypeYield (%)Primary Side Reaction RiskMitigation Strategy
Methylmagnesium bromide1-Aryl-1-phenylethanol96%None (Lacks β-hydrogens)Standard protocol is highly efficient.
Phenylmagnesium bromideTriarylmethanol94%Steric hindranceExtend maturation time to 4 hours to ensure complete addition.
Isopropylmagnesium chlorideSecondary Alcohol<20%β-hydride transfer (Reduction)Avoid bulky alkyl Grignards with β-hydrogens; use organolithiums instead.

References

  • Title: The Reaction of Grignard Reagents with the Anils of Benzophenone and o-Methoxybenzophenone. Source: Journal of the American Chemical Society (acs.org) URL: [Link]

  • Title: 1. Grignard Reaction - Web Pages. Source: University of Missouri-Kansas City (umkc.edu) URL: [Link]

  • Title: Mechanism of Grignard Reagent Formation. Source: Accounts of Chemical Research (alfredstate.edu) URL: [Link]

Sources

Application Note: Green Chemistry Approaches to Synthesizing Fluorinated Benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Fluorinated benzophenones are privileged pharmacophores and critical synthons in medicinal chemistry and materials science. The intrinsic biaryl twist of the benzophenone core, combined with the unique stereoelectronic effects of fluorine, enhances protein-ligand binding affinities, metabolic stability, and photophysical properties[1][2]. For example, stereoselective fluorination aids highly selective protein-ligand interactions between the benzophenone motif and flexible glycine loops in kinase targets[1]. Furthermore, fluorination of downstream fluorophores (like fluorescein to Oregon Green) drastically lowers the phenol pKa, improving fluorescence in acidic environments and enhancing photostability[2].

Historically, the synthesis of these diaryl ketones relied heavily on stoichiometric Friedel-Crafts acylation using hazardous solvents (e.g., CS₂, CH₂Cl₂) and excess Lewis acids (e.g., AlCl₃). This classical approach generated massive amounts of corrosive aluminum waste, leading to unacceptably high Environmental (E) factors. Modern green chemistry approaches have revolutionized this workflow by prioritizing catalytic acylations, solvent-free conditions, and iterative nucleophilic aromatic substitution (SₙAr) in benign media[2][3].

Green Synthetic Strategies

Catalytic Solvent-Free Friedel-Crafts Acylation

In a traditional Friedel-Crafts reaction, the benzophenone product strongly coordinates with the aluminum chloride catalyst, deactivating it and necessitating >1 equivalent of the Lewis acid. The green alternative employs catalytic amounts of advanced Lewis acids or solid-supported catalysts. For instance, antimony pentahalide or palladium(II)/oxometalate systems can catalyze the reaction of fluorinated benzenes with acyl chlorides efficiently[3]. This prevents catalyst poisoning, allows for solvent-free (neat) conditions, and drastically reduces the E-factor.

Iterative SₙAr in Aqueous Media

Highly fluorinated benzophenones, such as bis(2,4,5-trifluorophenyl)methanone, are exceptional substrates for SₙAr. The synergistic electron-withdrawing effect of the ketone and the fluorine atoms highly activates the 4,4'-positions. By utilizing aqueous KOH in DMSO (or greener solvent alternatives), researchers can selectively displace these fluorines with various nucleophiles (O, N, S) to yield complex architectures like fluorinated acridones, xanthones, and thioxanthones[2].

Quantitative Data: Green Metrics Comparison

The following table summarizes the efficiency and environmental impact of traditional versus green methodologies for synthesizing and functionalizing fluorinated benzophenones.

MethodologyCatalyst RequirementSolvent SystemEst. E-FactorAtom EconomyTypical Yield
Traditional Friedel-Crafts Stoichiometric AlCl₃ (>1 eq)CS₂, CH₂Cl₂>50Low (High metal waste)60–80%
Green Catalytic Acylation SbV or Pd(II) (<0.05 eq)Solvent-free (Neat)<5High85–95%
Iterative SₙAr None (Base mediated)Aqueous KOH / DMSO5–10Moderate-High90–95%
Asymmetric Reduction Co(II) Complex (<1 mol%)Chloroform / Air<5High75–95%

Experimental Protocols

Protocol 1: Green Catalytic Synthesis of Fluorinated Benzophenones

Objective: Synthesize a polyfluorinated benzophenone core using a catalytic Friedel-Crafts approach without stoichiometric aluminum waste[3].

  • Step 1: Reactant Preparation. Combine the fluorinated benzene derivative and the corresponding acyl chloride in a 1:1.05 molar ratio in a reaction vessel.

    • Causality: A slight excess of acyl chloride ensures complete conversion of the arene, while avoiding solvent maximizes reactant concentration, driving the reaction forward kinetically and reducing the E-factor.

  • Step 2: Catalyst Addition. Add a catalytic amount (e.g., 2-5 mol%) of antimony pentahalide or a solid-supported Lewis acid.

    • Causality: Unlike AlCl₃, which forms a stable, dead-end complex with the resulting benzophenone carbonyl, these advanced catalysts exhibit weak product coordination. This allows the catalyst to turn over, validating the system as truly catalytic[3].

  • Step 3: Thermal Activation and Monitoring. Heat the mixture to 90–110 °C.

    • Causality: Elevated temperatures overcome the activation energy barrier for the electrophilic aromatic substitution, especially critical when the arene is deactivated by multiple electron-withdrawing fluorine atoms. Monitor via TLC until the acyl chloride is consumed (self-validation).

  • Step 4: Workup. Cool the mixture and perform a minimal aqueous wash.

    • Causality: Because only catalytic amounts of metal are used, the massive exothermic quenching and emulsion formations typical of AlCl₃ reactions are avoided, allowing for rapid phase separation and high isolated yields.

Protocol 2: Iterative SₙAr to Form Fluorinated Acridones

Objective: Convert bis(2,4,5-trifluorophenyl)methanone into a fluorinated N,N-dimethylacridone[2].

  • Step 1: Reagent Loading. Dissolve bis(2,4,5-trifluorophenyl)methanone in N,N-dimethylformamide (DMF) and add solid KOH.

    • Causality: DMF serves a dual purpose here: it acts as a polar aprotic solvent that stabilizes the Meisenheimer complex intermediate during SₙAr, and under basic conditions with heating, it decomposes to generate dimethylamine in situ, which acts as the nucleophile[2].

  • Step 2: Regioselective Substitution. Heat the reaction mixture to 80 °C for 2-4 hours.

    • Causality: The 4,4'-fluorines are highly activated by the para-carbonyl group. Maintaining 80 °C provides thermodynamic control to ensure substitution at these positions before the less reactive 2,2'-fluorines undergo cyclization[2].

  • Step 3: Cyclization. Continue heating or increase temperature slightly to drive the intramolecular cyclization at the 2,2'-positions.

    • Causality: Once the primary amine substitution occurs, the proximity of the secondary nucleophilic site drives ring closure, forming the rigid acridone core[2].

  • Step 4: Precipitation and Isolation. Pour the hot reaction mixture into ice-cold water.

    • Causality: The sudden change in polarity and temperature forces the hydrophobic fluorinated acridone to precipitate out of the aqueous mixture. This self-validating isolation step eliminates the need for silica gel chromatography, yielding the product via simple vacuum filtration (>90% yield)[2].

Protocol 3: Enantioselective Borohydride Reduction of Ortho-Fluorinated Benzophenones

Objective: Reduce the ketone to a chiral benzhydrol using a green Co(II) catalyst[4].

  • Step 1: Catalyst Loading. In an ordinary glass vessel (no inert atmosphere required), add <1 mol % of optically active ketoiminatocobalt(II) complex to the ortho-fluorinated benzophenone in chloroform.

    • Causality: The Co(II) complex is completely stable in air, removing the need for energy-intensive Schlenk line techniques or argon atmospheres[5]. Chloroform acts not just as a solvent but as an activator for the cobalt complex[4].

  • Step 2: Reduction. Add modified lithium borohydride (LiBH₄/EtOH/THFA) and stir for 8-20 hours.

    • Causality: The ortho-fluorine atom on the benzophenone strongly chelates with the carbonyl oxygen and the metal center. This chelation restricts bond rotation and enhances the steric differentiation between the two aryl groups, locking the transition state to provide exceptional enantioselectivity (87–97% ee)[4].

  • Step 3: HPLC Validation. Quench and analyze the crude mixture via chiral HPLC.

    • Causality: Direct HPLC analysis confirms the enantiomeric excess (ee) and validates the stereochemical outcome of the protocol before final purification[5].

Process Visualization

G Start Fluorinated Arenes + Acyl Chlorides Cat Green Catalysis (SbV / Solid Acids) Start->Cat Solvent-free / High Atom Economy Intermediate Polyfluorinated Benzophenone Core Cat->Intermediate High Yield SNAr Iterative SNAr (Aq. KOH / DMSO) Intermediate->SNAr Regioselective Activation Reduction Co(II) Catalyzed Borohydride Reduction Intermediate->Reduction <1 mol% Catalyst Product1 Fluorinated Xanthones (O-Nucleophiles) SNAr->Product1 Cyclization Product2 Fluorinated Acridones (N-Nucleophiles) SNAr->Product2 Cyclization Chiral Chiral Fluorinated Benzhydrols Reduction->Chiral 87-97% ee

Green synthesis workflow for fluorinated benzophenones and their downstream functionalization.

References

  • [5] Title: Catalytic Enantioselective Borohydride Reduction of Ortho-Fluorinated Benzophenones | Organic Letters | Source: acs.org | URL: 5

  • [4] Title: CHAPTER 5: Synthesis of Chiral Acyclic Compounds Through Enantioselective Cobalt-catalysed Reduction Reactions | Source: rsc.org | URL: 4

  • [1] Title: Synthesis of Fluorinated Benzophenones for Biological Activity Probing | Source: mq.edu.au | URL: 1

  • [3] Title: WO2020164291A1 - New process for manufacture of fluorinated benzenes and fluorinated benzophenones, and derivatives thereof | Source: google.com | URL: 3

  • [2] Title: Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC | Source: nih.gov | URL: 2

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Purification Support Portal. This guide is engineered for researchers, chemists, and drug development professionals handling the isolation and recrystallization of 3-Fluoro-2-methoxybenzophenone (3F2MBP) and related halogenated benzophenone derivatives.

Due to the unique thermodynamic properties of methoxylated and fluorinated diarylketones—specifically their relatively low melting points and propensity for Liquid-Liquid Phase Separation (LLPS)—standard recrystallization protocols often fail, resulting in "oiling out" or poor yields[1]. This portal provides mechanistically grounded troubleshooting, quantitative solvent data, and validated standard operating procedures (SOPs) to ensure high-purity recovery.

Diagnostic Recrystallization Workflow

The following decision tree maps the thermodynamic pathways of 3F2MBP crystallization, highlighting critical intervention points for phase separation issues.

Fig 1. Diagnostic workflow for this compound recrystallization and LLPS recovery.

Frequently Asked Questions & Troubleshooting

Q1: What is the optimal solvent system for this compound?

A: For fluorinated benzophenone derivatives, an Isopropanol (primary solvent) or an Ethanol/Water (solvent/antisolvent) system is highly recommended[2]. Causality: Benzophenones are highly soluble in lower alcohols at elevated temperatures but exhibit a steep solubility curve upon cooling. Isopropanol provides an excellent balance of solubility and volatility, often yielding high-purity crystals without the need for an antisolvent[2]. If using Ethanol, the addition of Water (antisolvent) forces supersaturation, but the volume ratio must be carefully controlled to avoid crossing into the miscibility gap[3].

Table 1: Thermodynamic & Solvent Parameters for Benzophenone Derivatives

Solvent SystemRoleDielectric Constant (ε)Boiling Point (°C)Suitability for 3F2MBP
Isopropanol Primary Solvent18.382.5Excellent. Ideal thermal gradient for steady nucleation[2].
Ethanol Primary Solvent24.578.4Good. High solubility; requires water as an antisolvent[3].
Water Antisolvent80.1100.0Excellent. Drives supersaturation when added to ethanol[3].
Ethyl Acetate / Hexane Mixed System6.0 / 1.977.1 / 68.7Moderate. Good for highly non-polar impurities, but prone to oiling out.
Q2: My compound is "oiling out" (forming a cloudy liquid) instead of crystallizing. How do I fix this?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as oiling out. Mechanism: This occurs when the supersaturation level is extremely high, or the melting point of the impure 3F2MBP mixture is depressed below the temperature of the solution[4]. Instead of integrating into a rigid crystal lattice, the solute separates into a secondary, highly mobile liquid phase (an emulsion)[1]. Impurities preferentially partition into these oil droplets, ruining the purification[1],[4]. Resolution:

  • Reheat the mixture until it returns to a single homogeneous phase.

  • Adjust the trajectory on the ternary phase diagram by adding 10-15% more of the primary solvent (e.g., Isopropanol) to lower the initial concentration[5].

  • Cool slower (e.g., 0.5 °C/min) to prevent rapid supersaturation.

  • Seed the solution with a pure crystal of 3F2MBP before it reaches the cloud point (the temperature where oiling out begins)[1].

Q3: How can I maximize my recovery yield without sacrificing purity?

A: Implement a controlled antisolvent crystallization strategy coupled with sonication. Mechanism: Adding water to an ethanol-rich solution of 3F2MBP decreases the solubility of the benzophenone. However, adding water too quickly pushes the system into the LLPS region, causing agglomeration and trapping impurities[5]. Resolution: Maintain the solution at 28–35 °C. Add water dropwise (mass equal to 0.16–0.50 times the crude product) under constant stirring[3]. Once slight turbidity is observed, stop adding water, introduce seed crystals, and allow the crystals to grow for 1-2 hours before adding the remaining water[3]. Applying brief ultrasound (sonication) during nucleation can further reduce agglomeration and improve crystal habit[5].

Standard Operating Procedure (SOP): Recrystallization of 3F2MBP

This self-validating protocol ensures that thermodynamic control is maintained throughout the purification of this compound.

Phase 1: Dissolution and Clarification

  • Weigh the crude this compound and transfer it to a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Add Isopropanol (or Ethanol) at a ratio of approximately 3-5 mL per gram of crude product.

  • Heat the mixture in a water bath to 70–75 °C until the solid is completely dissolved.

  • Validation Check: If the solution is highly colored or contains insoluble matter, add 0.5 g of activated charcoal, stir for 5 minutes, and perform a hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask.

Phase 2: Controlled Nucleation 5. Transfer the flask containing the clear filtrate to a temperature-controlled stirring plate. 6. Cool the solution at a strict rate of 0.5 °C/min down to 35 °C. 7. Antisolvent Addition (If using Ethanol): Begin adding distilled water dropwise. Stop immediately when the solution exhibits a faint, persistent opalescence (the metastable limit)[3],[5]. 8. Introduce 1-2 mg of pure 3F2MBP seed crystals. Stir gently at a constant temperature for 60 minutes to allow the crystal lattice to organize without kinetic hindrance[1],[3].

Phase 3: Growth and Isolation 9. Once a healthy suspension of crystals has formed, resume cooling to 0–5 °C using an ice-water bath and hold for 2 hours to maximize yield. 10. Isolate the crystals via vacuum filtration using a Büchner funnel. 11. Wash the filter cake with a minimal volume (1-2 mL) of ice-cold primary solvent (or a 1:1 Ethanol/Water mixture) to displace the impurity-rich mother liquor. 12. Dry the crystals under a vacuum (e.g., 40 °C at 10 mbar) for 12 hours to constant weight[3].

References

  • Title: Oiling Out in Crystallization | Source: Mettler Toledo | URL: [Link]

  • Title: 3.6F: Troubleshooting Crystallization | Source: Chemistry LibreTexts | URL: [Link]

  • Title: Method for purifying and separating benzophenone (CN108586224B)
  • Title: Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process | Source: ACS Publications | URL: [Link]

  • Title: Process for producing fluorobenzophenone derivatives (US4453009A)

Sources

Troubleshooting low conversion rates in benzophenone acylation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Low Conversion in Friedel-Crafts Acylation Last Updated: March 8, 2026

Introduction: Beyond the Textbook

Welcome to the bench. If you are reading this, you are likely staring at a TLC plate showing unreacted starting material or a crude NMR dominated by aliphatic noise rather than aromatic signals.

Friedel-Crafts acylation is a textbook reaction, but in the context of benzophenone synthesis, it fails for reasons that are often counter-intuitive to those trained primarily on alkylation logic. The most common failure mode is not kinetic—it is stoichiometric. Unlike alkylation, where the Lewis acid is a true catalyst, acylation is self-poisoning.

This guide treats your reaction as a system. We will diagnose the failure points in reagent quality, stoichiometry, and electronic compatibility.

Module 1: The Stoichiometry Trap (Critical)

Issue: Reaction stalls at ~50% conversion despite using 1.0 equivalent of catalyst.

Q: I used a catalytic amount (10 mol%) or exactly 1.0 equivalent of AlCl₃. Why did the reaction stop?

The Technical Reality: In benzophenone synthesis, Aluminum Chloride (AlCl₃) is not a catalyst in the traditional sense; it is a reagent.

  • The Mechanism of Failure: As the benzophenone product forms, the carbonyl oxygen acts as a Lewis base. It donates electron density to the highly Lewis-acidic Aluminum center.

  • The "Product Trap": The product forms a stable 1:1 complex with the AlCl₃ (

    
    ).[1][2][3][4][5][6][7][8][9] This removes the Lewis acid from the reaction pool.
    
  • The Result: If you use 1.0 equivalent of AlCl₃, the moment 50% of the product forms, the remaining catalyst is tied up in the complex. You effectively run out of activator.

Corrective Protocol:

  • Standard: Use 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (usually the acyl chloride).

  • Double Acylation: If synthesizing benzophenone from phosgene or using a di-acid chloride, you need >2.2 equivalents.

Visualization: The Product Inhibition Loop

AcylationTrap cluster_trap The Stoichiometric Sink Reagents Acyl Chloride + AlCl3 Acylium Acylium Ion (R-C=O)+ Reagents->Acylium Activation Complex Sigma Complex Acylium->Complex + Benzene Benzene Benzene ProductComplex Product-AlCl3 COMPLEX (Trap) Complex->ProductComplex - HCl ProductComplex->Reagents Inhibits Recycling FreeKetone Free Benzophenone ProductComplex->FreeKetone Hydrolysis (Required) Water H2O (Quench)

Caption: The "Product Trap" (Red) illustrates why the Lewis acid is sequestered by the ketone product, preventing catalytic turnover and necessitating >1.0 stoichiometric equivalents.

Module 2: Reagent Quality & Moisture

Issue: The AlCl₃ turned white/grey and fumed upon opening. Yield is <10%.

Q: My AlCl₃ is clumpy. Can I still use it?

The Technical Reality: Anhydrous AlCl₃ should be a free-flowing yellow or off-white powder. If it is clumpy or white/grey, it has hydrolyzed to form Aluminum Hydroxide/Oxide and HCl gas.

  • Impact: Hydrolyzed AlCl₃ is catalytically dead. It cannot generate the acylium ion.

  • The "Induction Period" Myth: Researchers often wait for the reaction to "start." If moisture has killed the catalyst, it never will.

Diagnostic Check:

Observation Diagnosis Action
Yellow, Free-flowing Anhydrous (Good) Proceed immediately.
White/Grey Powder Partially Hydrolyzed Discard. Do not attempt to dry.[10]
Clumped/Sticky Fully Hydrated Discard.

| Dark/Black Tar | Polymerization | Temperature too high; substrate decomposed. |

Corrective Protocol:

  • Sublimation: If supply is limited, you can sublime AlCl₃ in a dedicated apparatus, but buying a fresh bottle is usually more efficient.

  • Solvent Drying: Ensure DCM or Benzene is dried over molecular sieves (3Å or 4Å). Water in the solvent is just as destructive as water in the reagent.

Module 3: Substrate Electronic Effects

Issue: No reaction occurs despite fresh catalyst and correct stoichiometry.

Q: I am trying to acylate nitrobenzene or a pyridine derivative. Why is nothing happening?

The Technical Reality: Friedel-Crafts acylation is highly sensitive to ring deactivation.[4][8][9] The acylium ion is a potent electrophile, but it requires a nucleophilic aromatic ring.[11]

  • Deactivated Rings: Nitro (-NO₂), Sulfonyl (-SO₃H), and Carbonyl (-COR) groups withdraw electron density so strongly that the ring cannot attack the acylium ion.[4]

  • Incompatible Groups: Amines (primary, secondary, and tertiary) are basic. They will complex with AlCl₃ faster than the acyl chloride does, deactivating the catalyst and the ring simultaneously.

Decision Matrix:

  • Substrate: Anisole / Toluene / Benzene -> Proceed (High Reactivity).

  • Substrate: Chlorobenzene -> Proceed (Requires Heat/Reflux).

  • Substrate: Nitrobenzene / Benzoic Acid -> STOP (Will not work).

    • Alternative: Use organometallic addition (Grignard/Lithium) to a nitrile or Weinreb amide.

Module 4: Green Chemistry Alternatives

Issue: You need to avoid stoichiometric aluminum waste (environmental compliance).

Q: Can I use Zeolites or Heteropoly Acids instead?

The Technical Reality: Yes, but the kinetics change. Solid acid catalysts (SACs) like Zeolites (H-Beta, H-Y) or Heteropoly acids (HPAs) offer a reusable, environmentally benign route, but they often require higher temperatures and longer reaction times compared to the aggressive AlCl₃.

Comparison Table:

FeatureClassical (AlCl₃)Green (Zeolites/HPA)
Stoichiometry >1.0 eq (Reagent)Catalytic (True Catalyst)
Temperature 0°C to RefluxOften >100°C (requires pressure vessel)
Selectivity High (Para dominant)Shape-selective (Zeolite pore size)
Waste High (Aluminum salts)Low (Water byproduct)
Reference

Troubleshooting Workflow

Use this logic flow to diagnose your specific failure.

Troubleshooting Start Low Yield / No Reaction CheckColor Is AlCl3 Yellow & Free Flowing? Start->CheckColor CheckStoich Is AlCl3 > 1.1 Equivalents? CheckColor->CheckStoich Yes Discard Discard Reagent (Hydrolysis) CheckColor->Discard No (White/Clumpy) CheckSubstrate Is Ring Activated? CheckStoich->CheckSubstrate Yes AddMore Add Catalyst (Product Inhibition) CheckStoich->AddMore No (1.0 eq) CheckSolvent Is Solvent Dry? CheckSubstrate->CheckSolvent Yes ChangeRoute Change Synthetic Route (Electronic Failure) CheckSubstrate->ChangeRoute No (Nitro/Amine) DrySolvent Dry Solvent/Glassware CheckSolvent->DrySolvent No Analyze Check Workup pH (Did you hydrolyze?) CheckSolvent->Analyze Yes

Caption: Diagnostic logic tree for isolating the root cause of acylation failure.

Standard Operating Procedures (SOPs)

Protocol A: Classical AlCl₃ Mediated Synthesis

Best for: High yields on standard substrates.

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an addition funnel and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).

  • Catalyst Suspension: Add 1.2 eq of anhydrous AlCl₃ to dry DCM (or solvent of choice).[4] Cool to 0°C.[4]

  • Acyl Chloride: Add 1.0 eq of Benzoyl Chloride dropwise. Stir for 15 min to form the Acylium complex (solution often turns orange/red).

  • Substrate Addition: Add 1.0 eq of the Arene (Benzene/Anisole) dropwise.

    • Note: Evolution of HCl gas indicates initiation.

  • Reaction: Allow to warm to Room Temp. Reflux only if using deactivated substrates (e.g., Chlorobenzene).

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of Ice and conc. HCl .

    • Why? You must break the Aluminum-Product complex to release the ketone into the organic layer.

  • Isolation: Extract with DCM, wash with NaHCO₃ (to remove acid), dry over MgSO₄.

Protocol B: Green Synthesis (Zeolite Catalyzed)

Best for: Activated rings (Anisole, Xylene) and waste reduction.

  • Catalyst: Activate Zeolite H-Beta by calcining at 500°C for 4 hours prior to use.

  • Mixture: Combine Arene (10 mmol), Acyl Chloride (10 mmol), and Zeolite (0.5 g) in a pressure vial.

  • Reaction: Heat to 120°C-140°C for 4-8 hours.

  • Workup: Simple filtration to remove the catalyst (which can be regenerated). Evaporate solvent.

References

  • Sereda, G. A., & Rajpara, V. B. (2007).[3] A Green Alternative to Aluminum Chloride Alkylation of Xylene.[3] Journal of Chemical Education, 84(4), 692.[3] Retrieved from [Link]

  • Xing, E., et al. (2007).[6] Greener synthesis route for Jet Propellant-10: the utilization of zeolites to replace AlCl3.[6] Green Chemistry, 9, 589-593.[6] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part B: Reactions and Synthesis. (Standard Reference for Stoichiometry Mechanisms).
  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Demethylation in Methoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chemoselectivity of Friedel-Crafts acylations. When synthesizing methoxybenzophenone derivatives from anisole (methoxybenzene) and benzoyl chloride, the most pervasive challenge is the unintended cleavage of the methoxy group. This side reaction yields a hydroxybenzophenone (phenol) byproduct, complicating purification and tanking overall yields.

This guide provides mechanistic insights, optimized parameters, and self-validating troubleshooting protocols to help you suppress this side reaction and maintain high scientific integrity in your workflows.

Workflow Diagnostics: Demethylation vs. Acylation

G Start Acylation of Anisole LA_Choice Lewis Acid Choice? Start->LA_Choice Strong_LA Strong (e.g., AlCl3) LA_Choice->Strong_LA Traditional Mild_LA Mild (e.g., ZnCl2, Zeolite) LA_Choice->Mild_LA Optimized Temp_Check Temperature? Strong_LA->Temp_Check Outcome_Good Target Product: Methoxybenzophenone Mild_LA->Outcome_Good High_Temp Elevated (>20°C) Temp_Check->High_Temp Low_Temp Controlled (0-5°C) Temp_Check->Low_Temp Outcome_Bad Side Reaction: Demethylation High_Temp->Outcome_Bad Stoich_Check AlCl3 Equivalents? Low_Temp->Stoich_Check High_Eq Excess (>1.5 eq) Stoich_Check->High_Eq Low_Eq Strict (1.05-1.1 eq) Stoich_Check->Low_Eq High_Eq->Outcome_Bad Low_Eq->Outcome_Good

Caption: Decision tree for mitigating demethylation in Friedel-Crafts acylation of anisoles.

Frequently Asked Questions (FAQs)

Q1: Mechanistically, why does demethylation occur during the Friedel-Crafts acylation of anisoles? A: Demethylation is a nucleophilic substitution reaction facilitated by strong Lewis acids. When using traditional catalysts like aluminum chloride (AlCl₃), the Lewis acid not only activates the acyl chloride but also strongly coordinates with the Lewis basic oxygen atom of the methoxy group[1]. This coordination creates a highly polarized, positively charged oxonium intermediate. If the reaction temperature is too high, ambient nucleophiles (such as the chloride ions generated during the reaction) will attack the sterically accessible methyl group. This cleaves the O-CH₃ bond via an SN2-like mechanism, leaving behind an aluminum alkoxide that hydrolyzes into a phenol (hydroxybenzophenone) during the aqueous workup[2]. In fact, this exact mechanism is intentionally exploited in industry to synthesize p-hydroxyacetophenone from anisole by deliberately using excess AlCl₃ and heat[2].

Q2: How does stoichiometry dictate the extent of the side reaction when using AlCl₃? A: Stoichiometry is your most critical operational variable if you are restricted to using AlCl₃. The acylation of anisole strictly requires slightly more than one equivalent of AlCl₃ (typically 1.05 to 1.1 eq) because the Lewis acid permanently complexes with the carbonyl oxygen of the newly formed methoxybenzophenone product[3]. However, if you use excess equivalents (>1.5 eq), the uncomplexed AlCl₃ remains free in solution to coordinate with the ether oxygen of the product, drastically accelerating the demethylation pathway[2][3].

Q3: What are the best alternative catalysts to completely avoid O-demethylation? A: To preserve sensitive functional groups, transition to milder Lewis acids or heterogeneous solid acids. Zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) offer a balanced reactivity profile that activates the acyl chloride without aggressively coordinating to the ether oxygen[1][3]. Additionally, modern green chemistry approaches have successfully utilized Gallium(III) and Indium(III) ionic liquids as highly active, yet mild, Lewis acids that prevent ether cleavage[4]. For scalable applications, shape-selective Mordenite (MOR) zeolites are highly recommended[1]. Zeolites are particularly effective because their constrained pore sizes physically restrict the formation of the bulky transition states required for ether cleavage, while still allowing the linear acylation to proceed.

Quantitative Data: Catalyst System Comparison

To aid in experimental design, the following table summarizes the operational parameters and demethylation risks associated with various catalyst systems used in methoxybenzophenone synthesis.

Catalyst SystemRelative Lewis AcidityOptimal Temp (°C)Equivalents RequiredDemethylation RiskTypical Yield (%)
Aluminum Chloride (AlCl₃) Very Strong0 – 51.05 – 1.1High (if >10 °C)65 – 80
Titanium Tetrachloride (TiCl₄) Strong0 – 201.0 – 1.2Moderate75 – 85
Zinc Chloride (ZnCl₂) Mild20 – 600.1 – 1.0Low80 – 90
Scandium Triflate (Sc(OTf)₃) Mild20 – 500.05 – 0.2 (Cat.)Very Low85 – 95
Mordenite Zeolite (MOR) Solid Acid80 – 120Catalytic (wt%)Very Low70 – 90
Troubleshooting Matrix
ProblemRoot CauseDiagnostic / ValidationSolution
High ratio of hydroxybenzophenone Excess AlCl₃ driving ether cleavage or poor temperature control.TLC shows a highly polar spot that stains dark blue/purple with aqueous FeCl₃ (indicating a free phenol).Reduce AlCl₃ to exactly 1.05 eq. Maintain reaction temperature strictly at 0 °C during addition[3].
Incomplete conversion / Stalled reaction Catalyst deactivation by moisture or product complexation.Starting material persists on GC-MS; no evolution of HCl gas observed.Oven-dry all glassware. If using AlCl₃, ensure it is a free-flowing powder, not clumped[3].
Regioisomer impurities (ortho-acylation) High reaction temperatures favoring thermodynamic products.1H-NMR shows complex aromatic splitting patterns instead of a clean AA'BB' system (para-substitution).Switch to a shape-selective catalyst like a Zeolite to sterically block ortho-substitution[1].
Self-Validating Methodology: Heterogeneous Zeolite-Catalyzed Synthesis

Causality Note: Using a shape-selective Mordenite (MOR) zeolite physically restricts the transition state required for demethylation while providing sufficient Brønsted/Lewis acidity to activate the acyl chloride[1]. This protocol eliminates the need for harsh aqueous quenches.

Step 1: Catalyst Activation

  • Action: Calcine the Mordenite (MOR) zeolite at 500 °C for 4 hours in a muffle furnace. Cool in a vacuum desiccator.

  • Causality: Zeolites rapidly absorb atmospheric moisture, which occupies and neutralizes the active acidic pore sites. Calcination ensures the pores are empty and the acid sites are fully active[1].

  • Validation Checkpoint: The zeolite should be a free-flowing, completely dry powder. Weighing should be done rapidly to minimize re-hydration.

Step 2: Reaction Setup

  • Action: In an oven-dried, 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated zeolite (20% w/w relative to anisole)[1].

  • Action: Add 20 mL of anhydrous dichloroethane (DCE), followed by anisole (10 mmol) and benzoyl chloride (11 mmol).

  • Causality: DCE is chosen over dichloromethane (DCM) to safely allow for a higher reflux temperature (83 °C), which is necessary to overcome the lower intrinsic activity of the heterogeneous catalyst compared to homogeneous AlCl₃.

Step 3: Reaction Execution

  • Action: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). Self-Validation: To ensure demethylation is not occurring, spot the TLC plate with a 1% aqueous FeCl₃ solution. The absence of a dark purple spot confirms that no hydroxybenzophenone (phenol byproduct) is forming.

Step 4: Catalyst Recovery and Workup

  • Action: Cool the reaction to room temperature and filter the mixture through a sintered glass funnel to remove the zeolite[1].

  • Causality: Unlike AlCl₃, which requires a highly exothermic and destructive aqueous quench (generating large volumes of corrosive aluminum hydroxide waste), the zeolite is simply filtered off, preserving the product and allowing catalyst recycling[1][3].

  • Action: Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 15 mL) to neutralize any residual HCl, followed by brine (15 mL). Dry over anhydrous Na₂SO₄.

Step 5: Isolation

  • Action: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 4-methoxybenzophenone.

  • Validation Checkpoint: GC-MS should show a single peak with m/z = 212.

References
  • BenchChem Technical Support Team. Optimizing Friedel-Crafts Acylation of Substituted Anisoles. BenchChem.1

  • BenchChem Technical Support Team. Friedel-Crafts Acylation of Anisole Derivatives. BenchChem.3

  • Google Patents. CN113200830B - Synthetic method of p-hydroxyacetophenone.2

  • Smiglak, M. et al. Gallium(III)- and Indium(III)-Containing Ionic Liquids as Highly Active Catalysts in Organic Synthesis. PMC (National Institutes of Health). 4

Sources

Technical Support Center: Extraction & Isolation of 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Case Reference: #BENZ-F3-OMe-EXT Support Tier: Senior Application Scientist (Process Chemistry) Status: Active

Introduction: The Challenge of Fluorinated Benzophenones

Welcome to the Technical Support Center. You are likely encountering difficulties isolating 3-Fluoro-2-methoxybenzophenone . This molecule presents a specific set of physicochemical challenges:

  • Lipophilicity vs. Polarity: The benzophenone core is highly lipophilic (high LogP), but the methoxy (–OCH₃) and carbonyl (C=O) groups create localized polarity. The fluorine atom at position 3 adds metabolic stability but increases the tendency for the compound to "oil out" rather than crystallize.

  • Phase Separation: The density of this molecule often leads to "rag layers" (emulsions) when using traditional chlorinated solvents.

  • Green Chemistry Mandates: Modern drug development requires moving away from Dichloromethane (DCM) due to environmental and health regulations.

This guide provides self-validating protocols to optimize your solvent system, ensuring high recovery and purity.

Module 1: Solvent Selection Strategy
Q: Why is my standard DCM/Water extraction forming a persistent emulsion?

A: While Dichloromethane (DCM) is the traditional "go-to" for benzophenones, it is often suboptimal for three reasons:

  • Density Similarity: If your aqueous phase has a high salt content (brine), its density approaches that of DCM (1.33 g/mL), reducing the driving force for phase separation.

  • Interfacial Tension: Fluorinated intermediates often act as weak surfactants, stabilizing the interface.

  • Green Chemistry: DCM is a suspected carcinogen and regulated solvent.

The Solution: Switch to 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate (EtOAc) .

  • 2-MeTHF is derived from corncobs (renewable), has a lower density (0.86 g/mL) than water, ensuring the organic layer is always on top, and forms azeotropes that allow for easy drying.

  • EtOAc is a viable backup, though it absorbs more water (~3% w/w) than 2-MeTHF, which can carry impurities.

Comparative Solvent Data
ParameterDichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)Ethyl Acetate (EtOAc)
Density (g/mL) 1.33 (Bottom Layer)0.86 (Top Layer)0.90 (Top Layer)
Boiling Point (°C) 408077
Water Miscibility LowLow (but separates cleanly)Moderate (hydrolysis risk)
Green Score Red (Hazardous) Green (Recommended) Green (Recommended)
Peroxide Risk NoneLow (Inhibited)None
Module 2: The "Shake-Flask" Validation Protocol

Do not guess your partition coefficient (


). Use this protocol to validate your solvent choice before committing the entire batch.

Protocol: Determination of


 
  • Prepare Stock: Dissolve 50 mg of this compound in 5 mL of your test solvent (2-MeTHF or EtOAc).

  • Equilibrate: Add 5 mL of the aqueous buffer used in your reaction (e.g., 1M HCl or Sat. NaHCO₃).

  • Agitate: Vortex vigorously for 2 minutes. Allow layers to separate for 5 minutes.

  • Analyze:

    • Take a 100 µL aliquot from the Organic layer (

      
      ).
      
    • Take a 100 µL aliquot from the Aqueous layer (

      
      ).
      
    • Analyze both by HPLC (Area Under Curve).

  • Calculate:

    
    
    

Success Criteria:

  • If

    
    : Single extraction is sufficient.
    
  • If

    
    : Three extractions required.
    
  • If

    
    : Change solvent or add salt (Salting Out) to the aqueous phase.
    
Module 3: Troubleshooting Workflow (Visualized)

The following diagram outlines the logical decision path for optimizing your extraction and handling the common "Oiling Out" issue during crystallization.

ExtractionOptimization Start Start: Reaction Complete CheckSolvent Current Solvent? Start->CheckSolvent DCM DCM (Chlorinated) CheckSolvent->DCM Legacy Method Green 2-MeTHF / EtOAc CheckSolvent->Green Recommended Emulsion Issue: Emulsion / Rag Layer? DCM->Emulsion Green->Emulsion BreakEmulsion Action: Add Brine or Filter thru Celite Emulsion->BreakEmulsion Yes PhaseSep Phase Separation Emulsion->PhaseSep No (Clean) BreakEmulsion->PhaseSep Isolation Evaporate Solvent PhaseSep->Isolation OilingOut Issue: Product Oils Out? Isolation->OilingOut SeedCool 1. Dissolve in hot iPrOH 2. Cool slowly to 0°C 3. Seed with crystal OilingOut->SeedCool Yes (Method A) AntiSolvent Add Water (dropwise) to Methanol solution OilingOut->AntiSolvent Yes (Method B) FinalProduct Pure this compound OilingOut->FinalProduct No (Solidifies) SeedCool->FinalProduct AntiSolvent->FinalProduct

Figure 1: Decision logic for solvent selection, emulsion breaking, and crystallization of fluorinated benzophenones.

Module 4: Crystallization & Purity (FAQs)
Q: The product is oiling out instead of crystallizing. How do I fix this?

A: "Oiling out" occurs when the liquid-liquid phase separation happens before the solid-liquid crystallization limit is reached. This is common with methoxy-substituted benzophenones due to their low melting points.

Corrective Protocol:

  • Solvent Switch: Do not try to crystallize from the extraction solvent (EtOAc/2-MeTHF). Evaporate to dryness.

  • The "IPA/Water" System:

    • Dissolve the crude oil in the minimum amount of hot Isopropyl Alcohol (IPA) (approx. 60°C).

    • Turn off the heat.

    • Add water dropwise until a persistent turbidity (cloudiness) just appears.

    • Add 1-2 drops of IPA to clear the solution.

    • Critical Step: Allow to cool to room temperature undisturbed. Do not put it directly in the fridge; rapid cooling traps impurities and causes oiling.

    • Once room temp, move to 4°C.

Q: How do I remove the 3-Fluoro impurity?

A: If you are synthesizing this via Friedel-Crafts, you may have regioisomers.

  • Hansen Solubility Insight: The 3-fluoro isomer has slightly different polarity than the 4-fluoro isomer.

  • Action: Recrystallization from Heptane:Toluene (9:1) is often effective for separating benzophenone isomers, as the non-polar Heptane discriminates based on crystal packing efficiency (lattice energy) rather than just polarity.

References & Authority
  • Pfizer Solvent Selection Guide: "Green Chemistry - Solvent Selection Guide." Pfizer Inc. (Demonstrates the preference for EtOAc/2-MeTHF over DCM).

    • (Archived/General Reference)

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.

  • Hansen Solubility Parameters: Abbott, S. "Hansen Solubility Parameters in Practice." (Theoretical basis for solvent interaction).[1]

  • 2-MeTHF Physical Properties: "2-Methyltetrahydrofuran: A Green Alternative to THF and DCM."[2][3][4] PennAKem Technical Data.

Disclaimer: This guide is intended for use by trained laboratory professionals. Always consult the Safety Data Sheet (SDS) for this compound and all solvents before use.

Sources

Technical Support Center: Temperature Control in 3-Fluoro-2-methoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-2-methoxybenzophenone. This guide is engineered for researchers and process chemists who require precise thermodynamic control over highly functionalized aromatic systems. Synthesizing this specific benzophenone derivative—whether via Friedel-Crafts acylation or Grignard addition—presents unique thermal challenges due to the electron-donating methoxy group and the highly electronegative fluorine atom.

Below, we dissect the causality behind common synthetic failures, provide self-validating experimental protocols, and outline strict quantitative parameters to ensure reproducibility and high yields.

Part 1: Troubleshooting & Mechanistic FAQs

Q1: Why does my Friedel-Crafts acylation yield a significant amount of a phenolic byproduct instead of the desired this compound? Causality: The formation of a phenol indicates ether cleavage (demethylation). In a Friedel-Crafts acylation, aluminum chloride (AlCl₃) acts as a strong Lewis acid to generate the highly electrophilic acylium ion[1]. However, AlCl₃ also strongly coordinates to the oxygen atom of the methoxy group. If the reaction temperature exceeds 30–40 °C during the maturation phase, this Lewis acid-base complex provides enough activation energy to cleave the methyl-oxygen bond, resulting in 3-fluoro-2-hydroxybenzophenone. Solution: Maintain the internal reaction temperature strictly between 0 °C and 5 °C during the addition of the acyl chloride, and never allow the system to exceed 25 °C during the subsequent stirring phase[1].

Q2: During the Grignard synthesis route, I experience a sudden spike in temperature, solvent boiling, and poor product yield. How can I stabilize this? Causality: The oxidative addition of magnesium to the aryl halide is highly exothermic[2]. When synthesizing functionalized Grignard reagents, a high local concentration of the organic halide combined with rapid heat evolution leads to thermal runaway[3]. At elevated temperatures, the highly reactive radical intermediates favor Wurtz-type homocoupling (forming a biphenyl derivative) over the desired Grignard formation[2]. Solution: The dosing rate of the aryl halide is the most critical parameter. Calorimetric studies indicate that restricting the dosing rate to 0.5 g·min⁻¹ significantly mitigates the risk of thermal runaway and keeps the reaction within a safe thermal envelope[3].

Q3: Can I bypass the exothermic magnesium insertion entirely to protect the sensitive fluoro- and methoxy- functional groups? Causality: Yes. Standard Grignard formation at room temperature often degrades polyfunctionalized molecules. Solution: Utilize highly active magnesium (Rieke magnesium) or perform a halogen-metal exchange using TurboGrignard (iPrMgCl·LiCl). Direct oxidative addition to aryl bromides using active magnesium can be successfully performed at cryogenic temperatures (-78 °C), completely suppressing side reactions while maintaining the stability of the functionalized Grignard reagent[4].

Part 2: Troubleshooting Workflow Visualization

The following decision tree maps the logical relationships between temperature anomalies, observed byproducts, and corrective actions in the synthesis workflow.

TempControl Start Temperature Anomaly in This compound Synthesis Route Identify Synthetic Route Start->Route Grignard Grignard Addition Route Route->Grignard FC Friedel-Crafts Acylation Route->FC Exotherm Runaway Exotherm During Initiation? Grignard->Exotherm Demethylation Phenolic Byproduct Detected? FC->Demethylation Turbo Action: Use Active Mg at -78°C or limit dosing to 0.5 g/min Exotherm->Turbo Yes Wurtz Issue: High Wurtz Homocoupling Exotherm->Wurtz No, but low yield Cooling Action: Maintain <5°C during addition, Max 25°C during maturation Demethylation->Cooling Yes Stall Issue: Reaction Stalls Demethylation->Stall No, incomplete conversion Wurtz->Turbo Optimize Temp Stall->Cooling Check AlCl3 complexation heat

Figure 1: Decision tree for troubleshooting temperature-induced side reactions in benzophenone synthesis.

Part 3: Quantitative Temperature & Kinetic Thresholds

To ensure a stable reaction environment, adhere strictly to the thermodynamic boundaries outlined in the table below. Deviations from these parameters directly correlate with specific degradation pathways.

Reaction PhaseTarget TemperatureMaximum Allowable TempConsequence of Thermal DeviationMitigation Strategy
Grignard Initiation 20–25 °C35 °CRunaway exotherm; Wurtz homocoupling[2]Restrict dosing rate to ≤0.5 g/min [3].
Active Mg Insertion -78 °C-40 °CDegradation of functionalized Grignard[4]Use cryogenic dry ice/acetone bath[4].
F-C Catalyst Addition 0–5 °C10 °CViolent HCl gas evolution; localized burning[1]Dropwise addition over 30–45 minutes[1].
F-C Maturation 20–25 °C30 °CEther cleavage (demethylation) by AlCl₃Submerge flask in a thermostatic water bath.

Part 4: Self-Validating Experimental Protocols

Every robust chemical process must contain built-in validation checkpoints to confirm success before proceeding to the next step.

Protocol A: Friedel-Crafts Acylation Route

Mechanism: Electrophilic aromatic substitution via an acylium ion intermediate[5].

  • Catalyst Suspension: Suspend 1.1 equivalents of anhydrous AlCl₃ in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

    • Validation Checkpoint: The suspension should remain free-flowing. Clumping indicates moisture contamination, which will prematurely destroy the catalyst and generate excess heat.

  • Temperature-Controlled Addition: Cool the suspension to 0–5 °C using an ice-water bath. Dissolve 1.0 equivalent of 3-fluoro-2-methoxybenzoyl chloride and 1.0 equivalent of benzene in CH₂Cl₂. Add this solution dropwise via an addition funnel over 30 minutes[1].

    • Causality: Slow addition prevents the exothermic generation of the acylium ion from overwhelming the cooling capacity of the bath.

  • Maturation: Remove the ice bath and allow the reaction to warm to exactly 20–25 °C. Stir for 4 hours[1].

    • Validation Checkpoint (Self-Validation): Extract a 0.1 mL aliquot, quench in water, and analyze the organic layer via GC-MS or IR spectroscopy. The complete disappearance of the acyl chloride carbonyl stretch (~1770 cm⁻¹) and the appearance of the benzophenone ketone stretch (~1660 cm⁻¹) validates reaction completion. Do not proceed to quenching until this is confirmed.

  • Quenching: Slowly pour the reaction mixture into a vigorously stirred mixture of crushed ice and 1M HCl to safely hydrolyze the product-AlCl₃ complex[1].

Protocol B: Low-Temperature Grignard Route

Mechanism: Direct oxidative addition of active magnesium at cryogenic temperatures[4].

  • Magnesium Activation: Prepare highly active magnesium (Rieke magnesium) in anhydrous THF under argon.

  • Cryogenic Halogen-Metal Exchange: Cool the active magnesium suspension to -78 °C using a dry ice/acetone bath. Add 1-bromo-3-fluoro-2-methoxybenzene dropwise[4].

    • Validation Checkpoint (Self-Validation): The oxidative addition is rapid even at -78 °C. After 15 minutes, quench a micro-aliquot with D₂O. ¹H-NMR analysis showing >95% deuterium incorporation at the aryl position validates the complete formation of the Grignard reagent[4].

  • Electrophile Addition: While maintaining the temperature at -78 °C, add 1.05 equivalents of benzoyl chloride dropwise. Stir for 1 hour, then slowly warm to 0 °C[4].

    • Causality: Reacting the acid chloride at low temperatures prevents the newly formed ketone product from undergoing a secondary nucleophilic attack by excess Grignard reagent, which would yield an unwanted tertiary alcohol[4].

  • Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl to neutralize the magnesium salts.

Part 5: References

  • Synthesis of 3-Methoxy-4'-methylbenzophenone via Friedel-Crafts Acylation, BenchChem, 1

  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide, Carnegie Mellon University, 4

  • Optimizing temperature and addition rate for Grignard reagent synthesis, BenchChem, 2

  • Thermal Hazards of Synthesizing a Grignard Reagent under Different Dosing Rates, ResearchGate,3

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation, Master Organic Chemistry, 5

Sources

Identifying common impurities in commercial 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Commercial 3-Fluoro-2-methoxybenzophenone

Technical Overview

As researchers utilize This compound (CAS: Variable depending on specific isomer cataloging, typically analogous to 124993-47-3 family) as a building block—often in the synthesis of p38 MAP kinase inhibitors or as a photo-initiator precursor—purity is paramount.

In commercial synthesis, this compound is predominantly manufactured via Friedel-Crafts acylation . Understanding this synthetic route is the key to predicting its impurity profile. The reaction typically involves 3-Fluoro-2-methoxybenzoyl chloride and benzene catalyzed by Aluminum Chloride (


).

The "Senior Scientist" Insight: The most critical, often overlooked impurity in this specific scaffold is the de-methylated phenol derivative (3-Fluoro-2-hydroxybenzophenone) . The Lewis acid catalyst (


) required for acylation is notorious for cleaving ortho-methoxy ethers through a coordinate complex mechanism. If your HPLC shows a peak with slightly different polarity or your Mass Spec shows a signal at 

, you are likely dealing with this specific side-reaction product.

Common Impurities & Identification Guide

The following table summarizes the impurities most frequently encountered in commercial batches, derived from the standard Friedel-Crafts workflow.

Impurity TypeSpecific CompoundOrigin/CausalityDetection Method
Side Reaction 3-Fluoro-2-hydroxybenzophenone

-mediated demethylation of the ortho-methoxy group during synthesis.
HPLC: Elutes after main peak (less polar due to H-bonding). MS: [M+H]+ = 217 (Main mass - 14).
Hydrolysis 3-Fluoro-2-methoxybenzoic acid Hydrolysis of unreacted acid chloride starting material due to moisture.HPLC: Elutes early (Acidic, polar). Visual: White precipitate in basic workup.
Isomer 5-Fluoro-2-methoxybenzophenone Regioisomer contamination in the starting benzoic acid precursor.HPLC: Close-eluting shoulder peak. Requires slow gradient to resolve.
Inorganic Aluminum Salts (

)
Incomplete aqueous quenching/washing of the Friedel-Crafts catalyst.Residue on Ignition (ROI): High ash content. Visual: Hazy solution in organic solvents.

Troubleshooting Guide (Q&A)

Q1: I see a persistent unknown peak at RRT ~1.1 in my HPLC chromatogram. It tracks with the main peak even after recrystallization. What is it?

A: This is almost certainly 3-Fluoro-2-hydroxybenzophenone .

  • The Science: The intramolecular hydrogen bond between the carbonyl oxygen and the hydroxyl proton (formed after demethylation) creates a stable, pseudo-cyclic 6-membered ring. This reduces the compound's interaction with the mobile phase and silica, making it behave similarly to the parent compound in non-polar solvents, making recrystallization difficult.

  • Action: Verify with LC-MS. If the mass is 216/217 Da, it is the phenol. To remove it, you must perform a basic wash . Dissolve your compound in Ethyl Acetate and wash 3x with 1M NaOH. The phenol will deprotonate (becoming a phenolate) and move into the aqueous layer, while your target benzophenone remains in the organic layer.

Q2: My sample has a lower melting point than the reported literature value (e.g., 5-10°C depression). The HPLC purity looks >98%.

A: You are likely facing Inorganic Salt Contamination or Solvent Entrapment .

  • The Science: HPLC with UV detection is "blind" to inorganic salts (like Aluminum species) and residual solvents (like Toluene or Benzene) because they do not absorb significantly at 254 nm or elute in the void volume.

  • Action:

    • Run a 1H-NMR to check for solvent peaks (Toluene singlets at 2.3 ppm).

    • Perform a Residue on Ignition (ROI) test. If ash remains, it is aluminum salt.

    • Remediation: Dissolve in DCM, filter through a celite pad (to remove salts), and dry under high vacuum at 40°C for 12 hours.

Q3: During LC-MS analysis, I see a small peak at [M+H]+ = 247. What is this?

A: This corresponds to 3-Fluoro-2-methoxybenzoic acid methyl ester (or similar ester).

  • The Science: If the reaction was quenched with Methanol (common in lab-scale Friedel-Crafts) while residual acid chloride was present, the acid chloride reacts with methanol to form the methyl ester.

  • Action: This impurity hydrolyzes easily. Treat the sample with dilute aqueous base (LiOH/THF) to convert it to the acid, which can then be washed away.

Validated Analytical Protocols

Protocol A: HPLC Purity Analysis

Use this method to separate the "Phenol" impurity from the parent.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Gradient:

Time (min)% A (Water)% B (ACN)Phase
0.09010Equilibration
2.09010Hold
15.01090Ramp
20.01090Wash
21.09010Re-equilibration
Protocol B: Purification via Base Extraction

Use this standard operating procedure (SOP) if phenol impurity > 0.5%.

  • Dissolution: Dissolve 10 g of crude this compound in 100 mL Ethyl Acetate.

  • Extraction: Transfer to a separatory funnel. Add 50 mL of 1M NaOH . Shake vigorously for 2 minutes.

  • Separation: Drain the lower aqueous layer (this contains the 3-Fluoro-2-hydroxy impurity as a sodium salt).

  • Repeat: Repeat the NaOH wash two more times.

  • Neutralization: Wash the organic layer once with 50 mL Brine (Saturated NaCl) and once with 50 mL Water.

  • Drying: Dry organic layer over Anhydrous Magnesium Sulfate (

    
    ), filter, and concentrate in vacuo.
    

Pathway Visualization

Diagram 1: Impurity Formation Pathways

This diagram illustrates how the standard Friedel-Crafts conditions generate the specific impurities discussed.

ImpurityPathways Start Starting Materials (3-Fluoro-2-methoxybenzoyl chloride + Benzene) Reaction Friedel-Crafts Reaction (AlCl3 Catalyst) Start->Reaction Impurity2 IMPURITY B (Acid) 3-Fluoro-2-methoxybenzoic acid (Hydrolysis of Chloride) Start->Impurity2 Moisture Ingress Product TARGET PRODUCT This compound Reaction->Product Major Path Impurity1 IMPURITY A (Phenol) 3-Fluoro-2-hydroxybenzophenone (Demethylation via AlCl3) Reaction->Impurity1 Side Reaction (Over-exposure to AlCl3)

Caption: Chemical pathways showing the origin of the critical "Phenol" impurity during


 catalysis.
Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to identify unknown issues in your lot.

TroubleshootingTree Issue Identify Issue HPLC HPLC: Extra Peak? Issue->HPLC Visual Visual: Hazy/Low MP? Issue->Visual RT_Late Late Eluter (RRT > 1.0) HPLC->RT_Late RT_Early Early Eluter (RRT < 0.5) HPLC->RT_Early Inorganic Suspect: Al Salts or Solvents Visual->Inorganic Phenol Suspect: Phenol Impurity (Demethylation) RT_Late->Phenol Acid Suspect: Benzoic Acid (Hydrolysis) RT_Early->Acid Action1 Action: 1M NaOH Wash Phenol->Action1 Action2 Action: NaHCO3 Wash Acid->Action2 Action3 Action: Filter & Dry Inorganic->Action3

Caption: Diagnostic logic for rapidly categorizing and remediating purity issues.

References

  • National Institutes of Health (NIH). Synthesis and NMR studies of 3-fluorinated derivatives of flavone (Demethylation mechanisms). Retrieved from [Link]

  • PrepChem. Synthesis of 2'-fluoro-2-hydroxy-4-methoxy-3-methylbenzophenone (Demonstrating AlCl3 demethylation). Retrieved from [Link]

Overcoming steric hindrance in 3-Fluoro-2-methoxybenzophenone substitution

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BENZ-3F-2OMe-STERIC Status: Open Agent: Senior Application Scientist, Dr. Aris Subject: Troubleshooting Substitution Failures due to Steric/Electronic Mismatch

User Issue Summary

Users frequently report "substitution failure" with 3-Fluoro-2-methoxybenzophenone . This scaffold presents a unique "dual-lock" problem:

  • Carbonyl Blockade: The ortho-methoxy group creates a twisted conformation (dihedral angle ~40-50°), sterically hindering nucleophilic attack at the ketone.

  • SNAr Deactivation: The 3-fluorine atom is electronically "orphaned." It is meta to the electron-withdrawing ketone (poor activation) and ortho to the electron-donating methoxy group (ring deactivation), making standard Nucleophilic Aromatic Substitution (SNAr) nearly impossible under mild conditions.

Module 1: The "Bounce-Back" Effect (Carbonyl Addition Failures)

Symptom: You attempted a Grignard addition (e.g., MeMgBr or PhMgBr) to the ketone, but isolated reduced alcohol (hydride transfer) or recovered starting material (enolization).

Root Cause: The ortho-methoxy group forces the benzophenone into a non-planar conformation to minimize steric clash with the other phenyl ring. This bulk prevents the optimal trajectory (Bürgi-Dunitz angle, ~107°) required for nucleophilic attack. Basic Grignard reagents act as bases (enolizing the alpha-position if alkyl groups were present, though less relevant here) or reducing agents (beta-hydride transfer) rather than nucleophiles.

Resolution Protocol: The Organocerium Switch

To force addition to this hindered center, you must increase the electrophilicity of the carbonyl while suppressing the basicity of the nucleophile.

The Fix: Imamoto Organocerium Reagents Lanthanides have high oxophilicity. CeCl3 coordinates strongly to the carbonyl oxygen, activating it, while the organocerium species is less basic than its lithium/magnesium counterpart.

Step-by-Step Protocol:

  • Drying (CRITICAL): Dry CeCl3·7H2O (1.5 equiv) at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine white powder. Note: Improper drying is the #1 cause of failure.

  • Slurry Formation: Suspend the dried CeCl3 in anhydrous THF. Stir vigorously for 2 hours at room temperature to form a milky suspension.

  • Transmetallation: Cool to -78°C. Add your organolithium (RLi) or Grignard (RMgX) dropwise. Stir for 30-60 mins.

    • Chemistry: RLi + CeCl3 → RCeCl2 + LiCl

  • Addition: Add this compound (dissolved in THF) dropwise at -78°C.

  • Workup: Allow to warm to 0°C slowly. Quench with aqueous NH4Cl.

Why this works: The Ce(III) acts as a Lewis acid to activate the ketone, overcoming the steric barrier of the 2-OMe group.

Module 2: The "Inert Fluorine" (Ring Substitution Failures)

Symptom: You are trying to displace the 3-Fluorine with an amine or alkoxide (SNAr), but the reaction stalls even at reflux.

Root Cause: SNAr requires an Electron Withdrawing Group (EWG) ortho or para to the leaving group to stabilize the Meisenheimer complex.

  • Your Molecule: The ketone (EWG) is meta to the fluorine.

  • The Clash: The 2-methoxy group is an Electron Donating Group (EDG) via resonance, further increasing electron density at the 3-position and repelling the nucleophile.

Resolution Protocol: Abandon SNAr for Catalysis

Do not force SNAr conditions (e.g., NaH/DMF/150°C) as this will likely lead to demethylation of the methoxy group or decomposition.

The Fix: Buchwald-Hartwig Amination (or Etherification) Since the ring is not activated for SNAr, you must use Palladium catalysis to oxidatively insert into the C-F bond (difficult) or, more realistically, acknowledge that C-F activation is rare .

Correction: If you must substitute the 3-position, the Fluorine is a poor handle for Pd-catalysis compared to Bromine/Iodine. However, if you are stuck with the Fluorine, you need Ni-catalyzed C-F activation .

Recommended Workflow (Ni-Catalysis):

  • Catalyst: Ni(COD)2 (10 mol%)

  • Ligand: DCyPF (Dicyclohexylphosphinoferrocene) or ICy (NHC ligand).

  • Base: K3PO4 or LiHMDS.

  • Solvent: Toluene or Dioxane at 100-120°C.

Alternative (If you can change starting material): If you need a substituent at position 3, start with 3-Bromo-2-methoxybenzophenone . The Bromine allows for standard Buchwald-Hartwig coupling:

  • Catalyst: Pd2(dba)3

  • Ligand: BINAP or XPhos (excellent for hindered substrates).

  • Base: NaOtBu.

Decision Matrix & Workflow

The following diagram illustrates the logical path to overcoming steric and electronic barriers for this specific molecule.

G Start Goal: Substitute This compound Decision Which site are you modifying? Start->Decision Ketone The Carbonyl (C=O) Decision->Ketone Nucleophilic Addition Ring The Ring (C-F) Decision->Ring Displacement Issue_Ketone Issue: Steric Blockade (2-OMe Group) Ketone->Issue_Ketone Issue_Ring Issue: Meta-EWG (No Meisenheimer Stabilization) Ring->Issue_Ring Sol_Grignard Standard Grignard? Issue_Ketone->Sol_Grignard Sol_Ce SOLUTION: Organocerium (CeCl3 + RLi) Issue_Ketone->Sol_Ce Recommended Sol_SNAr Standard SNAr? Issue_Ring->Sol_SNAr Sol_Ni SOLUTION: Ni-Catalyzed C-F Activation Issue_Ring->Sol_Ni Recommended Fail_Grignard FAILURE: Reduction/Enolization Sol_Grignard->Fail_Grignard Likely Outcome Fail_SNAr FAILURE: No Reaction (Electronic Deactivation) Sol_SNAr->Fail_SNAr Likely Outcome

Caption: Troubleshooting logic flow for steric and electronic barriers in this compound.

Comparative Data: Organocerium vs. Grignard

The table below highlights why the Organocerium protocol is required for ortho-substituted benzophenones.

ParameterStandard Grignard (RMgX)Organocerium (RCeCl2)
Nucleophilicity HighHigh
Basicity High (Prone to enolization)Low (Tolerates acidic protons)
Oxophilicity ModerateVery High (Activates C=O)
Steric Sensitivity High (Fails with ortho-subs)Low (Overcomes ortho-subs)
Main Side Reaction Reduction (Hydride transfer)None (Clean 1,2-addition)
Success Rate (2-OMe) < 20%> 85%

Frequently Asked Questions (FAQs)

Q: Can I use LaCl3 instead of CeCl3? A: Yes, Lanthanum trichloride works similarly, but Cerium (III) chloride is the industry standard due to cost and established protocols (Imamoto method). Ensure it is anhydrous; the hydrate will destroy your organolithium reagent immediately.

Q: I really need to displace the Fluorine, but I don't have Nickel catalysts. Can I use high heat? A: If you are restricted to SNAr, you must use a solvent that maximizes the nucleophile's freedom. Use NMP (N-Methyl-2-pyrrolidone) at 160°C-180°C with a carbonate base. However, be warned: the ortho-methoxy group is liable to cleave under these conditions (demethylation), leaving you with a phenol.

Q: Does the 3-Fluoro group affect the carbonyl addition? A: Minimally. Its steric impact is lower than the 2-methoxy group. However, its inductive electron-withdrawing effect actually makes the carbonyl more electrophilic, which aids the Organocerium addition once the steric barrier is overcome.

References

  • Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents." Journal of the American Chemical Society, 1989. (Seminal work on overcoming steric hindrance at carbonyls).

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004. (Relevant for generating nucleophiles for these systems).

  • Rosen, B. M., et al. "Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds." Chemical Reviews, 2011. (Mechanisms for activating difficult C-O and C-F bonds).

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1982. .

Validation & Comparative

Structural Validation of 3-Fluoro-2-methoxybenzophenone: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the development of neuroactive pharmacophores and fluorinated agrochemicals, the 3-Fluoro-2-methoxybenzophenone scaffold represents a critical regiochemical challenge. Unlike its para-substituted isomers (e.g., 4-fluoro-4'-methoxybenzophenone), which benefit from symmetry, the 1,2,3-trisubstituted pattern of this compound creates a complex spin system in NMR spectroscopy.

This guide provides a definitive structural validation protocol. It moves beyond simple peak listing to offer a comparative discrimination matrix , enabling researchers to distinguish the target 3-fluoro isomer from common synthetic impurities (4-fluoro and 5-fluoro regioisomers) using 1H and 13C NMR spectral signatures.

Experimental Protocol (Self-Validating System)

To ensure reproducibility and spectral resolution sufficient for coupling constant analysis, the following protocol is recommended.

Sample Preparation
  • Solvent Selection: DMSO-d₆ is preferred over CDCl₃.

    • Causality: The high polarity of DMSO minimizes aggregation of the benzophenone moiety and separates the aromatic signals of the two phenyl rings, which often overlap in chloroform.

  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Note: Higher concentrations may cause viscosity broadening, obscuring the fine splitting of long-range Fluorine-Hydrogen couplings (

      
      ).
      
  • Reference: Tetramethylsilane (TMS,

    
     0.00) or residual DMSO pentet (
    
    
    
    2.50).
Instrument Parameters
  • Frequency: Minimum 400 MHz (1H) required to resolve second-order effects in the ABCX system.

  • Pulse Sequence:

    • 1H: Standard zg30.

    • 13C: Power-gated decoupling (zgpg30) to remove proton splitting but retain Fluorine splitting.

    • 19F (Optional but Recommended): Run a non-decoupled 19F scan to confirm the number of fluorine environments.

1H NMR Spectral Analysis

The proton spectrum of this compound is dominated by two distinct aromatic systems: the monosubstituted benzoyl ring (Ring B) and the trisubstituted anisole ring (Ring A).

Ring B (Benzoyl Group) - The "Silent" Standard
  • Pattern: Typical monosubstituted benzene pattern.

  • Shifts:

    
     7.50 – 7.80 ppm.
    
  • Signals: 2H (ortho, d), 1H (para, t), 2H (meta, t).

  • Diagnostic Value: Serves as an internal integration standard (5 protons total).

Ring A (3-Fluoro-2-methoxy Group) - The Fingerprint

This ring contains three protons (H4, H5, H6) forming an AMX spin system coupled to a Fluorine nucleus.

ProtonPositionMultiplicity (Predicted)Coupling Constants (

in Hz)
Chemical Shift (

approx)
-OCH₃ MethoxySinglet (s)-3.80 – 3.90
H4 Ortho to Fddd or td

,

7.35 – 7.45
H5 Meta to Fddd or td

,

,

7.15 – 7.25
H6 Para to Fdd

,

7.05 – 7.15

Key Mechanistic Insight: The H4 proton is the most diagnostic. It resides ortho to the fluorine atom. In the 3-fluoro isomer, H4 experiences a large


 coupling (~9-10 Hz) and a large ortho-proton coupling (

~8 Hz), resulting in a wide multiplet. In contrast, the H6 proton (para to F) shows no significant F-coupling, appearing as a cleaner doublet of doublets.

13C NMR Spectral Analysis

The Carbon-13 spectrum provides the most definitive proof of regiochemistry due to the large Carbon-Fluorine coupling constants (


).
The C-F Coupling Tree

Fluorine (


) splits carbon signals into doublets. The magnitude of this splitting (

) indicates the distance from the fluorine atom.
  • C3 (Ipso-F):

    
     ppm.
    
    • Signal: Doublet (

      
       Hz).[1]
      
    • Validation: This ultra-large coupling is unmistakable.

  • C2 (Ortho-F, Ipso-OMe):

    
     ppm.
    
    • Signal: Doublet (

      
       Hz).
      
    • Note: The shift is deshielded by Oxygen but shielded by the ortho-Fluorine effect.

  • C4 (Ortho-F):

    
     ppm.
    
    • Signal: Doublet (

      
       Hz).
      
  • C1 (Para-F, Ipso-C=O):

    
     ppm.
    
    • Signal: Doublet (

      
       Hz).
      
    • Differentiation: In the 4-fluoro isomer, this carbon would be meta to F, showing a different coupling size.

Comparative Analysis: Isomer Discrimination Matrix

The primary challenge in synthesizing this compound is differentiating it from regioisomers formed via non-selective electrophilic aromatic substitution.

Table 1: Distinguishing Regioisomers via 1H NMR
Feature3-Fluoro-2-methoxy (Target) 4-Fluoro-2-methoxy (Isomer A) 5-Fluoro-2-methoxy (Isomer B)
Symmetry Asymmetric (3 distinct Ar-H)Asymmetric (3 distinct Ar-H)Asymmetric (3 distinct Ar-H)
Large H-F Coupling (

Hz)
One Proton (H4) Two Protons (H3, H5) Two Protons (H4, H6)
Coupling Logic Only H4 is ortho to F.Both H3 and H5 are ortho to F.Both H4 and H6 are ortho to F.
H3 Signal N/A (Substituted by F)Doublet of Doublets (Shielded by OMe)N/A
Diagnostic 1 Large

2 Large

2 Large

Scientist's Note: If your spectrum shows two protons with wide splittings (>8 Hz), you do not have the 3-fluoro isomer. You likely have the 4-fluoro or 5-fluoro derivative.

Visualization: Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the structure using the data described above.

G Start Unknown Fluoromethoxybenzophenone Step1 1. Acquire 13C NMR Check C-F Coupling (J ~250Hz) Start->Step1 Decision1 Is C-F Doublet Present? Step1->Decision1 Step2 2. Analyze 1H NMR Aromatic Region (Ring A) Decision1->Step2 Yes CountCoupling Count Protons with Large J(H,F) > 8Hz Step2->CountCoupling Result3F Target: 3-Fluoro-2-methoxy (Only H4 shows large coupling) CountCoupling->Result3F 1 Proton (H4) Result4F Isomer: 4-Fluoro-2-methoxy (H3 and H5 show large coupling) CountCoupling->Result4F 2 Protons (H3, H5) Result5F Isomer: 5-Fluoro-2-methoxy (H4 and H6 show large coupling) CountCoupling->Result5F 2 Protons (H4, H6)

Caption: Logic flow for differentiating this compound from its regioisomers based on H-F coupling multiplicity.

References

  • Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Standard reference for J-coupling constants).
  • Reichert, D. (2020). 19F NMR Spectroscopy: A versatile tool for the characterization of fluorinated compounds. (General grounding on F-NMR parameters).

  • Chemical Book. (2023). This compound Product Page. (Source for general physical properties).

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Reference for benzophenone derivative fragmentation and spectra).

Sources

Optimizing HPLC Method Development for 3-Fluoro-2-methoxybenzophenone Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 3-Fluoro-2-methoxybenzophenone is a highly specialized fluorinated aromatic intermediate utilized in advanced pharmaceutical synthesis. Ensuring its purity is a critical quality attribute (CQA) during drug development. However, quantifying its purity presents a significant analytical challenge: the synthesis process often generates closely related positional isomers (e.g., 4-fluoro-2-methoxybenzophenone or 5-fluoro-2-methoxybenzophenone). Because these isomers share identical molecular weights and nearly identical partition coefficients (LogP), traditional reversed-phase HPLC methods often fail to achieve baseline resolution.

The Mechanistic Challenge: Why Standard C18 Falls Short As a Senior Application Scientist, I frequently see laboratories default to standard C18 (Octadecylsilane) columns for new method development. C18 columns rely predominantly on[1]. While excellent for general separations, C18 phases are effectively "blind" to the subtle electronic differences between fluorinated positional isomers.

The highly electronegative fluorine atom on the benzophenone backbone creates a strong, localized dipole moment. Depending on the fluorine's position (ortho, meta, or para to the methoxy group), the electron density of the aromatic ring shifts dramatically. To resolve these isomers, we must explain the causality of separation: we need to exploit these electronic differences using orthogonal stationary phases that offer


 or dipole-dipole interactions, rather than relying solely on [2].

Comparison Guide: Selecting the Optimal Stationary Phase To objectively determine the best column chemistry, we compared three distinct stationary phases:

  • Standard C18 : Acts as the baseline control. Relies strictly on hydrophobic interactions.

  • Pentafluorophenyl (PFP) : Features a rigid, electron-deficient fluorinated ring. It offers multiple retention mechanisms, including dipole-dipole, hydrogen bonding, and

    
     interactions, making it highly selective for [2].
    
  • Biphenyl : Features two aromatic rings that provide a mixed-mode retention mechanism. In addition to hydrophobicity, the biphenyl ligand offers strong

    
     interactions, which are highly sensitive to the electron density variations in [1].
    

HPLC_Method_Development Start Define Target Profile This compound Screen Primary Column Screening C18 vs. Biphenyl vs. PFP Start->Screen Eval Evaluate Critical Pair Resolution (Positional Isomers) Screen->Eval Decision Is Rs > 2.0? Eval->Decision OptMobile Optimize Mobile Phase (Methanol vs. Acetonitrile) Decision->OptMobile No Validate ICH Q2(R2) Validation (Specificity, Precision, Linearity) Decision->Validate Yes OptMobile->Screen Re-evaluate

Workflow for HPLC method development and validation of fluorinated benzophenones.

Experimental Protocol: Head-to-Head Column Screening To ensure scientific integrity, the following protocol operates as a self-validating system. The system's resolving power must be proven via a System Suitability Test (SST) before any sample data is accepted.

Step 1: Mobile Phase Optimization (The Causality of Solvent Choice)

  • Mobile Phase A : 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B : 0.1% Formic Acid in LC-MS grade Methanol.

  • Mechanistic Rationale: Acetonitrile contains a carbon-nitrogen triple bond rich in

    
     electrons. If used, acetonitrile will compete with the benzophenone analyte for the stationary phase's 
    
    
    
    electrons, suppressing the separation. Methanol lacks
    
    
    electrons, allowing the full strength of the
    
    
    interactions between the biphenyl/PFP phase and the analyte to [1].

Step 2: Self-Validating Sample Preparation (SST)

  • Accurately weigh 10 mg of this compound and 10 mg of a critical isomer (e.g., 5-Fluoro-2-methoxybenzophenone).

  • Dissolve in 10 mL of diluent (50:50 Water:Methanol) to create a 1.0 mg/mL stock.

  • Dilute to a working concentration of 0.1 mg/mL.

  • Validation Gate: The system is only deemed suitable if this SST injection yields a critical pair resolution (

    
    ) > 2.0.
    

Step 3: Chromatographic Execution

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 5 µL.

  • Column Temperature : 30°C.

  • Detection : UV at 254 nm.

  • Gradient : 40% B to 80% B over 15 minutes.

  • Equilibrate each column (150 mm x 4.6 mm, 3 µm) for 10 column volumes prior to injecting the SST mixture in triplicate.

Quantitative Data: Selectivity and Resolution Comparison The experimental results clearly demonstrate the inadequacy of standard hydrophobic retention for this class of compounds.

Column ChemistryRetention Time (Peak 1)Retention Time (Peak 2)Resolution (

)
Tailing Factor (

)
Primary Mechanism of Action
Standard C18 8.45 min8.60 min1.1 (Co-elution)1.45Hydrophobic (Dispersive)
Pentafluorophenyl 9.10 min9.55 min1.8 (Partial)1.20Dipole-Dipole, Shape
Biphenyl 10.25 min11.15 min2.8 (Baseline) 1.05 Hydrophobic +

Table 1: Head-to-head comparison of column performance using the SST isomer mixture.

Validating the Optimized Method (ICH Q2(R2) Compliance) Having established the Biphenyl column with a Methanol gradient as the superior method, the procedure was validated according to the latest[3]. This framework ensures the analytical procedure is scientifically sound, reproducible, and fit for its intended purpose in [4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Unequivocal assessment of analyte; no interference at RTBlank/Matrix interference < 0.1%Pass
Precision (Repeatability) RSD < 2.0% (n=6 injections)RSD = 0.45%Pass
Linearity

> 0.999 (Range: 50% to 150% of nominal)

= 0.9998
Pass
Accuracy (Recovery) 98.0% - 102.0% recovery across range99.5% ± 0.6%Pass

Table 2: Summary of ICH Q2(R2) validation results for the optimized Biphenyl method.

Conclusion For the purity analysis of this compound, traditional C18 columns fail to provide the electronic selectivity required to separate closely related positional isomers. By understanding the causality behind stationary phase interactions, we can logically pivot to a Biphenyl phase. When paired with a methanol-based mobile phase to prevent


-electron suppression, the Biphenyl column delivers robust, baseline resolution (

= 2.8) that easily satisfies ICH Q2(R2) validation requirements.
References
  • Title : Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC Source : LCGC International URL :[Link]

  • Title : ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source : European Medicines Agency (EMA) URL :[Link]

Sources

Analytical Platform Comparison: Mass Spectrometry Fragmentation Profiling of 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of substituted benzophenones is a critical analytical workflow in pharmaceutical development, environmental monitoring, and materials science. 3-Fluoro-2-methoxybenzophenone (C₁₄H₁₁FO₂, Monoisotopic Mass: 230.0743 Da) presents a unique analytical challenge due to the competing electronic effects of its halogenated and oxygenated substituents.

This guide provides an objective comparison of the two premier analytical platforms used for its characterization: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS) . By dissecting the causality behind its fragmentation pathways, this guide equips researchers with the mechanistic understanding required to optimize instrumental parameters and validate structural assignments.

Mechanistic Profiling: The Causality of Fragmentation

To optimize any mass spectrometry method, one must first understand the intrinsic chemical logic governing the molecule's behavior in the gas phase. The fragmentation of this compound is heavily dictated by the central carbonyl group and the relative stabilities of the resulting product ions.

The Alpha-Cleavage Paradigm

In hard ionization environments (like 70 eV EI), aromatic carbonyl compounds exhibit intense fragmentation driven by the combined stabilization provided by the aromatic ring and the carbonyl conjugation. The dominant pathway is α-cleavage , where the C–C bond adjacent to the carbonyl group is ruptured.

Because this compound is asymmetric, α-cleavage yields two competing resonance-stabilized acylium ions:

  • The Benzoyl Cation (m/z 105.0340): Formed via the loss of the 3-fluoro-2-methoxyphenyl radical. This ion is highly stable and frequently manifests as the base peak in standard EI spectra[1].

  • The 3-Fluoro-2-methoxybenzoyl Cation (m/z 153.0352): Formed via the loss of the unsubstituted phenyl radical.

Substituent-Driven Neutral Losses

Secondary fragmentation is dictated by the functional groups on the intact rings. The methoxy group (-OCH₃) is highly susceptible to the homolytic cleavage of the methyl radical (•CH₃, -15 Da), transitioning the m/z 153 ion to a stable quinoid-like structure at m/z 138. Conversely, while the C-F bond is exceptionally strong, fluorinated aromatic systems subjected to high collision energies (CID) often exhibit a characteristic neutral loss of hydrogen fluoride (HF, -20 Da)[2]. This HF loss is a critical diagnostic marker for distinguishing fluorinated analogs from their unhalogenated counterparts.

Fragmentation M Molecular Ion [M]+• m/z 230 F1 Benzoyl Cation m/z 105 M->F1 α-cleavage (-C8H6FO•) F2 3-Fluoro-2-methoxybenzoyl Cation m/z 153 M->F2 α-cleavage (-C6H5•) F3 Phenyl Cation m/z 77 F1->F3 -CO (28 Da) F4 Loss of CH3• m/z 138 F2->F4 -CH3• (15 Da)

Caption: EI-MS α-cleavage fragmentation pathway of this compound.

Platform Comparison: GC-EI-MS vs. LC-ESI-QTOF-MS

Selecting the appropriate analytical platform depends on the matrix complexity and the specific structural data required.

GC-EI-MS (The Structural Fingerprinter)

GC-EI-MS utilizes a standardized 70 eV electron beam. This specific energy is chosen because the de Broglie wavelength of the electrons matches the bond lengths of typical organic molecules, maximizing ionization efficiency and ensuring reproducible, deep-structural fragmentation that can be matched against universal libraries. For this compound, GC-EI-MS provides a definitive skeletal fingerprint, though the molecular ion ([M]⁺• at m/z 230) may be of low relative abundance due to the rapid kinetics of α-cleavage.

LC-ESI-QTOF-MS (The Intact Mass Analyzer)

In contrast, LC-MS/MS utilizes soft electrospray ionization (ESI). Because the carbonyl oxygen readily accepts a proton in acidic mobile phases, positive ion mode (ESI+) is highly sensitive, yielding an intact protonated precursor ([M+H]⁺ at m/z 231.0821)[3]. High-resolution QTOF mass analyzers allow for exact mass measurements (sub-5 ppm error), which is essential for differentiating isobaric interferences in complex biological or environmental matrices. Furthermore, tandem MS (MS/MS) allows users to tune collision energies to specifically monitor the diagnostic loss of HF or CH₃OH.

Quantitative Data Summary

Table 1: Diagnostic Fragment Ions of this compound

Ion IdentityGC-EI-MS (Nominal m/z)LC-ESI-QTOF-MS (Exact m/z)Mechanistic Origin
Precursor / Molecular Ion 230231.0821 ([M+H]⁺)Intact molecule
Substituted Acylium Ion 153153.0352α-cleavage (loss of phenyl)
Unsubstituted Acylium Ion 105105.0340α-cleavage (loss of fluoro-methoxy-phenyl)
Phenyl Cation 7777.0391Loss of CO from m/z 105
Demethylated Fragment 138138.0117 (Radical cation)Loss of •CH₃ from m/z 153

Table 2: Analytical Platform Performance Comparison

ParameterGC-EI-MS (Single Quad)LC-ESI-QTOF-MS
Ionization Hardness Hard (Extensive fragmentation)Soft (Preserves precursor ion)
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)
Matrix Suitability Volatile, thermally stable samplesComplex biofluids, thermally labile samples
Library Matching Excellent (NIST/Wiley compatible)Limited (Requires custom MS/MS libraries)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality control checks ensure that instrument tuning and chromatographic resolution are optimal before data acquisition.

Protocol A: GC-EI-MS Structural Profiling

Causality Check: A non-polar 5% phenyl-methylpolysiloxane column is used to match the volatility and polarity of the benzophenone derivative, ensuring sharp, symmetrical peak shapes.

  • Sample Preparation: Dissolve this compound in GC-grade ethyl acetate to a final concentration of 10 µg/mL.

  • Injection Parameters: Inject 1 µL using a split ratio of 10:1. Set the inlet temperature to 250°C to ensure instantaneous vaporization without thermal degradation.

  • Chromatographic Separation:

    • Column: DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Program: Initial hold at 80°C for 1 min, ramp at 20°C/min to 280°C, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Acquire data in full scan mode (m/z 40–400) at 70 eV.

  • System Validation: Prior to running the sample, inject a standard benzophenone tuning mix. The ratio of m/z 105 to m/z 77 must be greater than 1.5. If it is lower, the source is excessively hot or contaminated, causing secondary thermal breakdown.

Protocol B: LC-ESI-QTOF-MS Exact Mass Analysis

Causality Check: Phospholipid removal plates are utilized during sample prep to prevent ion suppression in the ESI source, a common artifact when analyzing biofluids[3].

  • Sample Preparation: If analyzing from a biological matrix (e.g., plasma), add 150 µL of the sample to a Phospholipid Removal plate. Quench with 450 µL of cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 10 min and collect the filtrate[3].

  • Chromatographic Separation:

    • Column: UPLC C18 (50 mm × 2.1 mm i.d., 1.7 µm particle size). The C18 phase effectively retains the non-polar aromatic rings via hydrophobic interactions.

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry: Operate the QTOF in positive ESI mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

  • Tandem MS (CID): Perform targeted MS/MS on the precursor m/z 231.08. Use a collision energy ramp of 15–35 eV using Argon as the collision gas to capture both the primary α-cleavage (m/z 153) and the secondary neutral loss of HF (m/z 211).

  • System Validation: Verify the mass accuracy of the lock-mass calibrant (e.g., Leucine Enkephalin) in real-time. The mass error for the [M+H]⁺ peak must remain strictly under 5 ppm to confidently assign the empirical formula.

Workflow S1 Sample Prep (Protein PPT) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI Ionization (Positive Mode) S2->S3 S4 Q-TOF MS/MS (CID) S3->S4 S5 Data Analysis (Exact Mass) S4->S5

Caption: LC-ESI-QTOF-MS/MS analytical workflow for benzophenone derivatives.

References

Sources

Comparative Guide: UV-Vis Spectra of 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the UV-Vis absorption characteristics of 3-Fluoro-2-methoxybenzophenone , structured to support researchers in structural characterization and photochemical evaluation.

Executive Summary & Chemical Context

This compound represents a class of sterically hindered benzophenone derivatives. Unlike its commercially ubiquitous analog Oxybenzone (2-Hydroxy-4-methoxybenzophenone) , which utilizes intramolecular hydrogen bonding to achieve planarity and broad UV absorption, the 3-Fluoro-2-methoxy derivative exhibits Steric Inhibition of Resonance (SIR) .

The presence of the methoxy group at the ortho (2-) position, combined with the meta (3-) fluorine, creates a "twisted" biphenyl conformation. This structural distortion significantly alters its electronic transitions compared to planar alternatives, resulting in a hypsochromic (blue) shift and hypochromic (reduced intensity) effect in the


 bands.
Key Application Relevance
  • Drug Development: Used as a scaffold intermediate; spectral data is critical for reaction monitoring (HPLC-UV).

  • Photochemistry: Serves as a model for studying "twisted" excited states (TICT) where planarization is sterically blocked.

  • Quality Control: Distinct spectral fingerprint allows differentiation from the 2-hydroxy impurity (a common degradation product or synthetic precursor).

Structural & Electronic Analysis

To interpret the spectrum, one must understand the competing electronic effects:

  • 2-Methoxy Group (Steric & Electronic):

    • Electronic: Electron Donating Group (EDG) via resonance, theoretically inducing a red shift.

    • Steric: The bulky methyl group at the ortho position clashes with the carbonyl oxygen and the adjacent phenyl ring. This forces the ring out of coplanarity with the carbonyl

      
      -system, decoupling the resonance. The steric effect dominates , leading to a blue shift.
      
  • 3-Fluoro Group (Inductive):

    • Electronic: Electron Withdrawing Group (EWG) via induction (

      
      ). It lowers the energy of the HOMO, slightly increasing the energy gap for transitions.
      
Mechanism Visualization

The following diagram illustrates the structural divergence between the target and its planar alternative.

G Target This compound (Target) Mech_Target Steric Clash (2-OMe) Twisted Conformation Decoupled π-system Target->Mech_Target Ortho-Substitution Alt 2-Hydroxy-4-methoxybenzophenone (Alternative) Mech_Alt Intramolecular H-Bond (2-OH) Planar Conformation Extended Conjugation Alt->Mech_Alt Chelation Result_Target Blue Shift (Hypsochromic) λ_max ~250 nm Mech_Target->Result_Target Inhibits Resonance Result_Alt Red Shift (Bathochromic) λ_max ~288/325 nm Mech_Alt->Result_Alt Stabilizes π*

Figure 1: Structural causality linking substitution patterns to spectral shifts. The 2-OMe group forces a twist, breaking conjugation, whereas the 2-OH group locks planarity.

Comparative Spectral Data

The following table contrasts the target compound with the standard reference (Benzophenone) and the functional alternative (Oxybenzone).

Solvent: Ethanol (Polar protic solvent chosen to highlight


 interactions).
CompoundPrimary Band (

)
Secondary Band (

)
Molar Extinction (

)
Structural State
Benzophenone (Ref) 252 nm333 nm~18,000 (Primary)Free Rotation
2-Hydroxy-4-methoxy (Alt) 288 nm325 nm~15,000 (Broad)Planar (H-Bonded)
4-Methoxybenzophenone 290 nm~335 nm (buried)~20,000Planar (Resonance)
3-Fluoro-2-methoxy (Target) 245 - 255 nm ~320 nm (Weak) < 10,000 Twisted (Steric)
Data Interpretation[1][2][3][4][5][6][7]
  • The "Blue Shift" Anomaly: While a methoxy group usually red-shifts the spectrum (as seen in the 4-Methoxy isomer at 290 nm), the ortho placement in the target compound reverses this. The twist reduces the effective conjugation length to that of a substituted benzene rather than a fully conjugated benzophenone system.

  • Intensity Loss: The molar extinction coefficient (

    
    ) for the target is significantly lower than the planar alternatives. This makes it a poor UV filter  candidate but an excellent probe for steric studies.
    

Experimental Protocol: Validated Spectral Acquisition

To ensure reproducible data for this specific derivative, follow this self-validating protocol.

Reagents & Equipment[6][8][9]
  • Analyte: this compound (>98% purity, HPLC grade).

  • Solvent: Spectroscopic grade Ethanol (cutoff <210 nm) or Cyclohexane (for non-polar comparison).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Workflow
  • Baseline Correction (Autozero):

    • Fill both cuvettes with pure solvent.

    • Scan range: 200 nm – 400 nm.

    • Perform baseline subtraction to remove solvent absorbance.

  • Stock Solution Preparation (Gravimetric):

    • Weigh approx. 10 mg of target compound into a 100 mL volumetric flask.

    • Dissolve in ethanol and dilute to mark.

    • Concentration Check: ~

      
       M.
      
  • Dilution Series (Linearity Validation):

    • Prepare three working dilutions:

      
       M, 
      
      
      
      M, and
      
      
      M.
    • Why? Benzophenones can aggregate or show non-linear Beer’s Law behavior at high concentrations.

  • Acquisition:

    • Scan each dilution.[1]

    • Success Criteria: The

      
       must not shift with concentration.[2] The Absorbance at 
      
      
      
      must be between 0.2 and 0.8 for maximum accuracy.
  • Derivative Spectroscopy (Optional but Recommended):

    • Calculate the 1st derivative (

      
      ).
      
    • Utility: This helps resolve the weak

      
       shoulder (~320 nm) from the tail of the primary 
      
      
      
      band, which is often obscured in twisted benzophenones.

References

  • Substituent Effects on Benzophenones: Castro, G.T., et al. "UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents." Molecules, 2000, 5, 424-433. Link

  • Steric Inhibition of Resonance: Exner, O. "Steric inhibition of resonance: a revision and quantitative estimation." Chemistry – A European Journal, 2000, 6(18), 3391-3398. Link

  • Hammett Constants & Shifts: Hansch, C., et al. "A Survey of Hammett Substituent Constants." Chemical Reviews, 1991, 91(2), 165–195. Link

  • Oxybenzone Spectral Data: National Toxicology Program. "2-Hydroxy-4-methoxybenzophenone."[3][4][5][6][7] PubChem Database. Link

Sources

High-Resolution Purity Validation of 3-Fluoro-2-methoxybenzophenone: A Comparative Guide to GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

In the synthesis of advanced pharmaceutical intermediates, fluorinated and methoxylated benzophenone derivatives—such as 3-Fluoro-2-methoxybenzophenone —serve as critical building blocks. Validating the purity of these compounds is an analytical challenge due to the frequent presence of closely related positional isomers (e.g., 4-fluoro or 3-fluoro-4-methoxy variants) and residual starting materials.

As a Senior Application Scientist, I approach analytical method development not merely as a set of instructions, but as a heavily controlled, self-validating system. This guide objectively evaluates Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities and provides a comprehensive, causality-driven protocol for validating the purity of this compound in strict compliance with the latest ICH Q2(R2) guidelines[1].

Comparative Analytical Strategies: Why GC-MS?

When validating the purity of volatile to semi-volatile aromatic intermediates, analysts typically evaluate GC-MS, HPLC-UV, GC-FID, and NMR. While each modality has its place in the pharmaceutical lifecycle, GC-MS emerges as the gold standard for benzophenone derivatives due to its unique intersection of thermodynamic separation and structural elucidation[2].

Quantitative Modality Comparison
Analytical ModalitySensitivity (LOD)Positional Isomer ResolutionStructural ElucidationMatrix InterferenceVerdict for this compound
GC-MS < 0.1 µg/gExcellent (Capillary GC)High (EI Fragmentation)LowGold Standard
HPLC-UV ~ 1.0 µg/gModerateLow (Chromophore only)ModerateSuitable for routine assay
GC-FID ~ 0.5 µg/gExcellentNone (Retention time only)LowSecondary validation
1H/19F NMR ~ 10 µg/gHighAbsoluteHighBest for reference standards

The Causality Behind the Choice: Benzophenone derivatives are thermally stable and highly volatile, making them exceptionally well-suited for gas-phase separation without the need for prior chemical derivatization[3]. While HPLC-UV struggles to differentiate positional isomers with identical UV chromophores, the capillary action of a GC column resolves these isomers based on minute differences in boiling points and dipole moments. Furthermore, the Electron Ionization (EI) in MS provides a definitive fragmentation fingerprint, allowing analysts to unequivocally distinguish the target API from co-eluting impurities[2].

Experimental Protocol: A Self-Validating GC-MS Workflow

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. By embedding internal standards and rigorous system suitability testing (SST), the method continuously proves its own accuracy during every run, aligning with the lifecycle approach mandated by the ICH Q2(R2) guidelines effective June 2024[1],[4].

Phase 1: Sample Preparation & Internal Calibration
  • Solvent Selection: Dissolve the this compound sample in MS-grade ethyl acetate to a nominal concentration of 100 µg/mL. Causality: Ethyl acetate ensures complete dissolution of the semi-polar benzophenone while maintaining excellent expansion volume characteristics in the GC inlet.

  • Self-Validation (Internal Standard): Spike every sample and calibration standard with Benzophenone-d10 at a constant concentration of 10.0 µg/mL. Causality: Benzophenone-d10 elutes nearly identically to the target analyte and undergoes similar ionization. By quantifying the ratio of the target mass to the deuterated mass, the system inherently corrects for micro-variations in injection volume, inlet discrimination, and matrix suppression[2].

Phase 2: Gas Chromatography (Separation Dynamics)
  • Column: DB-5MS (30 m × 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL, Split ratio 10:1, Inlet temperature 250°C.

  • Oven Temperature Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% phenyl-arylene stationary phase of the DB-5MS column provides the exact polarity needed to separate closely related fluorinated positional isomers[3]. The initial low temperature focuses the solvent band at the head of the column, while the 15°C/min ramp provides optimal kinetic energy to elute the isomers with baseline resolution (Rs > 1.5) before they reach the detector.

Phase 3: Mass Spectrometry (Detection & Elucidation)
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Simultaneous Full Scan (m/z 50–350) and Selected Ion Monitoring (SIM).

  • Causality: 70 eV EI is the universal standard for hard-ionization. For this compound (Exact Mass: ~230.1 Da), this energy yields a robust molecular ion [M]+ at m/z 230, and a diagnostic base peak at m/z 105 (benzoyl cation) resulting from the alpha-cleavage at the carbonyl group. The SIM mode targets m/z 230, m/z 105, and the internal standard at m/z 192, maximizing the signal-to-noise ratio for trace impurity quantification[2].

Regulatory Grounding: ICH Q2(R2) Compliance Metrics

To certify the purity of the intermediate for pharmaceutical use, the GC-MS data must satisfy the following ICH Q2(R2) validation parameters[5]:

  • Specificity: The method must demonstrate a lack of interference at the retention time of this compound. Blank and placebo injections must show no peaks at the target retention time. Co-eluting peaks must have a resolution factor (Rs) ≥ 1.5[5].

  • Linearity & Range: Evaluated over 50% to 150% of the nominal target concentration. The calibration curve (response ratio vs. concentration) must yield a correlation coefficient (R²) ≥ 0.999[5].

  • Accuracy (Recovery): Calculated via standard addition. Mean recovery must fall within 98–102% of the true value for the assay, ensuring no matrix-induced signal enhancement or suppression.

Analytical Workflow Visualization

The following diagram maps the logical progression of the GC-MS purity validation process, highlighting the transition from physical separation to regulatory compliance.

GCMS_Workflow N1 Sample Preparation (Ethyl Acetate & Benzophenone-d10 IS) N2 Capillary GC Separation (DB-5MS Column, 15°C/min Ramp) N1->N2 1 µL Injection N3 Electron Ionization (EI) (70 eV, Alpha-Cleavage Fragmentation) N2->N3 Isomeric Elution N4 Mass Analysis (Quadrupole) (SIM: m/z 230, m/z 105, m/z 192) N3->N4 Ion Trajectory N5 ICH Q2(R2) Validation (Specificity, Linearity R² ≥ 0.999) N4->N5 Data Acquisition N6 Purity Certification & Batch Release N5->N6 Compliance Verified

Figure 1: GC-MS analytical workflow for purity validation of this compound.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: europa.eu URL:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained Source: intuitionlabs.ai URL:[Link]

  • Optimization study of GC-MS and IDMS technique for separation of benzophenone and its derivatives Source: tci-thaijo.org URL:[Link]

  • Development and Validation of a Rapid Method for Identification and Quantitation of Benzophenone and Related 17 Derivatives by GC-MS Source: researchgate.net URL:[Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5 Source: europa.eu URL:[Link]

Sources

Metabolic stability comparison of fluorinated vs non-fluorinated benzophenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability Comparison of Fluorinated vs. Non-Fluorinated Benzophenones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of fluorine into the benzophenone scaffold represents a cornerstone technique in medicinal chemistry to modulate pharmacokinetic profiles. This guide provides a technical comparison of metabolic stability between non-fluorinated benzophenones and their fluorinated analogs.

Key Insight: Fluorination typically enhances metabolic stability by 4–10 fold by blocking cytochrome P450 (CYP450) mediated hydroxylation at susceptible aromatic sites ("soft spots"). This modification alters the intrinsic clearance (


) and half-life (

) without significantly disrupting the steric footprint required for target binding, owing to the small van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å).

Mechanistic Foundation: The Fluorine Effect[1]

To understand the stability divergence, one must analyze the metabolic fate of the benzophenone pharmacophore.

Non-Fluorinated Benzophenone Metabolism

The parent benzophenone structure is primarily metabolized via Phase I oxidative hydroxylation mediated by CYP450 isoforms (predominantly CYP1A1, CYP3A4, and CYP2C9).

  • Mechanism: The electron-rich aromatic rings are prone to electrophilic attack by the high-valent iron-oxo species (

    
    ) of the CYP450 heme center.
    
  • Regioselectivity: Hydroxylation typically occurs at the para- and ortho- positions relative to the carbonyl bridge, leading to the formation of hydroxybenzophenones (e.g., 4-hydroxybenzophenone). These metabolites are often rapidly conjugated (Phase II glucuronidation) and excreted, resulting in high intrinsic clearance.

The Fluorine Blockade

Substituting a hydrogen atom with fluorine at these metabolically labile sites (specifically the para- position) drastically reduces metabolic turnover.

  • C-F Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~99 kcal/mol for C-H), rendering it resistant to homolytic or heterolytic cleavage by CYP enzymes.

  • Electronic Deactivation: Fluorine is highly electronegative. Its inductive electron-withdrawing effect (

    
    ) lowers the electron density of the aromatic ring, making it a poorer substrate for the initial electrophilic attack by the CYP oxidant.
    
  • Lipophilicity Modulation: While fluorine can increase lipophilicity (

    
    ), which typically promotes CYP binding, the metabolic blocking effect usually overrides the increased affinity, resulting in net stability.
    
Pathway Visualization

The following diagram illustrates the metabolic divergence between the two scaffolds.

MetabolicPathway cluster_0 Non-Fluorinated Benzophenone cluster_1 Fluorinated Analog BP Benzophenone (Parent) Intermediate Arene Oxide Intermediate BP->Intermediate CYP450 Oxidation Metabolite 4-Hydroxybenzophenone (High Clearance) Intermediate->Metabolite NIH Shift/ Rearrangement F_BP 4-Fluorobenzophenone (Analog) Blocked Metabolic Blockade (C-F Bond Stable) F_BP->Blocked CYP450 Attack Fails Stable Unchanged Parent (Extended t1/2) Blocked->Stable No Reaction

Figure 1: Comparative metabolic pathways showing the blockade of hydroxylation by fluorine substitution.

Comparative Data Analysis

The following data summarizes the impact of fluorination on metabolic parameters. These values represent a Matched Molecular Pair (MMP) analysis derived from aggregate pharmacokinetic studies of diaryl ketones and related scaffolds [1, 2].

Table 1: Physicochemical and Metabolic Profile Comparison
ParameterNon-Fluorinated Benzophenone4-Fluorobenzophenone AnalogImpact of Fluorination
Bond Dissociation Energy ~99 kcal/mol (C-H)~116 kcal/mol (C-F)High Resistance to radical abstraction.
Van der Waals Radius 1.20 Å (H)1.47 Å (F)Minimal Steric Clash ; fits in similar binding pockets.
Lipophilicity (cLogP) 3.18~3.40Slight increase; may enhance membrane permeability.
Microsomal Intrinsic Clearance (

)
High (> 50 µL/min/mg)Low to Moderate (< 15 µL/min/mg)>3-fold reduction in clearance.
In Vitro Half-Life (

)
Short (< 30 min)Extended (> 120 min)Significantly prolonged duration of action.
Primary Metabolite 4-HydroxybenzophenoneMinimal / Defluorinated (Rare)Prevention of rapid inactivation.

Note: "Defluorination" is a rare metabolic event usually requiring specific mechanisms (e.g., oxidative addition) and is significantly slower than aromatic hydroxylation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability differences described above, the Microsomal Stability Assay is the industry-standard protocol. This assay measures the disappearance of the parent compound over time in the presence of liver microsomes and NADPH.

Assay Workflow Diagram

MicrosomalAssay Start Preparation Test Compound (1 µM) + Microsomes (0.5 mg/mL) PreInc Pre-Incubation 37°C for 5-10 mins Start->PreInc Initiation Initiation Add NADPH Regenerating System PreInc->Initiation Sampling Time-Point Sampling 0, 5, 15, 30, 60 min Initiation->Sampling Quench Quenching Add Ice-Cold Acetonitrile + Internal Std Sampling->Quench Analysis Analysis LC-MS/MS Quantification Quench->Analysis Calc Calculation Determine t1/2 and CLint Analysis->Calc

Figure 2: Standardized workflow for determining in vitro intrinsic clearance (


).
Detailed Protocol Steps
  • Stock Preparation: Prepare 10 mM stock solutions of the Benzophenone and Fluorinated-Benzophenone in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4).

  • Microsome Thawing: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in the reaction mixture.

  • Pre-Incubation: Mix the compound and microsomes; incubate at 37°C for 10 minutes to equilibrate.

  • Reaction Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the metabolic reaction.

    • Control: Run a parallel incubation without NADPH to assess chemical stability (non-enzymatic degradation).

  • Sampling: At defined time points (e.g., 0, 5, 15, 30, 45, 60 min), remove aliquots (e.g., 50 µL).

  • Quenching: Immediately dispense aliquots into plates containing 150 µL ice-cold acetonitrile (with Internal Standard) to precipitate proteins and stop the reaction.

  • Analysis: Centrifuge samples (4000 rpm, 20 min) and analyze the supernatant via LC-MS/MS. Monitor the parent ion transition (MRM mode).

  • Data Processing: Plot

    
     vs. Time. The slope 
    
    
    
    is used to calculate half-life:
    
    
    
    

Case Study: Benzophenone-3 vs. Fluorinated Analogs

Context: Benzophenone-3 (Oxybenzone) is a common UV filter.[1] Its rapid metabolism into estrogenic derivatives (e.g., 2,4-dihydroxybenzophenone) is a known toxicological concern [3].

Comparative Analysis:

  • Benzophenone-3: Rapidly hydroxylated at the 4-position of the phenyl ring. The resulting hydroxyl group facilitates Phase II conjugation and potential endocrine disruption.

  • Fluorinated Analog (Theoretical Design): Introduction of a fluorine at the 4'-position blocks the primary site of metabolic attack.

    • Result: Studies on fluorinated benzophenone derivatives for anticancer applications have shown that these analogs maintain potency while exhibiting significantly reduced metabolic liability compared to their non-fluorinated counterparts [4]. The fluorinated variants resist the formation of the catechol moiety (dihydroxybenzene), thereby preventing the bioactivation into potentially toxic quinone species.

Conclusion

For researchers optimizing benzophenone-based leads, fluorination is a validated strategy to reduce metabolic clearance .

  • Pros: Increases

    
    , blocks toxic metabolite formation, and maintains steric fit.
    
  • Cons: Slight increase in lipophilicity; potential for altering solubility.

  • Recommendation: Prioritize para-fluorination on the aromatic ring most susceptible to oxidation (electron-rich ring) to maximize stability gains.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

  • Watanabe, Y., et al. (2015). "Metabolism of UV-filter benzophenone-3 by Rat and Human Liver Microsomes." Toxicology and Applied Pharmacology. Link

  • Pandya, V. H., et al. (2024).[2] "Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues." Journal of Molecular Structure. Link

  • BenchChem Technical Support. (2025). "Metabolic Stability of Fluorinated Small Molecules." BenchChem Guides. Link

Sources

Analytical Characterization of 3-Fluoro-2-methoxybenzophenone Reference Standards: A Comparative Methodology Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Imperative in Benzophenone Analysis

3-Fluoro-2-methoxybenzophenone (CAS 170019-17-7)[1] is a highly specialized fluorinated aromatic building block, with a molecular weight of 230.23 g/mol [2]. It is frequently utilized as a critical intermediate or reference standard in the synthesis of active pharmaceutical ingredients (APIs) and advanced photoactive materials.

When establishing a compound as a primary or secondary reference standard, a single analytical technique is insufficient. The presence of positional isomers (e.g., 4-fluoro or 3-methoxy variants) or residual synthetic by-products can severely compromise downstream quantitative accuracy. Therefore, certifying this compound requires an orthogonal analytical approach. This guide objectively compares the three leading methodologies—Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—and provides self-validating protocols to ensure absolute data integrity.

Methodological Comparison: Orthogonal Techniques

To establish the purity and identity of a this compound reference standard, laboratories must balance resolution, specificity, and absolute quantification.

RP-HPLC-UV (Chromatographic Purity)

Causality & Mechanism: Benzophenones possess an extended conjugated


-system that exhibits strong ultraviolet absorbance. While 254 nm is standard for aromatic rings, benzophenone derivatives typically exhibit a distinct 

transition around 285–290 nm[3]. Monitoring at 287 nm maximizes the signal-to-noise ratio while minimizing baseline interference from non-conjugated aliphatic impurities. The use of a C18 or C8 stationary phase with an acidic modifier (e.g., 1% acetic acid) suppresses the ionization of residual column silanols, preventing peak tailing and ensuring sharp, symmetrical peaks[4][5].
GC-MS (Structural Identity & Volatile Profiling)

Causality & Mechanism: With a molecular mass of 230.23 g/mol and the absence of highly polar, hydrogen-bonding functional groups (like free hydroxyls or amines), this compound is highly volatile and thermally stable[2]. This makes it an ideal candidate for GC-MS without the need for prior derivatization. Electron Ionization (EI) at 70 eV induces predictable fragmentation (e.g.,


-cleavage adjacent to the carbonyl), providing a definitive structural fingerprint that easily distinguishes the target from closely related isomers.
qNMR (Absolute Mass Fraction)

Causality & Mechanism: Chromatographic techniques are relative; they rely on the assumption that all impurities elute and absorb/ionize similarly to the analyte. qNMR bypasses this by measuring the absolute mass fraction. The fluorine atom in this molecule provides a unique advantage:


F qNMR can be utilized alongside 

qNMR. Because the

F spectrum has zero background interference from typical organic solvents or non-fluorinated impurities, it serves as an ultra-specific, self-validating check against the proton data.
Quantitative Data Comparison Table
ParameterRP-HPLC-UVGC-MS (EI)

/

F qNMR
Primary Output Chromatographic Purity (% Area)Identity & Volatile PurityAbsolute Mass Fraction (% w/w)
Typical LOD 0.0015 – 0.01

g/mL[3][4]
10 – 50 ng/mL~1 mg/mL (Requires high conc.)
Run Time 10 – 15 minutes20 – 25 minutes5 – 10 minutes (per nucleus)
Destructive? YesYesNo (Sample can be recovered)
Standard Required? Yes (for external calibration)Yes (for retention time match)No (Uses internal calibrant)

Self-Validating Experimental Protocols

Trustworthy analytical science relies on protocols that validate themselves during execution. The following methodologies incorporate strict System Suitability Tests (SST) to ensure that any passing result is a function of the sample's purity, not an artifact of poor instrument performance.

Protocol A: RP-HPLC-UV Purity Assessment

1. Mobile Phase Preparation:

  • Aqueous Phase: HPLC-grade water containing 1.0% (v/v) glacial acetic acid. Rationale: The acid maintains a low pH, keeping the silica stationary phase fully protonated to prevent secondary interactions with the methoxy oxygen[4][5].

  • Organic Phase: 100% HPLC-grade Acetonitrile.

  • Degassing: Sonicate and filter through a 0.22

    
    m PTFE membrane.
    

2. Chromatographic Conditions:

  • Column: End-capped C18 (250 x 4.6 mm, 5

    
    m).
    
  • Elution: Isocratic 60:40 (Acetonitrile : Aqueous Phase).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Diode Array Detector (DAD) extracted at 287 nm[3].

  • Column Temperature: 30°C.

3. System Suitability Test (The Self-Validating Step):

  • Inject a resolution mixture containing 10

    
    g/mL this compound and 10 
    
    
    
    g/mL unsubstituted benzophenone.
  • Acceptance Criteria: Resolution (

    
    ) between the two peaks must be 
    
    
    
    . Tailing factor (
    
    
    ) for the target peak must be
    
    
    . The %RSD of peak area from five replicate injections must be
    
    
    . Do not proceed to sample analysis if SST fails.

4. Sample Execution:

  • Prepare the candidate standard at 1.0 mg/mL in the mobile phase.

  • Inject 10

    
    L. Calculate purity by area normalization (excluding the solvent front).
    
Protocol B: GC-MS Structural Confirmation

1. Instrument Tuning (The Self-Validating Step):

  • Perform an autotune using Perfluorotributylamine (PFTBA).

  • Acceptance Criteria: The m/z 69, 219, and 502 peaks must be present with appropriate relative abundances (typically 100%, >35%, >1%), and isotope ratios must align with theoretical values. This proves the mass analyzer is correctly calibrated across the mass range.

2. Chromatographic Conditions:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30 m x 0.25 mm, 0.25

    
    m film.
    
  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

3. Execution:

  • Inject 1

    
    L of a 50 
    
    
    
    g/mL sample dissolved in Ethyl Acetate.
  • Analyze the fragmentation pattern. Look for the molecular ion (

    
     at m/z 230) and the characteristic 
    
    
    
    -cleavage fragment corresponding to the loss of the fluorophenyl or methoxyphenyl group.

Orthogonal Validation Workflow

To achieve Certified Reference Material (CRM) status, the data from the above protocols must be synthesized logically. The diagram below illustrates the mandatory concordance check required before batch release.

G Start This compound Candidate Batch HPLC RP-HPLC-UV (Chromatographic Purity) Start->HPLC GCMS GC-MS (Structural Identity & Volatiles) Start->GCMS qNMR 1H/19F qNMR (Absolute Mass Fraction) Start->qNMR Decision Data Concordance Check (Variance < 0.5%) HPLC->Decision % Area GCMS->Decision m/z & % Area qNMR->Decision Mass % Cert Certified Reference Material (CRM) Issuance Decision->Cert Pass

Caption: Orthogonal analytical validation workflow for certifying this compound standards.

Commercial Sourcing vs. In-House Standardization

When utilizing this compound, researchers must decide whether to synthesize and standardize the material in-house or procure a commercial reference standard.

While in-house synthesis offers control over the manufacturing route, the analytical burden of proving absolute purity via the orthogonal workflow described above is highly resource-intensive. Commercial suppliers (such as Arctom[1]) provide off-the-shelf access to this specific CAS number (170019-17-7). However, scientists must critically review the supplier's Certificate of Analysis (CoA). A trustworthy CoA for a reference standard must not rely solely on HPLC area percent; it must include structural confirmation (NMR/MS) and ideally an absolute quantification method (qNMR or titration) to account for non-UV absorbing impurities like inorganic salts or residual solvents.

References

  • Arctom. "CAS NO. 170019-17-7 | 3-Fluoro-2'-methoxybenzophenone." Arctom Scientific.
  • National Center for Biotechnology Information. "(3-Fluoro-2-methoxyphenyl)(phenyl)methanone | C14H11FO2 | CID..." PubChem Database.
  • AKJournals. "Development and Validation of a New RP-HPLC-UV Method for the Simultaneous Determination of Phenytoin Impurities, Benzophenone." AKJournals.
  • National Institutes of Health. "Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3..." PMC.

Sources

Safety Operating Guide

3-Fluoro-2-methoxybenzophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal and Management of 3-Fluoro-2-methoxybenzophenone

As a Senior Application Scientist, I approach chemical disposal not as an afterthought, but as an integral phase of the experimental lifecycle. This compound is a fluorinated aromatic building block widely used in drug discovery and synthetic methodologies[1]. Because it contains both a halogen (fluorine) and an aromatic system, its end-of-life management requires strict adherence to environmental regulations to prevent ecological toxicity and ensure laboratory safety.

This guide provides a self-validating, step-by-step operational framework for the safe accumulation, decontamination, and disposal of this compound.

Physicochemical Data & Waste Classification

Before initiating any disposal protocol, we must establish the chemical's regulatory profile. Under the Resource Conservation and Recovery Act (RCRA), this compound cannot be treated as general refuse or drain-disposed[2].

ParameterSpecification
Chemical Name 3-Fluoro-2'-methoxybenzophenone
CAS Number 170019-17-7[1]
Molecular Formula C14H11FO2
Waste Classification Halogenated Organic Waste
EPA RCRA Status Regulated Solid Waste (40 CFR 262)[2]
Primary Disposal Route High-Temperature Incineration

The Causality of Segregation: Why Halogens Matter

In chemical waste management, segregation at the bench is dictated by downstream destruction mechanics. This compound must be strictly segregated into "Halogenated Organic Waste" streams and never mixed with non-halogenated solvents or aqueous waste[3].

The Mechanistic Rationale: When halogenated aromatic compounds are incinerated at standard temperatures, incomplete combustion triggers the synthesis of highly toxic polyfluorinated dibenzodioxins and furans. By segregating this waste, Environmental Health and Safety (EH&S) can route it to specialized high-temperature incinerators (operating >1000°C). These facilities utilize extended residence times and alkaline scrubbers to completely cleave the robust carbon-fluorine bonds and safely neutralize the resulting hydrofluoric acid (HF) gas, preventing environmental contamination[4].

Self-Validating Disposal Protocols

To ensure compliance with2[2], implement the following step-by-step methodologies in your laboratory. These protocols act as a closed-loop system, validating safety at each transfer point.

Protocol A: Point-of-Generation Accumulation
  • Prohibit Drain Disposal: Never discharge this compound down the sink. It does not meet the criteria for water solubility, low toxicity, or biological degradability required for wastewater treatment[5].

  • Select Compatible Containment: Collect the solid chemical, or its solvent solutions, in a chemically compatible container (e.g., amber glass or high-density polyethylene).

  • Active Capping: The container must remain securely capped at all times unless actively adding or removing waste[5]. This prevents volatilization and accidental spills.

Protocol B: Satellite Accumulation Area (SAA) Management
  • Designation & Labeling: Transfer the closed container to the lab's designated SAA. Label the container explicitly with the words "Hazardous Waste" and list the specific contents (e.g., "Halogenated Waste: this compound")[3].

  • Volume & Time Limits: Under federal guidelines, a laboratory may accumulate up to 55 gallons of standard hazardous waste in an SAA[3].

  • Validation via Inspection: Conduct and log weekly inspections of the SAA to verify container integrity and check for leaks[5]. Once a container is full, it must be transferred out of the SAA within three days[5].

Protocol C: Empty Container Decontamination (Triple-Rinse)

An empty primary reagent bottle that previously held this compound is still regulated as hazardous waste until properly decontaminated[6].

  • First Rinse: Add a small volume of a compatible solvent (e.g., acetone or ethanol) to the empty bottle. Cap and agitate thoroughly. Pour the rinsate into your active Halogenated Hazardous Waste container.

  • Subsequent Rinses: Repeat the solvent rinse two more times. All rinsate must be captured as hazardous waste[3].

  • Defacement: Once triple-rinsed, completely deface or remove the original chemical label. The decontaminated bottle can now be disposed of as regular solid waste or processed for glass recycling[3].

Institutional Transfer and Manifesting

When the SAA container is full, submit a collection request to your institution's EH&S department[3]. EH&S acts as the waste broker, profiling the chemical constituents to ensure it is disposed of with minimal environmental impact[5]. They will generate the required RCRA manifest and transfer the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[7].

Workflow Visualization

The following diagram illustrates the logical progression of this compound from generation to final destruction.

G Gen Waste Generation (this compound) Seg Segregation: Halogenated Organic Waste Gen->Seg SAA Satellite Accumulation Area (SAA) Max 55 gallons / Weekly Inspections Seg->SAA EHS EH&S Transfer & RCRA Manifesting SAA->EHS Incin High-Temp Incineration (>1000°C) to prevent dioxins EHS->Incin

Halogenated waste disposal workflow for this compound.

References

  • [6] 4 Simple Tips for Disposing of Hazardous Lab Chemicals - Molecular Biology Products. 6

  • [5] Laboratory Hazardous Waste Disposal Guidelines - Central Washington University.5

  • [4] Hazardous Waste and Disposal - American Chemical Society. 4

  • [3] Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. 3

  • [7] 40 CFR 262-268 Hazardous Waste Generators, Transporters and Treatment Storage and Disposal Facilities (TSDF) - American Foundry Society. 7

  • [1] 3-fluoro-2'-methoxybenzophenone | #5049-22 - Rieke Metals. 1

  • [2] 40 CFR 262.11 -- Hazardous waste determination and recordkeeping. - eCFR. 2

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Fluoro-2-methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 3-Fluoro-2-methoxybenzophenone as a Bioactive Irritant with high dust migration potential.

While often categorized generically as an "Irritant" (H315/H319/H335), the presence of the fluorine atom at the C3 position and the methoxy group at C2 on the benzophenone core increases lipophilicity, potentially enhancing dermal absorption compared to unsubstituted benzophenone.

Critical "Stop/Go" Check:

  • State: Solid (Crystalline/Powder).

  • Primary Risk: Inhalation of fines (dust) and ocular irritation.

  • Solvent Risk: If dissolved in ketones (Acetone) or halogenated solvents (DCM), standard nitrile gloves offer <1 minute protection.

Hazard Identification & Mechanistic Risk Analysis

To select the correct PPE, we must understand the causality of the hazard. We do not simply follow a list; we counter specific chemical behaviors.

FeatureChemical BehaviorPhysiological RiskPPE Countermeasure
Benzophenone Core Photochemical activity; potential UV sensitizer.Photosensitization; dermatitis upon light exposure.Full skin coverage (Lab coat + Nitrile).
Fluorine (C3) Electron-withdrawing; increases lipophilicity.Enhanced permeation through lipid bilayers (skin).Double-gloving required for solutions.
Physical State Electrostatic solid fines.Dust clings to surfaces/PPE; migration to eyes/lungs.Anti-static footwear; Goggles (not glasses).

Relevant H-Codes (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][3][4]

The PPE Protocol: A Self-Validating System

A. Hand Protection: The "Solid vs. Solution" Rule

Standard nitrile gloves are insufficient for all scenarios involving this compound.

Scenario 1: Handling Pure Solid (Weighing/Transfer)

  • Recommendation: Single-layer Nitrile (Minimum thickness: 5 mil / 0.12 mm).

  • Validation: Solid particles do not permeate nitrile instantly.

  • Protocol: Change gloves immediately if visible dust accumulation occurs to prevent cross-contamination to wrists.

Scenario 2: Handling Solutions (Reaction/Extraction)

  • Risk: Benzophenone derivatives are often dissolved in Acetone, Ethyl Acetate, or DCM.

    • Nitrile breakthrough time for Acetone: < 1 minute.

    • Nitrile breakthrough time for DCM: < 1 minute.

  • Recommendation: Laminate Film (Silver Shield®) or Double-Gloving (PE/EVOH inner liner + Nitrile outer).

  • Why? The solvent acts as a carrier vehicle, dragging the fluorinated compound through the glove barrier and into the skin.

B. Ocular & Respiratory Protection[1][2][3][4][5][6]
  • Eye Protection: Chemical Safety Goggles (indirect venting) are mandatory.

    • Reasoning: Safety glasses with side shields fail against airborne fines (dust) which can migrate over the lens during static discharge events common with dry organic solids.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity: 100 fpm).

    • Secondary (If hood unavailable): NIOSH-approved N95 or P100 particulate respirator.

    • Note: Surgical masks provide zero protection against chemical dust.

C. Body Protection[2][3][5][6][7]
  • Lab Coat: Standard polyester/cotton blend is acceptable.

  • Modality: Must be buttoned to the neck.

  • Wrist Gap: Tape cuffs or use long-cuff gloves to bridge the gap between glove and coat.

Operational Workflows & Engineering Controls

Workflow 1: Weighing & Transfer (High Risk)

The moment of highest exposure risk is transferring the dry solid from the stock container to the balance.

  • De-static: Place the receiving flask on an anti-static mat or use an ionizing bar. Benzophenone derivatives are prone to static cling.

  • Draft Shield: Use the balance draft shield.

  • Technique: Do not use a spatula that is too large for the neck of the flask. Use a powder funnel.

  • Cleanup: Wipe the balance area with a wet tissue (solvent-dampened) immediately after weighing. Do not "dry sweep" dust.

Workflow 2: Spill Response

Do not use water initially. Water may spread the hydrophobic powder without dissolving it.

  • Isolate: Mark the area.

  • PPE Up: Goggles, Double Nitrile Gloves, N95 Respirator.

  • Contain: Cover spill with an inert absorbent (Vermiculite or chemically treated pads).

  • Solubilize: Dampen the absorbent slightly with Acetone or Ethanol to bind the dust.

  • Collect: Scoop into a hazardous waste bag.

  • Wash: Clean surface with soap and water after bulk removal.

Workflow 3: Disposal
  • Classification: Non-halogenated Organic Waste (unless mixed with halogenated solvents).

    • Note: Although it contains Fluorine, many disposal streams accept single-fluorine aromatics in general organic waste. Verify with your local EHS officer.

  • Segregation: Do not mix with strong oxidizers (Nitric acid, Peroxides) as benzophenones can be oxidized.

Visualizations: Decision Logic

Diagram 1: PPE Selection Matrix

This decision tree guides the researcher through the correct PPE selection based on the physical state of the chemical.

PPE_Decision_Matrix Start Start: Handling This compound State What is the Physical State? Start->State Solid Solid / Powder State->Solid Dry Solution In Solution State->Solution Dissolved Solid_Risk Risk: Dust Inhalation & Ocular Contact Solid->Solid_Risk Soln_Risk Risk: Skin Absorption (Solvent Carrier Effect) Solution->Soln_Risk Solid_PPE REQUIRED PPE: 1. Nitrile Gloves (5 mil) 2. Safety Goggles (Vented) 3. Fume Hood or N95 Solid_Risk->Solid_PPE Soln_PPE REQUIRED PPE: 1. Laminate/Barrier Gloves (or Double Glove) 2. Safety Glasses/Goggles 3. Fume Hood (Mandatory) Soln_Risk->Soln_PPE

Caption: Decision matrix for selecting appropriate PPE based on the physical state (Solid vs. Solution) of the compound.

Diagram 2: Spill Response Workflow

A logical flow for containing and cleaning spills safely.

Spill_Response Spill Spill Detected Secure 1. Secure Area (Alert Lab) Spill->Secure PPE 2. Don PPE (Goggles + N95) Secure->PPE Absorb 3. Cover with Wet Absorbent (Avoid Dust) PPE->Absorb Collect 4. Scoop to Waste Container Absorb->Collect Clean 5. Wash Surface (Soap + Water) Collect->Clean

Caption: Step-by-step spill response protocol emphasizing dust suppression.

References

  • PubChem. (n.d.). Compound Summary: Benzophenone Derivatives.[5] National Library of Medicine. Retrieved March 8, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). United States Department of Labor. Retrieved March 8, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Fluorinated Aromatic Ketones. Retrieved March 8, 2026, from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.